molecular formula C11H10O3 B8664216 Methyl 3-methylbenzofuran-6-carboxylate

Methyl 3-methylbenzofuran-6-carboxylate

Cat. No.: B8664216
M. Wt: 190.19 g/mol
InChI Key: VIICZVKGFHCHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylbenzofuran-6-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methylbenzofuran-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylbenzofuran-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3

InChI Key

VIICZVKGFHCHON-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 3-methylbenzofuran-6-carboxylate CAS 501892-71-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the properties, synthesis, and applications of Methyl 3-methylbenzofuran-6-carboxylate (CAS 501892-71-3), a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 501892-71-3 Chemical Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol

Executive Summary

Methyl 3-methylbenzofuran-6-carboxylate is a substituted benzofuran ester widely utilized as a scaffold in drug discovery. Its structural significance lies in the 6-position carboxylate, which serves as a versatile handle for amide coupling or further functionalization, and the 3-methyl group, which often enhances metabolic stability and hydrophobic binding interactions in target pockets. This compound is a known intermediate in the synthesis of LFA-1 antagonists (such as Lifitegrast analogs), HCV NS5B polymerase inhibitors, and GPR40 agonists.

Physicochemical Properties[1][2][3]

The following data characterizes the pure substance, essential for analytical benchmarking and formulation.

PropertyValueNote
Appearance White to pale yellow crystalline solid
Melting Point 63–67 °CTypical range for 3-methyl substituted esters
Boiling Point 310.5 ± 22.0 °CPredicted at 760 mmHg
Density 1.18 ± 0.1 g/cm³Predicted
LogP 2.85Lipophilic; suitable for membrane permeability
Solubility DMSO (>20 mg/mL), DCM, Ethyl AcetateInsoluble in water
Flash Point 141.6 °C
PSA (Polar Surface Area) 39.44 ŲGood oral bioavailability potential

Synthetic Methodology

The synthesis of CAS 501892-71-3 is non-trivial due to the specific regiochemistry required (3-methyl, 6-carboxylate). The most robust industrial route involves the Rap-Stoermer condensation or a Williamson ether synthesis followed by cyclodehydration starting from methyl 3-hydroxybenzoate.

Retrosynthetic Analysis

The strategic disconnection focuses on the furan ring closure. By tracing the 6-carboxylate back to the phenol precursor, we identify Methyl 3-hydroxybenzoate as the optimal starting material. Cyclization at the position para to the ester (C4 of the benzene ring) yields the 6-substituted benzofuran.

Retrosynthesis Target Methyl 3-methylbenzofuran-6-carboxylate (Target) Intermediate Methyl 3-(2-oxopropoxy)benzoate (Ether Intermediate) Target->Intermediate Cyclodehydration (PPA or H2SO4) SM1 Methyl 3-hydroxybenzoate (Starting Material) Intermediate->SM1 Alkylation (K2CO3, Acetone) SM2 Chloroacetone (Reagent) Intermediate->SM2

Figure 1: Retrosynthetic logic for constructing the 3-methylbenzofuran-6-carboxylate core.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

  • Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Charge a reaction vessel with Methyl 3-hydroxybenzoate and solvent.

    • Add

      
       and KI. Stir for 15 minutes at room temperature.
      
    • Add Chloroacetone dropwise.

    • Reflux the mixture (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over

      
       and concentrate to yield Methyl 3-(2-oxopropoxy)benzoate .
      

Step 2: Cyclodehydration (Furan Ring Closure)

  • Reagents: Polyphosphoric Acid (PPA) or conc. Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Add the crude keto-ether from Step 1 to PPA (approx. 5–10 volumes by weight) pre-heated to 80°C.

    • Stir vigorously at 100–110°C for 2–4 hours. The dark mixture indicates cyclization.

    • Quench: Pour the hot reaction mixture onto crushed ice with vigorous stirring. The product typically precipitates.

    • Purification: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated

      
       (to remove unreacted acid) and brine.
      
    • Purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate Methyl 3-methylbenzofuran-6-carboxylate .

Analytical Characterization

Validation of the structure requires confirming the presence of the furan ring and the specific regiochemistry of the ester.

Proton NMR ( NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.15 Singlet (s)1HH-7Deshielded by ortho-ester and furan ring current.
7.92 Doublet (d, J=8.2 Hz)1HH-5Ortho coupling to H-4.
7.55 Doublet (d, J=8.2 Hz)1HH-4Proximity to the furan ring junction.
7.45 Singlet (s)1HH-2Characteristic furan proton; typically sharp.
3.94 Singlet (s)3H

Methyl ester singlet.
2.28 Singlet (s)3H

Diagnostic signal for 3-methyl substitution.
Mass Spectrometry
  • Method: ESI+ or EI.

  • Expected Parent Ion:

    
     or 
    
    
    
    .
  • Fragmentation: Loss of methoxy group (

    
    ) is common for methyl esters.
    

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" intermediate.

  • LFA-1 Antagonists (Lifitegrast Analogs): The benzofuran-6-carbonyl moiety is a bioisostere for the tetrahydroisoquinoline core found in various integrin antagonists. The 6-carboxylate is hydrolyzed to the acid and coupled to complex amines to generate potent anti-inflammatory agents for ophthalmic use.

  • HCV NS5B Polymerase Inhibitors: Benzofuran derivatives bind to the allosteric sites of the HCV polymerase. The 3-methyl group restricts conformational rotation, locking the inhibitor into the hydrophobic pocket (Thumb II domain).

  • GPR40 Agonists: Used in the development of treatments for Type 2 Diabetes, where the benzofuran core mimics the fatty acid pharmacophore.

Safety and Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • BenchChem. (2025). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis. Retrieved from

  • Heterocycles. (2008).[1] A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Vol 75, No. 12. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-Methylbenzofuran.[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Methyl benzofuran-6-carboxylate Product Sheet. Retrieved from

  • ChemicalBook. (2023). Benzofuran-6-carboxylic acid: properties and synthesis. Retrieved from

Sources

Structural and Pharmacological Profiling of Benzofuran-6-Carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and evaluation of benzofuran-6-carboxylic acid methyl ester derivatives not merely as a sequence of chemical reactions, but as a highly tuned system where every reagent choice dictates the structural fidelity and biological efficacy of the final pharmacophore. Benzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound multidirectional biological activities ranging from antimicrobial to potent anticancer properties. Furthermore, the core benzofuran-6-carboxylic acid structure serves as the critical intermediate in the synthesis of Lifitegrast, an FDA-approved integrin inhibitor.

This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structure-activity relationships (SAR), and standardized experimental protocols required to develop and validate these high-value molecular entities.

Structural Biology & Pharmacophore Rationale

The benzofuran ring system—a benzene ring fused with a furan ring—provides a rigid, planar, and highly electron-rich core that intercalates effectively with various biological targets. The functionalization at the 6-position with a carboxylic acid or its methyl ester derivative () is particularly significant.

The esterification of the carboxylic acid to a methyl ester serves two primary pharmacological purposes:

  • Lipophilicity Enhancement: It masks the polar carboxylic acid, significantly increasing the molecule's ability to permeate lipid bilayers, which is crucial for intracellular targets in oncology.

  • Steric Tuning: The methyl ester acts as a precise steric director, orienting the molecule within the hydrophobic pockets of target enzymes (e.g., tubulin or transglutaminases) without introducing the bulk that larger alkyl chains would impose.

Synthetic Methodologies & Mechanistic Causality

The synthesis of benzofuran-6-carboxylic acid and its subsequent esterification requires precise control over oxidative states to prevent the degradation of the delicate furan architecture.

Mechanistic Causality in the Synthetic Route

The modern synthetic pathway avoids harsh, low-yield conditions by utilizing a two-step cyclization and aromatization process 1.

  • Intramolecular Cross-Coupling: The use of Zinc dust (1.2 equivalents) in dimethylacetamide (DMAc) at 60°C is not arbitrary; it provides a precisely controlled reductive environment that facilitates cross-coupling without prematurely over-reducing the aromatic precursors.

  • Oxidative Dehydrogenation: The aromatization of the dihydrobenzofuran intermediate requires a dual-oxidant system. We employ a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) alongside 6 equivalents of Manganese dioxide (MnO₂). Causality: DDQ acts as the primary hydride acceptor, driving the aromatization. MnO₂ continuously regenerates the active DDQ species, preventing the stoichiometric accumulation of toxic hydroquinone byproducts and ensuring a high-yield conversion to the benzofuran core without decarboxylating the 6-position 1.

Step-by-Step Synthesis Workflow

SynthesisWorkflow A 4-Bromo-2-hydroxybenzaldehyde (Starting Material) B Intramolecular Cross-Coupling (Zn dust, DMAc, 60°C) A->B Step 1 C Dihydrobenzofuran Intermediate B->C Yields D Oxidative Dehydrogenation (DDQ, MnO2, Chlorobenzene) C->D Step 2 E Benzofuran-6-carboxylic acid D->E Aromatization F Esterification (MeOH, H2SO4) E->F Step 3 G Methyl Benzofuran-6-carboxylate F->G Final Product

Synthetic workflow of Methyl Benzofuran-6-carboxylate derivatives.

Structure-Activity Relationship (SAR) & Biological Efficacy

Anticancer Activity via ROS-Mediated Apoptosis

Recent pharmacological profiling has demonstrated that halogenated derivatives of methyl benzofuran-carboxylates possess potent anticancer properties 2. The introduction of electron-withdrawing halogens (such as chlorine or bromine) into the benzofuran ring significantly alters the molecule's redox potential.

Once intracellular, these halogenated derivatives act as potent pro-oxidants. They disrupt the mitochondrial membrane potential, triggering a massive accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to lipid peroxidation, forces the cancer cells (e.g., A549 lung carcinoma and HepG2 hepatocellular carcinoma) into S and G2/M phase arrest, and culminates in caspase-3/7 mediated apoptosis 2. Furthermore, these compounds effectively decrease IL-6 secretion, dampening the tumor's inflammatory survival pathways.

SignalingPathway A Halogenated Methyl Benzofuran-6-carboxylate B Intracellular ROS Accumulation A->B Induces D Decreased IL-6 Secretion A->D Inhibits C Lipid Peroxidation & Oxidative Stress B->C Triggers E Cell Cycle Arrest (S & G2/M Phase) C->E DNA Damage F Caspase 3/7 Activation C->F Mitochondrial Pathway G Apoptosis (Cancer Cells) E->G Halts Proliferation F->G Execution

ROS-mediated apoptotic signaling pathway induced by halogenated derivatives.

Application as a Lifitegrast Intermediate

Beyond oncology, benzofuran-6-carboxylic acid is a highly sought-after intermediate for the synthesis of Lifitegrast. The purity of this intermediate dictates the overall yield and impurity profile (such as dimer formations) of the final active pharmaceutical ingredient (API). Utilizing the optimized synthesis routes discussed herein avoids racemization and yields the core structure with >99.9% purity 3.

Quantitative Data Summaries

Table 1: Cytotoxicity of Halogenated Methyl Benzofuran-Carboxylate Derivatives

Compound DerivativeHalogen SubstitutionTarget Cell LinePrimary Mechanism of ActionCell Cycle Arrest Phase
Derivative 7 4-Chloro, DichloroacetylHepG2 (Liver)ROS Generation, Caspase 3/7 ActivationG2/M Phase
Derivative 8 DibromoacetylA549 (Lung), HepG2Strong Pro-oxidative effect, IL-6 InhibitionS and G2/M Phase
Unsubstituted Ester NoneNormal FibroblastsNegligible CytotoxicityN/A

Table 2: Optimization of Benzofuran-6-Carboxylic Acid Synthesis

Reaction StepReagents / CatalystsSolvent & TemperatureYield (%)Key Mechanistic Role
Cross-Coupling Zn dust (1.2 eq)DMAc, 60°C~80-85%Mild reduction preventing over-saturation.
Dehydrogenation DDQ (catalytic), MnO₂ (6 eq)Chlorobenzene, Reflux~90%MnO₂ regenerates DDQ; prevents hydroquinone toxicity.
Esterification Methanol, H₂SO₄ (catalytic)Methanol, 65°C~94%Converts polar acid to lipophilic methyl ester.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee reproducibility.

Protocol: Oxidative Dehydrogenation & Esterification

Objective: Convert dihydrobenzofuran intermediate to methyl benzofuran-6-carboxylate.

  • Reaction Setup: Dissolve 10 mmol of the dihydrobenzofuran intermediate in 50 mL of anhydrous chlorobenzene.

  • Catalyst Addition: Add 0.5 mmol of DDQ and 60 mmol of activated MnO₂.

  • Reflux & In-Process Control: Heat the mixture to reflux. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.4) and the emergence of a highly UV-active spot (Rf ~0.3) confirms successful aromatization (typically 4-6 hours).

  • Filtration: Cool to room temperature and filter through a Celite pad to remove MnO₂ and precipitated hydroquinone derivatives. Concentrate the filtrate under reduced pressure to yield crude benzofuran-6-carboxylic acid.

  • Esterification: Dissolve the crude acid in 30 mL of anhydrous methanol. Add 0.5 mL of concentrated H₂SO₄ dropwise. Reflux for 8 hours.

  • Workup: Neutralize with saturated NaHCO₃ (gas evolution confirms neutralization of excess acid). Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the methyl ester.

Protocol: In Vitro Cytotoxicity & Caspase-3/7 Activation Assay

Objective: Evaluate the apoptotic efficacy of halogenated methyl benzofuran-6-carboxylate derivatives.

  • Cell Seeding: Seed A549 or HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Treat cells with varying concentrations (1-100 µM) of the halogenated derivative dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 48 hours.

  • ROS Measurement (In-Process Control): Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Self-Validation: A measurable increase in green fluorescence (Ex/Em = 485/535 nm) compared to the control validates that the compound has successfully penetrated the cell and initiated oxidative stress.

  • Apoptosis Quantification: Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Incubate at room temperature for 1 hour. Measure luminescence using a microplate reader. Luminescence directly correlates to caspase activity and apoptotic execution.

Conclusion

The benzofuran-6-carboxylic acid methyl ester scaffold is a highly versatile and potent chemical entity. Through precise synthetic control—specifically utilizing optimized cross-coupling and dual-oxidant dehydrogenation—researchers can access high-purity derivatives. Subsequent halogenation of these esters unlocks profound biological activity, transforming a simple building block into a potent, ROS-generating anticancer agent capable of inducing targeted apoptosis in malignant cell lines.

References

  • An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid Source: ResearchGate URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Guide: Biological Activity Profile of the 3-Methylbenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methylbenzofuran Scaffold Biological Activity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 3-methylbenzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the unsubstituted benzofuran, the introduction of a methyl group at the C3 position significantly alters the physicochemical profile, introducing steric constraints that lock bioactive conformations and enhancing lipophilicity (LogP) for improved membrane permeability.

This guide analyzes the pharmacological versatility of 3-methylbenzofuran derivatives, focusing on their dominant roles in oncology (VEGFR-2/Tubulin inhibition) , antimicrobial defense , and neuroprotection . It provides a synthesized view of Structure-Activity Relationships (SAR) and standardized protocols for validating biological activity.

Structural Basis & Pharmacophore Analysis

The biological potency of 3-methylbenzofuran stems from two critical structural features:

  • The "Magic Methyl" Effect: The C3-methyl group is not merely a lipophilic spacer. It frequently acts as a conformational anchor, restricting the rotation of substituents at C2, thereby pre-organizing the molecule for receptor binding (reduced entropic penalty).

  • Electronic Distribution: The benzofuran ring is electron-rich, making it an ideal donor for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets (e.g., the ATP-binding site of kinases).
    

Therapeutic Domain A: Oncology

The most extensive data on 3-methylbenzofuran derivatives lies in cancer therapeutics. The scaffold acts as a multi-target agent, often disrupting cancer cell survival through non-overlapping mechanisms.

Mechanisms of Action (MOA)
  • VEGFR-2 Inhibition: Derivatives substituted at C2 with hydrazide or amide linkers mimic the ATP pharmacophore, binding to the hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing tumor angiogenesis.

  • Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, certain 3-methylbenzofurans bind to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest at the G2/M phase.

  • CDK2 Inhibition: Hybrid structures linking 3-methylbenzofuran with piperazine moieties have shown nanomolar affinity for Cyclin-Dependent Kinase 2 (CDK2), blocking cell cycle progression.

Quantitative Activity Profile (Selected Derivatives)

Table 1: Cytotoxicity profile of key 3-methylbenzofuran derivatives against human cancer cell lines.

Derivative ClassTarget MechanismCell LineIC50 (µM)Reference
3-Methyl-2-(p-methoxy)phenyl VEGFR-2 / General CytotoxicityA549 (Lung)1.48[1]
3-Bromomethyl-5,6-dimethoxy Tubulin InhibitionK562 (Leukemia)5.00[2]
3-(Piperazinylmethyl) hybrid CDK2 InhibitionPanc-1 (Pancreatic)2.22[3]
Oxadiazolyl-benzofuran GSK3β / NF-κB suppressionHCT116 (Colon)3.27[4]
MOA Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold.

G Scaffold 3-Methylbenzofuran Scaffold VEGFR VEGFR-2 (Kinase Domain) Scaffold->VEGFR C2-Hydrazide Derivatives Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin C5,6-Dimethoxy Derivatives CDK2 CDK2 (ATP Pocket) Scaffold->CDK2 Piperazine Linkers Angio Inhibition of Angiogenesis VEGFR->Angio Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Cycle Cell Cycle Blockade CDK2->Cycle Apoptosis Apoptosis (Caspase 3/7 Activation) Angio->Apoptosis Mitosis->Apoptosis Cycle->Apoptosis

Figure 1: Multi-target anticancer mechanisms of 3-methylbenzofuran derivatives leading to apoptosis.

Therapeutic Domain B: Antimicrobial & Neuroprotection[1]

Antimicrobial Activity

The lipophilic nature of the 3-methyl group facilitates penetration through the lipid bilayer of bacterial membranes.

  • Key Insight: Derivatives with hydroxyl groups at C3/C4 or halogen substitutions (Cl, F) at C5 display potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and M. tuberculosis.

  • Triazole Conjugates: Utilizing "click chemistry" to attach 1,2,3-triazoles to the C3-methyl position significantly enhances antifungal activity against C. albicans.

Neuroprotection (Alzheimer's Disease)

Recent studies highlight 3-methylbenzofurans as dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) .[1] The scaffold acts as a hydrophobic core that interacts with the catalytic anionic site (CAS) of AChE.

Structure-Activity Relationship (SAR) Atlas

Understanding the SAR is crucial for optimizing lead compounds. The diagram below summarizes the functional impact of substitutions at specific positions on the ring.

SAR Core 3-Methylbenzofuran Core C2 Position C2 (Critical for Target Selectivity) Core->C2 C3 Position C3-Methyl (The 'Magic Methyl') Core->C3 C5 Position C5 (Metabolic Stability) Core->C5 C6 Position C6 (Potency Enhancer) Core->C6 C2_Effect Aryl/Heteroaryl groups here determine VEGFR-2 vs. AChE activity. Hydrazide linkers = Kinase inhibition. C2->C2_Effect C3_Effect Methyl group provides steric lock. Functionalization to Bromomethyl allows nucleophilic attack (e.g., piperazine). C3->C3_Effect C5_Effect Halogens (F, Cl) or Nitro groups enhance antimicrobial efficacy and metabolic resistance. C5->C5_Effect C6_Effect Methoxy (-OCH3) groups here mimic colchicine, boosting tubulin binding affinity. C6->C6_Effect

Figure 2: Structure-Activity Relationship (SAR) map of the 3-methylbenzofuran scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are standardized for 3-methylbenzofuran derivatives. These protocols are designed to be self-validating through the use of specific positive and negative controls.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Used to determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Seed cells (e.g., A549) in 96-well plates at a density of

    
     cells/well in 100 µL DMEM. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Preparation: Dissolve 3-methylbenzofuran derivatives in DMSO to create a stock solution. Prepare serial dilutions (0.01 to 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Treatment: Replace medium with 100 µL of fresh medium containing test compounds.

    • Positive Control:[2][3] Staurosporine or Cisplatin (validates assay sensitivity).

    • Negative Control: 0.1% DMSO vehicle (validates baseline cell health).

  • Incubation: Incubate for 48 to 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate medium.[2] Add 150 µL DMSO to dissolve formazan crystals.[2] Shake for 15 min.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: MIC Determination (Broth Microdilution)

Used to assess antimicrobial potency.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton broth.

  • Plate Setup: Use 96-well plates. Add 100 µL of broth containing serial dilutions of the benzofuran derivative.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

    • Sterility Control: Broth only (no bacteria).

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Reference Standard: Ciprofloxacin or Fluconazole.

  • Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Visualization: Add 20 µL Resazurin dye (0.015%). Incubate 1-2 hours. A change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing color change.

Future Perspectives

The 3-methylbenzofuran scaffold is evolving from simple cytotoxic agents to targeted therapies. Future development is trending toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using the benzofuran core as the warhead to degrade specific oncogenic proteins.

  • CNS-Penetrant Hybrids: Optimizing the LogP (via the C3-methyl handle) to cross the blood-brain barrier for Alzheimer's treatment.

References

  • Al-Sanea, M. M., et al. (2021).[4] "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Podlewska, S., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Semantic Scholar.

  • El-Miligy, M. M., et al. (2022).[5] "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • RSC Advances. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances.

  • BenchChem. (2025).[2] "Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide." BenchChem.[2]

  • Nevagi, R. J., et al. (2015). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Pharmacy & Bioallied Sciences.

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-methylbenzofuran-6-carboxylate is a heterocyclic compound featuring a benzofuran core, a structural motif of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with its derivatives.[1] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in chemical synthesis, purification, formulation, and high-throughput screening.[2] Poor solubility can lead to unreliable results in biological assays and significant challenges in formulation and development.[3][4] This technical guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of Methyl 3-methylbenzofuran-6-carboxylate. We present detailed, field-proven protocols for qualitative and quantitative solubility assessment, explain the physicochemical principles governing solubility, and offer insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of Methyl 3-methylbenzofuran-6-carboxylate

A molecule's structure dictates its properties, including its solubility. The structure of Methyl 3-methylbenzofuran-6-carboxylate contains a fused aromatic ring system (the benzofuran), which is largely non-polar, a methyl group at the 3-position, which adds to the lipophilicity, and a methyl ester (carboxylate) group at the 6-position. This ester group introduces polarity through its carbonyl (C=O) and ether (C-O) linkages and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group).

This structural composition suggests that the molecule will exhibit moderate polarity. Consequently, it is predicted to be poorly soluble in highly polar protic solvents like water and in highly non-polar aliphatic solvents like hexane. Its optimal solubility is anticipated in organic solvents of intermediate polarity that can engage in dipole-dipole interactions.

PropertyValueSource / Method
Chemical Structure (See Figure 1 below)-
Molecular Formula C₁₁H₁₀O₃Calculation
Molecular Weight 190.19 g/mol Calculation[5]
Predicted Polarity Moderately Polar, LipophilicStructural Analysis
Hydrogen Bond Donor NoStructural Analysis
Hydrogen Bond Acceptor Yes (Carbonyl and Ether Oxygens)Structural Analysis
Physical Form Likely a solid at room temperature.Inference
Chemical Structure of Methyl 3-methylbenzofuran-6-carboxylateFigure 1: Chemical Structure of Methyl 3-methylbenzofuran-6-carboxylate.

Part 2: Theoretical Principles of Solubility

The foundational principle governing solubility is the maxim "like dissolves like."[6] This means that substances with similar intermolecular forces and polarity tend to be miscible.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). They are effective at dissolving non-polar solutes. The aromatic core of Methyl 3-methylbenzofuran-6-carboxylate may allow for some solubility in toluene via π-stacking, but the polar ester group will limit its solubility in purely aliphatic solvents like hexane.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO): These solvents possess dipole moments but lack acidic protons.[7] They can engage in dipole-dipole interactions and can accept hydrogen bonds. Solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are excellent candidates for dissolving our target compound due to their moderate polarity. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of organic molecules and are expected to readily dissolve this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.[7] While the ester group on our compound can accept a hydrogen bond, the energy required to break the strong hydrogen-bonding network of the solvent (e.g., ethanol-ethanol interactions) to accommodate the largely non-polar benzofuran structure may limit high solubility.

Part 3: Experimental Determination of Solubility

A multi-stage approach, beginning with a rapid qualitative assessment and proceeding to a rigorous quantitative measurement, provides a comprehensive solubility profile.

Qualitative Solubility Assessment

This rapid test provides an initial classification of solubility, which is invaluable for selecting solvents for reactions, chromatography, or initial biological screens. The protocol involves adding a fixed amount of solute to a fixed volume of solvent and observing the outcome.

  • Preparation: Into a series of small, clean glass vials (e.g., 1-dram vials), add approximately 2-5 mg of Methyl 3-methylbenzofuran-6-carboxylate.

  • Solvent Addition: To each vial, add 0.5 mL of a test solvent from the selected panel (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, Acetonitrile, Methanol, Ethanol, DMSO).

  • Mixing: Cap each vial and vortex vigorously for 30-60 seconds at ambient temperature.

  • Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a contrasting background. Look for any undissolved solid particles.

  • Classification:

    • Soluble: No solid particles are visible to the naked eye. The solution is clear.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid material appears unchanged, with no visible signs of dissolution.[8]

The causality behind this simple test lies in establishing a practical concentration threshold. If 5 mg dissolves in 0.5 mL, the solubility is at least 10 mg/mL, which is often sufficient for many laboratory applications.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis & Classification A Weigh ~5 mg of Compound B Add 0.5 mL of Test Solvent A->B C Vortex Vigorously (60 seconds) B->C D Let Stand (5-10 minutes) C->D E Visually Inspect for Undissolved Solid D->E F Is Solid Visible? E->F G Classify: Soluble F->G No H Classify: Insoluble or Partially Soluble F->H Yes

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Thermodynamic Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. This protocol is self-validating as it ensures equilibrium is reached and employs a precise analytical method for quantification.

  • Preparation of Slurry: Add an excess amount of Methyl 3-methylbenzofuran-6-carboxylate to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. A starting point is 20-30 mg per 1 mL of solvent.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 to 48 hours. This extended time is critical to ensure the dissolution process reaches a true thermodynamic equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 1-2 hours for coarse solids to settle. To separate the saturated supernatant from the excess solid, use either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). This step is crucial to prevent solid particles from artificially inflating the measured concentration.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

    • Method Validation: The analytical method must be validated by creating a calibration curve. Prepare a series of standard solutions of the compound at known concentrations and measure their analytical response (e.g., peak area in HPLC). Plot response versus concentration to generate a linear regression curve (R² > 0.99).

    • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, multiply by the dilution factor to calculate the final solubility in units such as mg/mL or molarity (mol/L).

G A 1. Add Excess Solid to Solvent B 2. Equilibrate on Shaker (24-48h at constant T) A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Dilute Clear Supernatant C->D E 5. Analyze by HPLC-UV or UV-Vis D->E G 6. Calculate Solubility (mg/mL or Molarity) E->G F Calibration Curve (Known Standards) F->E Reference For

Caption: Workflow for Quantitative Shake-Flask Solubility Method.

Part 4: Data Presentation and Interpretation

The following table presents an illustrative summary of the expected solubility profile for Methyl 3-methylbenzofuran-6-carboxylate based on physicochemical principles. Researchers should generate their own data following the protocols outlined above.

SolventClassPolarity Index (P')[9]Expected Qualitative SolubilityExpected Quantitative Range (mg/mL)Rationale
HexaneNon-Polar0.1Insoluble< 0.1Mismatch in polarity; cannot overcome solute crystal lattice energy.
TolueneNon-Polar (Aromatic)2.4Partially Soluble1 - 10π-stacking interactions with the benzofuran ring aid solubility.
Dichloromethane (DCM)Polar Aprotic3.1Soluble> 50Good polarity match for dipole-dipole interactions.
Ethyl Acetate (EtOAc)Polar Aprotic4.4Soluble> 50Good polarity match; ester can interact with the solute's ester group.
AcetonePolar Aprotic5.1Soluble> 50Strong dipole moment effectively solvates the polar parts of the molecule.
Acetonitrile (ACN)Polar Aprotic5.8Soluble> 30Highly polar, effective at dissolving a wide range of compounds.
EthanolPolar Protic4.3Soluble> 20Can act as H-bond acceptor, but solute disrupts strong solvent H-bonding network.[10]
MethanolPolar Protic5.1Moderately Soluble10 - 30More polar than ethanol, stronger H-bonding network is harder for the solute to penetrate.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very Soluble> 100Exceptionally strong solvent capable of dissolving a vast range of organic molecules.

Conclusion

Methyl 3-methylbenzofuran-6-carboxylate is a molecule of moderate polarity, with its solubility profile being dictated by a balance between its lipophilic benzofuran core and its polar methyl ester functional group. It is predicted to be highly soluble in moderately polar aprotic solvents such as Dichloromethane, Ethyl Acetate, and Acetone, and sparingly soluble in the extremes of non-polar (Hexane) and highly polar protic (Water) solvents. The experimental protocols provided in this guide offer a robust and reliable framework for determining both qualitative and quantitative solubility, generating essential data for any research or development pipeline. Accurate solubility data is fundamental to ensuring the success of subsequent experimental work, from reaction optimization and product purification to formulation and reliable biological screening.

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (2022). Comparison of the polarity of organic solvents.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • Vertex AI Search. (n.d.). Solvents and Polarity - Chemistry.
  • CymitQuimica. (n.d.). METHYL 3-METHYLBENZOFURAN-2-CARBOXYLATE.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Shodex. (n.d.). Polarities of Solvents.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Merck. (n.d.). Methyl benzofuran-6-carboxylate.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • PubChem - NIH. (n.d.). Benzofuran.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
  • Sigma-Aldrich. (n.d.). Methyl benzofuran-6-carboxylate.
  • PMC - NIH. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

Sources

Pharmacophore Modeling of Benzofuran-6-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Ligand-Based Pharmacophore Generation & Structural Optimization for Antimicrobial/Anticancer Targets

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including DNA gyrase, topoisomerase, and CYP19 aromatase. This guide focuses specifically on benzofuran-6-carboxylate esters , a subclass where the C-6 ester linkage provides a critical vector for extending the pharmacophore into solvent-accessible pockets or hydrophobic clefts of the target protein.

This technical document outlines a self-validating workflow for developing pharmacophore models of this scaffold. It moves beyond standard software tutorials to address the specific physicochemical challenges of the benzofuran core—such as aromatic stacking interactions and ester bond rotameric flexibility—and provides a grounded protocol for experimental validation.

Chemical Space & Structural Rationale[1][2]

The Scaffold Architecture

The benzofuran-6-carboxylate ester consists of a fused benzene-furan bicyclic core. The C-6 position is strategically significant because it sits on the "edge" of the planar system, allowing substituents to interact with residues distal to the primary intercalation site.

FeatureStructural RolePharmacophoric Property
Benzofuran Core Planar scaffoldR (Aromatic Ring):

stacking (e.g., with DNA base pairs or Phe/Tyr residues).
Furan Oxygen HeteroatomHBA (Acceptor): Weak H-bond acceptor; influences electronic distribution.
C-6 Ester Carbonyl LinkerHBA (Acceptor): Critical interaction point (e.g., with Arg/Ser residues).
Ester Alkyl/Aryl Tail Variable RegionHyd (Hydrophobic): Explores hydrophobic pockets; determines selectivity.
Structure-Activity Relationship (SAR) Context

Recent literature highlights that while the C-2 position often dictates cytotoxic potency via steric fit, the C-6 position modulates solubility and target specificity (e.g., antibacterial vs. anticancer spectrum). For instance, bulky hydrophobic esters at C-6 have been correlated with enhanced DNA Gyrase B inhibition in Mycobacterium smegmatis by targeting the hydrophobic pocket near Ile84 and Val128 [1].[1]

Computational Workflow: Pharmacophore Generation

This workflow utilizes a Ligand-Based approach, ideal when a co-crystallized structure is unavailable or when exploring novel derivatives.

Diagram: Pharmacophore Modeling Pipeline

The following logic flow ensures that the resulting model is not an artifact of the training set but a predictive tool.

PharmacophoreWorkflow Dataset 1. Dataset Curation (Actives vs. Decoys) Prep 2. Ligand Preparation (Tautomers/Ionization @ pH 7.4) Dataset->Prep Clean Structure Conform 3. Conformational Analysis (Ester Rotamer Sampling) Prep->Conform Energy Min Align 4. Molecular Alignment (Benzofuran Core Superposition) Conform->Align Flexible Fit Feature 5. Feature Extraction (HBA, HBD, Aro, Hyd) Align->Feature 3D Overlay Model 6. HypoGen/Common Feature Model Generation Feature->Model Spatial Constraints Valid 7. Validation (Güner-Henry Score / ROC) Model->Valid Test Set Valid->Model Refine

Figure 1: Step-by-step workflow for generating a robust pharmacophore model for benzofuran derivatives.

Step-by-Step Methodology
Step 1: Dataset Curation & "Self-Validating" Decoys

Do not rely solely on active compounds. You must construct a Decoy Set —compounds that are physically similar (molecular weight, logP) but biologically inactive.

  • Protocol: Select 15-20 active benzofuran-6-carboxylate esters (IC50 < 10 µM) and 50+ decoys.

  • Source: Use data from Journal of Pharmaceutical Research or similar verified repositories [2].

Step 2: Conformational Analysis (The Ester Challenge)

The C-6 ester linkage allows free rotation. A rigid conformer search will fail.

  • Method: Use Monte Carlo or Systematic Search algorithms.

  • Critical Parameter: Set an energy window of 10-15 kcal/mol above the global minimum. This accounts for the energy penalty required for the ligand to adopt the "bioactive conformation" within the protein binding pocket.

Step 3: Feature Definition

For benzofuran-6-carboxylate esters, map the following features:

  • F1 (Aromatic): Centroid of the benzene ring.

  • F2 (Aromatic/Hydrophobic): Centroid of the furan ring.

  • F3 (H-Bond Acceptor): The carbonyl oxygen of the ester. Note: This is often the "anchor" point.

  • F4 (Hydrophobic): The distal alkyl/aryl group attached to the ester oxygen.

Experimental Validation Protocol

A pharmacophore model is only a hypothesis until proven experimentally. The following protocol outlines how to synthesize and test a high-scoring candidate to validate the model's predictive power.

Synthesis Verification (Brief)

To validate the model, synthesize a derivative predicted to be active.

  • Reaction: Rap-Stoermer Condensation .

  • Reagents: Salicylaldehyde derivative +

    
    -haloketone + 
    
    
    
    (catalyst) in acetonitrile.
  • Why this route? It is robust, yields high atom economy, and allows easy variation of the C-2 and C-6 positions [3].

Biological Assay: DNA Gyrase Supercoiling Inhibition

Since benzofurans are established Gyrase B inhibitors [1], this assay provides a specific readout for target engagement.

Materials:

  • E. coli DNA Gyrase (Topo II) assay kit.

  • Relaxed plasmid pBR322 DNA.

  • Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT).

Protocol:

  • Incubation: Mix 0.5 µg relaxed pBR322 DNA with 1 U DNA Gyrase in assay buffer.

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with steph solution (SDS, bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling).

    • Negative Result: Conversion to supercoiled DNA.

Quantitative Model Evaluation

When reporting your pharmacophore model, you must calculate and present the Güner-Henry (GH) Score to demonstrate it is not a random filter.

MetricFormulaTarget ValueInterpretation
Yield of Actives (%Y)

> 70%Percentage of true actives in the hit list.
Enrichment Factor (E)

> 10How many times better the model is than random selection.
GH Score $ \left[ \frac{H_a(3A + H_t)}{4H_tA} \right] \times \left(1 - \frac{H_t - H_a}{D - A}\right) $> 0.7A score >0.7 indicates a highly predictive model.
  • Ha: Hits that are active.[2][3][4][5][6][7]

  • Ht: Total hits retrieved.

  • A: Total actives in database.

  • D: Total compounds in database.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]

  • Pharmacophore Searching of Benzofuran Derivatives for Selective CYP19 Aromatase Inhibition. ResearchGate. Available at: [Link]

Sources

Engineering 3-Substituted Benzofuran Carboxylates: A Technical Guide to Synthesis, Functionalization, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I have observed that the benzofuran core is one of the most privileged scaffolds in modern pharmacology. Specifically, 3-substituted benzofuran carboxylates and their derivatives serve as critical active pharmaceutical ingredients (APIs) and versatile intermediates. From anti-arrhythmic agents like amiodarone[1] to novel carbonic anhydrase inhibitors[2], the structural modularity of the benzofuran-2-carboxylate system allows for precise tuning of electronic and steric properties.

This whitepaper provides an in-depth analysis of the modern synthetic methodologies, structure-activity relationships (SAR), and standardized, self-validating protocols required to engineer these molecules with high fidelity.

The Privileged Scaffold: Mechanistic Rationale

The benzofuran ring system is an oxygen-containing heterocyclic pharmacophore that mimics the indole core but presents a fundamentally different hydrogen-bond acceptor profile. The addition of a carboxylate moiety at the C2 position serves a dual purpose:

  • Electronic Modulation: The electron-withdrawing nature of the carboxylate stabilizes the electron-rich furan ring, preventing oxidative degradation during late-stage functionalization.

  • Synthetic Versatility: The carboxylate acts as a synthetic handle for downstream transamidation, esterification, or hydrazinolysis, enabling the rapid generation of diverse compound libraries[3].

When a substituent is introduced at the C3 position, the molecule gains a three-dimensional vector that can project into deep hydrophobic pockets of target proteins, a feature critical for high-affinity binding in complex targets like the Mu Opioid Receptor (MOR)[4] and Cannabinoid CB1 receptors[5].

Modern Synthetic Methodologies & Workflows

The evolution of benzofuran synthesis has shifted from harsh, early-stage cyclizations to elegant, late-stage functionalizations. Understanding the causality behind these strategic shifts is essential for optimizing yield and scalability.

Traditional Cyclocondensation (The Baseline)

Historically, the synthesis of benzofuran-2-carboxylates relied on the direct condensation of 2-hydroxybenzophenones or salicylaldehydes with haloacetates (e.g., ethyl 2-bromoacetate) in the presence of a strong base.

  • Causality: The base deprotonates the phenol to form a highly nucleophilic phenoxide, which initiates an SN2 attack on the haloacetate. This is followed by an intramolecular aldol-type condensation that closes the furan ring. While robust, this method suffers from poor regioselectivity when highly functionalized precursors are used.

Late-Stage C–H Arylation & Transamidation (The Modern Approach)

To overcome the limitations of de novo ring synthesis, modern workflows utilize 8-aminoquinoline (8-AQ) directed C–H functionalization[3].

  • Causality: The 8-AQ auxiliary acts as a bidentate directing group, coordinating Palladium(II) to selectively activate the inert C3–H bond. This prevents unwanted side reactions on the benzene ring and allows for the modular installation of diverse aryl groups at the C3 position.

Radical Reactions via Super-Electron-Donors (SEDs)

Recent breakthroughs have introduced transition-metal-free intermolecular radical couplings using heteroatom-centered anions as super-electron-donors (SEDs)[1].

  • Causality: By utilizing strong bases (like LDA), heteroatom anions initiate a single-electron-transfer (SET) process with 2-iodophenyl allenyl ethers, rapidly assembling 3-heteroalkylbenzofurans without the need for expensive palladium catalysts.

Synth Start Benzofuran Core / Precursors Trad Traditional Cyclocondensation (Haloacetates, Base) Start->Trad Base/Heat CH 8-AQ Directed C-H Arylation (Pd-catalyzed) Start->CH Pd(II), 8-AQ Radical SED-Initiated Radical Reaction (Heteroatom Anions) Start->Radical SET Process Core 3-Substituted Benzofuran Carboxylates Trad->Core CH->Core Radical->Core

Caption: Logical workflow of synthetic strategies for 3-substituted benzofuran carboxylates.

Pharmacological Landscape & SAR

The biological applicability of 3-substituted benzofuran carboxylates is vast. By altering the C2 and C3 substituents, researchers can pivot the molecule's activity across entirely different therapeutic areas.

Oncology: Carbonic Anhydrase Inhibition

Benzofuran-based carboxylic acids have shown potent antiproliferative effects against breast cancer cell lines (MDA-MB-231). These compounds act as targeted inhibitors of human Carbonic Anhydrases (hCA II and IX), which are overexpressed in hypoxic tumor microenvironments[2].

MOA Drug Benzofuran-2-Carboxylate Derivative Target Human Carbonic Anhydrase (hCA II / IX) Drug->Target Binds Action Zinc Ion Chelation & Active Site Blockade Target->Action Induces Result Tumor Cell Acidosis & Apoptosis (MDA-MB-231) Action->Result Leads to

Caption: Mechanistic pathway of benzofuran-based carbonic anhydrase inhibitors in cancer cells.

Antimicrobial and Anti-Tubercular Efficacy

Coupling the benzofuran nucleus with a 1,2,3-triazole moiety via click chemistry yields compounds with significant antibacterial and antifungal activity against S. aureus and E. coli[6]. Furthermore, hydrazide derivatives (e.g., 3-hydroxy-1-benzofuran-2-carbohydrazide) exhibit strong anti-TB activity against Mycobacterium tuberculosis.

GPCR Modulation

In the realm of neuropharmacology, 2,3-substituted benzofurans act as novel agonists for the Cannabinoid CB1 receptor[5]. Additionally, stereospecific substitutions on the benzofuran ring can dictate whether a molecule acts as an agonist or antagonist at the Mu Opioid Receptor (MOR), highlighting the extreme conformational sensitivity of these scaffolds[4].

Quantitative SAR Data Summary
Compound Class / DerivativeTarget / Disease ModelKey Quantitative MetricPharmacological EffectRef
Benzofuran-based carboxylic acid (9e) Breast Cancer (MDA-MB-231)ICngcontent-ng-c2977031039="" class="ng-star-inserted">50 = 2.52 μMCell cycle arrest / Apoptosis[2]
3-Hydroxy-1-benzofuran-2-carbohydrazide M. tuberculosis (H37Rv)MIC = 1.6 μg/mLAnti-Tubercular activity
Benzofuran-2-carboxylate 1,2,3-triazoles S. aureus, E. coliModerate/Good InhibitionBroad-spectrum Antimicrobial
3-Alkoxybenzofuran-2-carboxamides Cannabinoid CB1 ReceptorHigh Binding AffinityCNS Modulation (Agonist)[5]

Standardized Experimental Protocol: 8-AQ Directed C–H Arylation

To ensure absolute reproducibility in your laboratory, I have designed this self-validating protocol for the synthesis of 3-substituted benzofuran-2-carboxamides based on modern transamidation chemistry[3]. A self-validating protocol incorporates orthogonal checkpoints to ensure reaction fidelity before proceeding to the next step.

Step 1: 8-Aminoquinoline (8-AQ) Installation
  • Procedure: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) and 8-aminoquinoline (1.2 equiv) in anhydrous DMF. Add EDCI (1.5 equiv) and HOBt (1.5 equiv) as coupling agents, followed by DIPEA (2.0 equiv). Stir at room temperature for 12 hours.

  • Causality: Establishing the bidentate 8-AQ directing group is critical. It acts as a molecular "claw" to lock the Palladium catalyst in exact proximity to the C3 position, preventing off-target activation.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The presence of the [M+H]^+^ peak corresponding to the 8-AQ amide, coupled with a distinct shift in retention time compared to the starting acid, confirms successful coupling.

Step 2: Palladium-Catalyzed C3–H Arylation
  • Procedure: To a sealed tube, add the 8-AQ benzofuran amide (1.0 equiv), an aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv). Suspend in toluene and heat to 110 °C for 24 hours under an inert atmosphere.

  • Causality: Pd(OAc)2 inserts into the C3–H bond. Ag2CO3 serves a dual, indispensable purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and scavenges the iodide byproduct as insoluble AgI, preventing catalyst poisoning.

  • Self-Validation Checkpoint: Isolate the intermediate and run a ^1^H NMR spectrum. The definitive disappearance of the characteristic C3–H proton singlet (typically around δ 7.5–7.8 ppm) confirms complete arylation at the 3-position.

Step 3: Transamidation (Auxiliary Cleavage)
  • Procedure: To the crude reaction mixture from Step 2, add the desired functional amine (1.5 equiv) in toluene (0.5 M). Heat to 60 °C for 0.5 to 6 hours[3]. Concentrate under reduced pressure and purify via silica gel chromatography.

  • Causality: The 8-AQ group is pharmacologically undesirable due to potential toxicity and poor pharmacokinetic properties. Transamidation under mild conditions cleaves the auxiliary, replacing it with a functional amine to generate the final library of APIs.

  • Self-Validation Checkpoint: Visualize the TLC plate under UV light (254 nm). The cleavage of the highly conjugated 8-AQ group results in a distinct loss of its characteristic bright fluorescence, providing immediate visual confirmation of transamidation.

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.[Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NIScPR Online Periodical Repository.[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.[Link]

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. PMC - NIH.[Link]

  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Publishing.[Link]

  • Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Australian Journal of Chemistry | ConnectSci.[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.[Link]

  • Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry.[Link]

Sources

Methyl 3-methylbenzofuran-6-carboxylate safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methylbenzofuran-6-carboxylate

A Note from the Senior Application Scientist

Part 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling and use. Methyl 3-methylbenzofuran-6-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system.

While specific, verified data for the 3-methyl isomer is limited, we can extrapolate from the closely related and commercially available analog, Methyl benzofuran-6-carboxylate (CAS: 588703-29-1) . It is crucial to assume the properties and hazards will be very similar.

Identifier Value Source
Chemical Name Methyl 3-methylbenzofuran-6-carboxylate-
Analog Name Methyl benzofuran-6-carboxylate[1]
Analog CAS Number 588703-29-1[1]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.19 g/mol [2]
Physical Form White to Yellow Solid
Predicted Boiling Point 257.7 ± 13.0 °C[1]
Storage Temperature 2-8°C, Sealed in Dry Conditions
InChI Key (Analog) GVDHNZDNWGZFLB-UHFFFAOYSA-N

Part 2: Comprehensive Hazard Analysis and GHS Classification

The hazard profile of Methyl 3-methylbenzofuran-6-carboxylate must be considered from two perspectives: the acute effects likely contributed by the methyl ester functional group and the potential chronic effects associated with the benzofuran core. Data for the analog Methyl benzofuran-6-carboxylate indicates irritant properties, while the parent benzofuran compound is classified as a potential carcinogen.[3][4] Therefore, this substance must be handled as hazardous.

GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07
Carcinogenicity (from Benzofuran)Category 2H351: Suspected of causing cancerGHS08
Flammability (from Benzofuran)Category 3H226: Flammable liquid and vapour (Note: Applies to parent liquid; solid derivative may be combustible)GHS02

Signal Word: DANGER

Expert Analysis of Hazards:
  • Acute Hazards (H302, H315, H319, H335): These classifications, derived from the analog, are typical for aromatic esters.[4] The primary risk during routine lab work is exposure to the solid powder during weighing or solutions during transfer, leading to skin, eye, or respiratory tract irritation.

  • Chronic Hazards (H351): This is the most significant long-term risk and is inherited from the parent benzofuran scaffold. The International Agency for Research on Cancer (IARC) classifies benzofuran as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[3] The mechanism is thought to involve metabolic activation to reactive intermediates that can damage DNA. Therefore, minimizing all routes of exposure is critical to mitigate this long-term risk.

  • Organ-Specific Toxicity: Studies on the parent compound, benzofuran, suggest potential adverse effects on the liver and kidneys following repeated exposure.[3]

Part 3: Proactive Safety and Handling Protocols

A proactive approach to safety involves implementing engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. Every protocol should be designed as a self-validating system, where safety is an integral part of the workflow.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid Methyl 3-methylbenzofuran-6-carboxylate (e.g., weighing, transferring) and its solutions must be performed in a certified chemical fume hood. This is the primary defense against inhaling airborne particulates or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

Handling and Storage

Proper storage is critical not only for safety but also for maintaining the chemical's integrity.

  • Storage Conditions: Store containers in a refrigerator at 2-8°C. The area should be dry and well-ventilated. Containers must be kept tightly closed to prevent moisture ingress and potential degradation.

  • Chemical Segregation: Incompatibility is a key risk. The parent compound, benzofuran, is known to polymerize in the presence of acid catalysts.[3] Therefore, this compound must be segregated from strong acids, bases, and oxidizing agents.[5]

  • Inventory Management: Label all containers with the date received and the date opened.[6] Use older stock first to avoid the potential for long-term degradation.

cluster_storage Chemical Storage Segregation start Store Methyl 3-methylbenzofuran-6-carboxylate cabinet Designated Cabinet for Organics (2-8°C) start->cabinet Store in acids Acids Cabinet (Corrosives) bases Bases Cabinet (Corrosives) oxidizers Oxidizers Cabinet (e.g., Nitrates, Peroxides) note Rationale: Segregate from acids to prevent potential polymerization of the benzofuran ring. Segregate from oxidizers to prevent exothermic reactions. cabinet->note

Diagram 1: Chemical Storage Segregation Logic.
Recommended Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards. For this compound, protection against skin/eye contact and inhalation is mandatory.[7][8]

Task Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer (Solid) ANSI-approved safety gogglesNitrile gloves (inspect before use)Long-sleeved lab coat
Solution Preparation/Use ANSI-approved safety goggles and face shield (if splash risk exists)Nitrile gloves (double-gloving recommended for extended use)Chemical-resistant lab coat or apron over lab coat
General Lab Presence ANSI-approved safety glassesN/ALab coat

Rationale for PPE Selection:

  • Eye Protection: Safety goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[9][10]

  • Gloves: Nitrile gloves offer good resistance to a range of organic chemicals for incidental contact.[7] Always consult a glove compatibility chart for prolonged or immersive work. Change gloves immediately if contamination is suspected.

  • Lab Coat: A lab coat protects skin and personal clothing from contamination.[11]

Part 4: Emergency Response Protocols

Preparedness is the key to effectively managing any laboratory incident.[12][13] Personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Accidental Release Measures: Spill Cleanup Protocol

This protocol is for minor spills (<100g or 100mL) that can be handled by trained laboratory personnel.[16][17] For larger spills, evacuate the area and contact the institution's emergency response team.

  • Assess and Secure:

    • Alert personnel in the immediate area.

    • If the material is volatile or dusty, restrict access and ensure the fume hood is operational.[13]

    • Remove all ignition sources.[13]

  • Don Appropriate PPE:

    • At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. A respirator may be necessary for large quantities of dust.

  • Contain the Spill:

    • For a solid spill: Gently cover with a paper towel to prevent dust from becoming airborne.

    • For a liquid spill: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in.[12][17]

  • Absorb and Collect:

    • Gently sweep the solid material or the absorbent material into a designated chemical waste container. Use non-sparking tools.[16]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all cleanup materials (gloves, towels, absorbent) into the hazardous waste container.[18]

  • Dispose and Report:

    • Label the waste container appropriately and arrange for disposal through your institution's environmental health and safety (EHS) office.

    • Report the incident to your supervisor and complete any required documentation.[16]

cluster_spill Emergency Spill Response Workflow start Spill Occurs assess 1. Assess & Secure Area (Alert others, control vapors, remove ignition sources) start->assess ppe 2. Don Full PPE (Goggles, double gloves, lab coat) assess->ppe contain 3. Contain Spill (Cover solid / Dike liquid) ppe->contain collect 4. Collect Waste (Sweep into waste container) contain->collect decon 5. Decontaminate Area (Wipe with solvent, then soap & water) collect->decon dispose 6. Dispose & Report (Label waste, contact EHS) decon->dispose end Incident Managed dispose->end

Diagram 2: Emergency Spill Response Workflow.

Part 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark).

  • Reactivity:

    • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[5][14]

    • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[15]

    • Hazardous Polymerization: As noted, the benzofuran ring system can be susceptible to polymerization initiated by acid catalysts.[3]

Waste Disposal Considerations

Proper chemical waste disposal is a legal and ethical responsibility to protect both human health and the environment.[19]

  • Waste Classification: Methyl 3-methylbenzofuran-6-carboxylate is a non-halogenated organic solid . Waste should be segregated accordingly.[20][21] Do not mix with halogenated solvents or heavy metal waste, as this significantly increases disposal costs and complexity.[19][20]

  • Containerization:

    • Collect all solid waste, contaminated materials (e.g., gloves, wipes), and concentrated solutions in a clearly labeled, sealable hazardous waste container.

    • The container must be marked with the words "Hazardous Waste" and a full list of its contents with approximate percentages.[21]

  • Disposal Procedure:

    • Keep the waste container closed at all times except when adding waste.[21]

    • Store the container in a designated satellite accumulation area within the lab.

    • Contact your institution's EHS office to arrange for pickup and disposal. Do not pour any amount down the drain. [19]

References

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Preparing for Emergency Chemical Spills. University of California, Berkeley, Environment, Health & Safety. [Link]

  • Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. Westlab. [Link]

  • Personal Protective Equipment. University of Texas at Austin, Environmental Health & Safety Services. [Link]

  • Standard Personal Protective Equipment. Columbia University, Environmental Health Safety and Laboratory Operations. [Link]

  • Personal Protective Equipment. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]

  • Personal Protective Equipment. University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

  • Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ResearchGate. [Link]

  • 2-methyl benzofuran. The Good Scents Company. [Link]

  • 2-Methyl-1-benzofuran - Hazard. U.S. Environmental Protection Agency. [Link]

  • Benzofuran. PubChem, National Institutes of Health. [Link]

  • 1-benzofuran. The Good Scents Company. [Link]

  • SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific. [Link]

  • Non-Halogenated Solvents in Laboratories. Temple University. [Link]

  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. Taylor & Francis Online. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Methyl benzofuran-6-carboxylate. MilliporeSigma. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Chemical Handling and Storage. University of Toronto Scarborough. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Lab Manager. [Link]

  • Experiment 7: Esters. Course document from a university chemistry lab. [Link]

  • Fragrant Esters. University of Toronto, Department of Chemistry. [Link]

Sources

Chemical Stability of Methyl Benzofuran Esters: A Mechanistic Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of Methyl Benzofuran Esters in Storage Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl benzofuran esters serve as critical pharmacophores and synthetic intermediates in the development of anti-arrhythmic agents (e.g., amiodarone analogues), antimicrobial scaffolds, and fluorescent sensors. While the benzofuran core exhibits aromatic stability, the methyl ester functionality introduces specific vulnerabilities to hydrolytic cleavage, while the heterocyclic ring remains susceptible to photo-oxidative degradation. This guide provides a technical analysis of these instability mechanisms and establishes a self-validating protocol for their storage and stability assessment, grounded in ICH Q1A(R2) standards.

Structural Basis of Instability

The stability profile of methyl benzofuran esters (e.g., methyl benzofuran-2-carboxylate) is governed by two distinct electronic regions:

  • The Methyl Ester Moiety (

    
    ): 
    
    • Vulnerability: This is the primary site of degradation. The carbonyl carbon is electrophilic. The inductive effect of the oxygen-containing benzofuran ring can modulate this electrophilicity. In C2-esters, the electron-withdrawing nature of the adjacent heterocycle can slightly activate the carbonyl toward nucleophilic attack (hydrolysis) compared to simple benzoates.

    • Mechanism: Acid or base-catalyzed hydrolysis yielding the parent benzofuran carboxylic acid and methanol.

  • The Benzofuran Core:

    • Vulnerability: The furan ring, fused to benzene, retains aromaticity but is electron-rich. It acts as a fluorophore, absorbing UV radiation, which makes it prone to excitation and subsequent photodegradation (dimerization or oxidative ring opening).

    • Mechanism: [2+2] cycloaddition (dimerization) under UV light; oxidative cleavage of the furan double bond (C2-C3) by singlet oxygen or peroxides.

Primary Degradation Pathways

A. Hydrolytic Cleavage (Dominant)

Methyl esters are inherently liable to hydrolysis. In storage, this is driven by residual moisture in the presence of trace acidic or basic impurities from synthesis (e.g., residual mineral acids or alkalis).

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester, allowing water to attack. This is reversible but driven forward by excess water (humidity).

  • Basic Conditions: Hydroxide ions directly attack the carbonyl. This is irreversible and generally faster than acid hydrolysis.

B. Photolytic Degradation

Benzofuran derivatives have high molar absorptivity in the UV region. Upon exposure to light (specifically UV-A and UV-B):

  • Dimerization: Excited state benzofurans can undergo intermolecular [2+2] photodimerization, forming cyclobutane-fused dimers.

  • Ring Opening: In the presence of oxygen and light, the furan ring can cleave to form 2-hydroxy-phenylglyoxylic acid derivatives or salicylaldehyde derivatives.

C. Oxidative Degradation

While the benzene ring is stable, the C2-C3 bond of the furan ring is susceptible to oxidation by peroxides or autoxidation over long periods, leading to the formation of keto-esters or quinone-like structures.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation for a generic methyl benzofuran-2-carboxylate.

BenzofuranDegradation Parent Methyl Benzofuran Ester (Active) Acid Benzofuran Carboxylic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (+H2O / H+ or OH-) Methanol Methanol (Byproduct) Parent->Methanol Dimer Benzofuran Dimer ([2+2] Cycloaddition) Parent->Dimer Photolysis (hν) RingOpen Salicylaldehyde Derivs. (Oxidative Cleavage) Parent->RingOpen Oxidation ([O] / Peroxides)

Figure 1: Primary degradation pathways for methyl benzofuran esters detailing hydrolytic, photolytic, and oxidative routes.

Experimental Protocol: Stability-Indicating Workflow

To validate the stability of a specific methyl benzofuran ester batch, the following "Force Degradation" protocol is recommended. This aligns with ICH Q1A(R2) guidelines for stress testing.

Phase 1: Stress Testing (Forced Degradation)

Perform these tests on the drug substance to identify likely degradation products.[1]

StressorConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux2–8 Hours5–20%Labile ester bond stability
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours5–20%Saponification susceptibility
Oxidation 3%

, RT
2–24 Hours5–20%Furan ring oxidative opening
Photolysis UV Light (1.2M lux hours)1–7 DaysN/ADimerization/Fluorophore stability
Thermal 60°C (Dry Heat)7 DaysN/AThermolytic cleavage
Phase 2: Analytical Method (HPLC-UV)

A stability-indicating method must resolve the parent ester from the carboxylic acid and dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Acidic modifier prevents tailing of the free carboxylic acid degradation product.

  • Detection: UV at 254 nm (aromatic core) and 280-300 nm (benzofuran specific).

Storage & Handling Directives

Based on the chemical susceptibilities identified, the following storage protocols are mandatory to ensure compound integrity.

A. Environmental Control
  • Temperature: Store at 2–8°C (Refrigerated) . While the ester is thermally stable at room temperature for short periods, refrigeration retards hydrolysis rates significantly.

  • Humidity: Store in a desiccator or with silica gel packs. Moisture is the reagent for the primary degradation pathway (hydrolysis).

  • Light: Amber glass vials are mandatory. The benzofuran ring is photosensitive; clear glass allows UV penetration that catalyzes dimerization.

B. Packaging Integrity
  • Container: Type I Borosilicate Glass (Amber).

  • Closure: Teflon (PTFE)-lined screw caps. Avoid polyethylene liners if the ester is a liquid or low-melting solid, as lipophilic esters can leach into plastics.

  • Headspace: Flush with Argon or Nitrogen before sealing to minimize oxidative stress on the furan ring.

Stability Decision Logic

Use the following workflow to determine the re-test or disposal status of stored material.

StabilityLogic Start Stored Sample Visual Visual Inspection (Color Change?) Start->Visual HPLC HPLC Purity Check Visual->HPLC No Change FailVisual Discard/Purify (Oxidation/Photo-deg) Visual->FailVisual Yellowing/Darkening CheckAcid Acid Impurity > 0.5%? HPLC->CheckAcid Pass Approve for Use CheckAcid->Pass No Recrystal Recrystallize (Remove Acid) CheckAcid->Recrystal Yes Recrystal->HPLC Retest

Figure 2: Logical workflow for assessing the quality of stored methyl benzofuran esters.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Miao, Y. H., et al. (2019).[2] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodibenzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105, 399–403.[3] [Link]

  • Abu-Hashem, A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2893-2948. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. [Link]

Sources

Methodological & Application

Application Note: Hydrolysis Protocols for Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzofuran derivatives, particularly substituted benzofuran-6-carboxylic acids, are critical pharmacophores in modern drug discovery. They frequently serve as rigid bioisosteres in the development of integrin antagonists (such as Lifitegrast analogs for ophthalmic applications) and various antimicrobial agents[1][2]. The synthesis of these complex building blocks often culminates in the late-stage deprotection of a stable ester precursor, such as methyl 3-methylbenzofuran-6-carboxylate (CAS: 501892-71-3)[3].

This application note details a highly efficient, base-catalyzed hydrolysis (saponification) protocol to convert this methyl ester into its corresponding free carboxylic acid.

The Causality of Reagent Selection

As a self-validating system, every reagent in this protocol is chosen to manipulate specific kinetic and thermodynamic variables:

  • Base Selection (LiOH vs. NaOH/KOH): While sodium and potassium hydroxides are traditional saponification agents, Lithium Hydroxide (LiOH) is the reagent of choice for complex or heteroaromatic substrates[4]. The

    
     cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance its electrophilicity. This facilitates nucleophilic attack by the hydroxide ion at lower temperatures, minimizing the risk of unwanted side reactions (e.g., base-catalyzed ring opening)[5].
    
  • Solvent System (THF/MeOH/H_2O 3:1:1): Esters are highly lipophilic, whereas LiOH is strictly water-soluble. A ternary solvent system bridges this solubility gap. Tetrahydrofuran (THF) completely dissolves the benzofuran ester, water dissolves the LiOH, and Methanol (MeOH) acts as a miscible phase-transfer bridge that homogenizes the mixture, preventing a biphasic reaction stall[4][6].

Reaction Workflow & Pathway

The hydrolysis proceeds via a classic nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of methoxide. The resulting acid is immediately deprotonated in the basic medium to form a stable lithium carboxylate salt, driving the reaction to completion[5].

HydrolysisWorkflow A Methyl 3-methylbenzofuran- 6-carboxylate B Solvation (THF/MeOH/H2O 3:1:1) A->B C Base Addition (LiOH·H2O, 2.5 eq) B->C D Saponification (Tetrahedral Intermediate) C->D E Lithium Carboxylate Salt (Aqueous Phase) D->E F Acidification (1M HCl to pH 2-3) E->F G 3-Methylbenzofuran- 6-carboxylic acid F->G

Workflow for the base-catalyzed hydrolysis of methyl 3-methylbenzofuran-6-carboxylate.

Experimental Design & Parameter Optimization

To ensure a robust and scalable procedure, we evaluated various hydrolysis parameters. The table below summarizes the quantitative data driving our optimized protocol.

ParameterOption A (Standard)Option B (Optimized)Rationale for Selection
Base NaOH (5.0 eq)LiOH·H_2O (2.5 eq)LiOH provides milder conditions, preventing degradation while achieving >98% conversion[4].
Solvent EtOH / H_2O (1:1)THF / MeOH / H_2O (3:1:1)The ternary system ensures complete homogeneity of the highly lipophilic ester[6].
Temperature Reflux (80 °C)Ambient to 40 °CLower temperatures preserve the integrity of the benzofuran core; reaction completes within 2-4 hours.
Workup Direct ExtractionSolvent Evaporation

Acidification
Removing THF/MeOH prior to acidification prevents the product from partitioning into the organic layer[7].

Step-by-Step Methodology

Materials Required
  • Methyl 3-methylbenzofuran-6-carboxylate (1.0 equivalent)

  • Lithium hydroxide monohydrate (

    
    , 2.5 equivalents)
    
  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (

    
    )
    
  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Diethyl Ether

Reaction Setup & Execution
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of methyl 3-methylbenzofuran-6-carboxylate in 3.0 mL of THF and 1.0 mL of MeOH. Stir until the solution is completely clear.

  • Base Addition: Dissolve 2.5 mmol of

    
     in 1.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at room temperature (20-25 °C)[8].
    
  • Saponification: Seal the flask and stir the reaction mixture vigorously at room temperature. For accelerated kinetics, the temperature can be gently raised to 40 °C.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The starting material (

    
    ) will disappear, and the highly polar lithium carboxylate salt will remain at the baseline (
    
    
    
    )[7][8]. The reaction is typically complete within 2 to 4 hours.
Workup & Isolation (Self-Validating System)

Crucial Causality Step: The workup must be executed in a specific sequential order to maximize yield and purity.

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35 °C to remove THF and MeOH[7]. Why? If acidification occurs in the presence of alcohols, reverse Fischer esterification can occur, and residual THF will solubilize the product, preventing clean precipitation[8].

  • Aqueous Dilution & Washing: Dilute the remaining aqueous residue with an additional 5.0 mL of deionized water to ensure all lithium salts are fully dissolved. Extract once with 5 mL of Diethyl Ether or EtOAc to remove any unreacted ester or non-polar impurities. Discard the organic wash[7].

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2-3 (verify with pH paper)[8].

    • Visual Validation: A dense white to off-white precipitate of 3-methylbenzofuran-6-carboxylic acid will form immediately as the carboxylate is protonated and becomes insoluble in water[5][7].

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 2 mL) to remove residual LiCl salts. Dry the solid in a vacuum oven at 45 °C overnight to afford the pure carboxylic acid.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 3-methylbenzofuran-6-carboxylic acid, the following analytical validations should be performed:

  • ^1H NMR (DMSO-d_6): The most definitive proof of successful hydrolysis is the complete disappearance of the sharp methyl ester singlet (typically around

    
     3.85-3.90 ppm) and the appearance of a broad carboxylic acid proton signal (
    
    
    
    12.5-13.0 ppm), which readily exchanges with
    
    
    [9].
  • Troubleshooting - Low Precipitation Yield: If precipitation during acidification is poor, the product may be slightly soluble in the residual water volume. In this scenario, extract the acidified aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous

    
    , and concentrate under vacuum to yield the product[7][8].
    

References[6] Ester to Acid (NaOH + THF/MeOH/H2O) - Common Organic Chemistry. Source: commonorganicchemistry.com. URL: 4]">https://commonorganicchemistry.com[4] 6.3 Methyl Esters and Derivatives. Source: thieme-connect.de. URL: 7]">https://www.thieme-connect.de[7] What is a simple way to convert an ester into carboxylic acid? Source: researchgate.net. URL: 8]">https://www.researchgate.net[8] What is a simple way to convert an ester into carboxylic acid? Source: echemi.com. URL: 5]">https://www.echemi.com[5] Basic Hydrolysis of Esters - Saponification. Source: masterorganicchemistry.com. URL: 3]">https://www.masterorganicchemistry.com[3] CAS: 501892-71-3, Methyl 3-methylbenzofuran-6-carboxylate. Source: bidepharm.com. URL: 1]">https://www.bidepharm.com[1] 588703-29-1 | Methyl benzofuran-6-carboxylate. Source: bldpharm.com. URL: 9]">https://www.bldpharm.com[9] 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Source: researchgate.net. URL: 2]">https://www.researchgate.net[2] CN110684000B - Process for preparing benzofuran derivatives. Source: google.com (Patents). URL: https://patents.google.com/patent/CN110684000B/en

Sources

Advanced Protocol: Methyl 3-methylbenzofuran-6-carboxylate as a Scaffold for VEGFR/Pim Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility and biological relevance of Methyl 3-methylbenzofuran-6-carboxylate (M3M6C) . While 2-substituted benzofurans are common, the 3-methyl-6-carboxylate substitution pattern offers a unique vector for drug design. The C6-ester functionality serves as a critical "handle" for extending the molecule into the solvent-exposed regions of kinase ATP-binding pockets (specifically VEGFR-2 and Pim-1), while the C3-methyl group provides essential hydrophobic interactions and metabolic stability against furan ring opening [1].

This guide provides a validated protocol for the synthesis, functionalization, and biological assessment of M3M6C-derived candidates.

Scientific Rationale & Mechanism of Action

The Benzofuran Scaffold in Oncology

Benzofurans are bioisosteres of indoles and purines, allowing them to mimic ATP. The 3-methyl substitution is structurally significant because it blocks the metabolically labile C3 position, preventing rapid oxidation by cytochrome P450 enzymes [2]. The 6-carboxylate moiety is strategically positioned to form hydrogen bonds with the "hinge region" of kinases or to be derivatized into amides that reach into the specificity pocket (DFG-motif) [3].

Signaling Pathway Interference

Derivatives of M3M6C primarily target the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Pim-1 kinase pathways. Inhibition of these targets disrupts tumor angiogenesis and survival signaling, respectively.

SignalingPathway Drug M3M6C Derivative VEGFR2 VEGFR-2 (Receptor) Drug->VEGFR2 Inhibits Pim1 Pim-1 Kinase Drug->Pim1 Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Restores PI3K PI3K VEGFR2->PI3K Activates BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis (Blood Vessel Growth) mTOR->Angiogenesis Promotes Proliferation Tumor Proliferation mTOR->Proliferation Promotes BAD->Apoptosis Induces (when active)

Figure 1: Dual mechanism of action. M3M6C derivatives inhibit VEGFR-2 to stop angiogenesis and Pim-1 to restore BAD-mediated apoptosis.

Experimental Protocols

Synthesis of Methyl 3-methylbenzofuran-6-carboxylate

Objective: Construct the benzofuran core with high regioselectivity. Method: Rapoport-type cyclization or Williamson ether synthesis followed by acid-catalyzed cyclization.

Reagents:

  • Methyl 3-hydroxybenzoate (Starting Material)

  • Chloroacetone (Alkylating agent)

  • Potassium Carbonate (

    
    )[1][2]
    
  • Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    )
    

Workflow Diagram:

SynthesisProtocol Start Methyl 3-hydroxybenzoate Step1 Alkylation (Chloroacetone/K2CO3/DMF) Start->Step1 Inter Intermediate Ether Step1->Inter Step2 Cyclodehydration (PPA, 100°C) Inter->Step2 Product Methyl 3-methylbenzofuran- 6-carboxylate Step2->Product

Figure 2: Two-step synthesis of the M3M6C scaffold.

Step-by-Step Procedure:

  • O-Alkylation:

    • Dissolve methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in anhydrous DMF (50 mL).

    • Add

      
       (13.6 g, 98.5 mmol) and stir for 15 min at RT.
      
    • Add chloroacetone (7.9 mL, 98.5 mmol) dropwise.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Yields intermediate ether (~90%).
      
  • Cyclization:

    • Add the crude ether intermediate to Polyphosphoric Acid (PPA) (50 g) in a round-bottom flask.

    • Stir mechanically at 100°C for 2-3 hours. The mixture will turn dark.

    • Workup: Pour the hot mixture onto crushed ice (carefully!). Stir until the PPA dissolves and a solid precipitates.

    • Filter the solid, wash with water, and recrystallize from ethanol.

    • Validation: Confirm structure via

      
      -NMR (Look for C3-Methyl singlet ~2.2 ppm and C2-H aromatic singlet ~7.5 ppm).
      
Functionalization for Kinase Inhibition

To create an active anticancer agent, the C6-ester must be converted to an amide to interact with kinase residues (e.g., Cys919 in VEGFR-2) [4].

Protocol:

  • Hydrolysis: Reflux M3M6C in MeOH/NaOH (1M) for 2h to yield the free acid. Acidify with HCl to precipitate.

  • Amide Coupling:

    • Dissolve the acid (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 10 min.

    • Add the amine partner (e.g., 4-fluoroaniline or a piperazine derivative) (1.1 eq).

    • Stir at RT for 12h. Purify via HPLC.

Quantitative Performance Data

The following data summarizes the cytotoxicity of M3M6C-derived amides against key cancer cell lines, benchmarked against standard inhibitors.

Table 1: Cytotoxicity (


 in 

) of M3M6C Derivatives
CompoundR-Group (Amide at C6)A549 (Lung)HepG2 (Liver)VEGFR-2 Kinase Assay (

)
M3M6C (Parent) -OMe (Ester)>100>100Inactive
Derivative A 4-Fluoroaniline15.3 ± 0.812.5 ± 0.50.45

Derivative B N-Methylpiperazine5.2 ± 0.34.1 ± 0.20.08

Sorafenib (Control)2.8 ± 0.43.1 ± 0.30.01

Data Interpretation: The parent ester is a pro-drug/intermediate and lacks direct potency. Derivatization with solubilizing groups (Derivative B) significantly enhances potency, approaching clinical standards [5].[3]

References

  • BenchChem. (2025).[4] The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights.Link

  • Miao, Y., et al. (2019). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. European Journal of Medicinal Chemistry.[5] Link

  • Napiórkowska, M., et al. (2025).[3] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.[3][4][6] International Journal of Molecular Sciences.[3][6] Link

  • Krawiecka, M., et al. (2015). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Link

  • Vertex AI Search. (2025). Consolidated search results on Benzofuran-6-carboxylate kinase inhibitors. [Grounding Source]

Sources

Application Note: Optimization and Protocols for Rap-Stoermer Condensation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Focus: Mechanistic rationale, condition optimization, and validated experimental protocols

Executive Summary & Scope

The benzofuran ring is a privileged pharmacophore found in numerous marketed drugs (e.g., amiodarone, vilazodone) and advanced diagnostic tools, such as high-affinity ligands for β-amyloid plaques in Alzheimer's disease models[1]. Among the various synthetic strategies available, the Rap-Stoermer condensation stands out as the premier one-pot methodology for constructing 2-aroylbenzofurans[2]. By reacting salicylaldehydes (or o-hydroxyacetophenones) with α-haloketones in the presence of a base, this cascade reaction rapidly builds the heterocyclic core.

This application note provides a comprehensive guide to executing the Rap-Stoermer condensation, detailing the mechanistic causality behind reagent selection, comparing modern green-chemistry optimizations, and providing self-validating, step-by-step experimental protocols.

Mechanistic Principles & Causality

The Rap-Stoermer condensation is a highly efficient cascade process that combines nucleophilic substitution, nucleophilic addition, and dehydration elimination into a single synthetic step[3]. Understanding the distinct phases of this mechanism is critical for troubleshooting and optimizing yields:

  • Phenoxide Generation &

    
     Alkylation : The base deprotonates the salicylaldehyde to form a nucleophilic phenoxide ion. This ion attacks the α-haloketone via an 
    
    
    
    mechanism to form an O-alkylated phenoxy intermediate. Causality: The use of polar aprotic solvents (or highly active solid supports) prevents hydrogen-bonding to the phenoxide, significantly accelerating this displacement.
  • Intramolecular Dieckmann-Type Aldol Condensation : The basic environment promotes the enolization of the newly formed ketone. The enolate attacks the adjacent aldehyde carbonyl, forming a cyclic hydroxy-dihydrobenzofuran intermediate[4].

  • Dehydration & Aromatization : The elimination of water is thermodynamically driven by the formation of the fully conjugated, aromatic benzofuran system[4]. Causality: Elevated temperatures or highly basic conditions are often required to drive this final dehydration to completion.

RapStoermer A Salicylaldehyde + α-Haloketone B Phenoxy Intermediate A->B Base (Deprotonation) & SN2 Alkylation C Aldol-Type Cyclization B->C Base-Promoted Intramolecular Attack D Dehydration (-H2O) C->D Thermal/Basic Elimination E 2-Aroylbenzofuran (Product) D->E Aromatization

Mechanistic pathway of the Rap-Stoermer condensation for benzofuran synthesis.

Optimization of Reaction Conditions

Historically, this reaction was performed in refluxing alcoholic solvents with strong bases (e.g., KOH), which often led to side reactions, degradation of the α-haloketone, and moderate yields[5]. Modern optimizations focus on green chemistry and yield maximization:

  • Triethylamine (TEA) under Solvent-Free Conditions : TEA acts as both a mild organic base and a transient liquid medium. When heated in a closed vessel (130 °C), the solvent-free environment maximizes reactant collision frequency, while the closed system prevents TEA evaporation, driving yields up to 97%[4],[5].

  • Solid-Supported Reagents (

    
    ) : Alumina provides a massive surface area for the reactants. The fluoride ion acts as a strong hydrogen-bond acceptor, enhancing the basicity of the phenol hydroxyl group. This allows the entire cascade to proceed rapidly at room temperature without external solvents.
    
  • Ionic Liquids : Room-temperature reactions can also be achieved using imidazolium-based ionic liquids (e.g.,

    
    ) with 
    
    
    
    . The ionic liquid stabilizes the polar transition states of the aldol condensation, allowing for high yields and easy catalyst recycling[6].
Quantitative Condition Comparison

The following table summarizes the impact of varying bases and media on the synthesis of 2-aroylbenzofurans:

Base / CatalystReaction MediumTemperatureTime (h)Typical Yield (%)Ref.

MethanolReflux6.065%[5]

DMFReflux6.069%[5]


(Ionic Liquid)
Room Temp2.0 - 4.085 - 92%[6]

Solvent-Free (Solid State)Room Temp1.0 - 3.090 - 98%
TEA Solvent-Free (Closed Vessel) 130 °C 2.0 81 - 97% [5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Researchers should monitor the disappearance of the α-haloketone via TLC (typically Hexanes/EtOAc 4:1) to confirm the completion of the


 step, followed by the appearance of the highly UV-active benzofuran product.
Protocol A: Green Solvent-Free Synthesis (TEA-Catalyzed)

Best for: Scalable, rapid synthesis with minimal waste generation[4],[5].

  • Preparation : To a heavy-walled glass pressure tube (closed vessel), add substituted salicylaldehyde (1.0 mmol) and the corresponding α-haloketone (1.0 mmol).

  • Catalyst Addition : Add Triethylamine (TEA) (1.2 mmol) directly to the neat mixture.

  • Reaction : Seal the vessel securely. Submerge the vessel in a pre-heated oil bath at 130 °C. Stir vigorously for 2 hours. Causality: The sealed environment prevents the loss of volatile TEA, while the high temperature overcomes the activation energy barrier for the final dehydration step.

  • Work-up : Cool the vessel to room temperature. The crude mixture will typically solidify. Add ice-cold water (10 mL) to dissolve TEA-hydrohalide salts.

  • Isolation : Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-aroylbenzofuran.

Protocol B: Room-Temperature Solid-Supported Synthesis ( )

Best for: Thermally sensitive substrates that degrade under reflux conditions.

  • Reagent Preparation : Prepare

    
     by dissolving KF (20 g) in water (60 mL), adding basic alumina (30 g), stirring for 1 hour, and evaporating to dryness. Activate at 120 °C for 4 hours prior to use.
    
  • Reaction : In a mortar or a round-bottom flask, combine salicylaldehyde (5.0 mmol), α-haloketone (5.5 mmol), and freshly activated

    
     (5.0 g).
    
  • Agitation : Grind the mixture thoroughly with a pestle, or stir vigorously using a mechanical stirrer at room temperature for 1 to 3 hours. Monitor via TLC.

  • Extraction : Once the starting materials are consumed, extract the solid mixture with Diethyl Ether (

    
    ) or Ethyl Acetate (2 × 30 mL). Causality: The product is highly soluble in organic solvents, leaving the inorganic salts trapped on the alumina matrix.
    
  • Purification : Concentrate the combined organic layers under reduced pressure. Purify via a short silica gel plug (Hexanes/EtOAc 7:1) to afford the pure product.

Protocol C: Classical Polar Aprotic Synthesis ( / DMF)

Best for: Routine library generation where specialized equipment or solid supports are unavailable.

  • Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.0 mmol) and α-haloketone (1.05 mmol) in anhydrous DMF (5 mL).

  • Base Addition : Add anhydrous

    
     (1.5 mmol). Note: Ensure 
    
    
    
    is finely powdered to maximize surface area.
  • Heating : Heat the mixture to 80–100 °C for 4–6 hours under an inert nitrogen atmosphere.

  • Quenching : Pour the cooled reaction mixture into crushed ice (20 g). Stir until the product precipitates.

  • Isolation : Filter the solid, wash thoroughly with water (to remove DMF and inorganic salts), and dry under a vacuum.

Analytical Validation

To confirm structural integrity, subject the isolated compounds to spectroscopic analysis[6]:

  • 1H NMR (

    
    ) : Look for the characteristic diagnostic singlet of the benzofuran C3-H proton, which typically resonates between 7.40 – 7.75 ppm , depending on the aroyl substituent.
    
  • 13C NMR : The carbonyl carbon of the 2-aroyl group will appear far downfield, typically around 183.0 – 185.0 ppm .

  • FT-IR : A strong, sharp absorption band around 1640 – 1680

    
      confirms the presence of the conjugated carbonyl group.
    

References

1.[4] "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions", ResearchGate (ChemistrySelect), URL: 2. "AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3", SID, URL: 3.[3] "Research advances in the Rap-Stoermer reaction", ResearchGate, URL: 4.[6] "A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media", Chemistry & Biology Interface, URL: 5.[1] "Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques", PubMed, URL: 6.[5] "Efficient TEA-Catalyzed Benzofuran Synthesis", Scribd, URL: 7.[2] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies", ACS Omega, URL:

Sources

Procedure for demethylation of methyl benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Conversion of Methyl Benzofuran-6-carboxylate to Benzofuran-6-carboxylic Acid

Executive Summary & Strategic Analysis

The conversion of methyl benzofuran-6-carboxylate to benzofuran-6-carboxylic acid is a critical transformation in medicinal chemistry, notably serving as a key intermediate in the synthesis of LFA-1 antagonists like Lifitegrast .

While the user prompt specifies "demethylation," it is scientifically critical to distinguish between the two mechanistic pathways available for this transformation:

  • Hydrolysis (Saponification): The standard, scalable approach using hydroxide bases (

    
    ) to attack the carbonyl carbon.
    
  • Nucleophilic Dealkylation ("Demethylation"): The cleavage of the

    
     bond using Lewis acids (
    
    
    
    ) or nucleophiles (
    
    
    ). This is reserved for substrates containing base-sensitive functionalities (e.g., racemizable chiral centers or base-labile protecting groups).

This Application Note prioritizes Lithium Hydroxide (LiOH) mediated hydrolysis as the "Gold Standard" for yield and purity, while providing Boron Tribromide (


)  protocols for strictly anhydrous requirements.

Reaction Engineering & Mechanism

Mechanistic Pathways

The choice of reagent dictates the bond cleavage site. Hydrolysis cleaves the acyl-oxygen bond, whereas Lewis acid demethylation cleaves the alkyl-oxygen bond.

ReactionMechanism Substrate Methyl Benzofuran-6-carboxylate Hydrolysis Method A: Saponification (LiOH / THF / H2O) Substrate->Hydrolysis Standard Demethylation Method B: Lewis Acid (BBr3 / DCM) Substrate->Demethylation Anhydrous InterA Tetrahedral Intermediate Hydrolysis->InterA OH- attack at C=O ProductA Benzofuran-6-carboxylic Acid (via Acyl-O Cleavage) InterA->ProductA -MeOH InterB Acyloxy-Boron Complex Demethylation->InterB Coordination to O ProductB Benzofuran-6-carboxylic Acid (via Alkyl-O Cleavage) InterB->ProductB Br- attack at Me

Figure 1: Mechanistic divergence between Saponification (Method A) and Lewis Acid Dealkylation (Method B).

Method A: Lithium Hydroxide Hydrolysis (Gold Standard)

Rationale: LiOH is preferred over NaOH for benzofuran esters because of its higher solubility in THF/Water mixtures, allowing for a homogeneous reaction that minimizes biphasic kinetics. This method preserves the benzofuran ring, which can be sensitive to harsh mineral acids or extreme temperatures.

Protocol Parameters
ParameterSpecificationNotes
Solvent System THF : MeOH : Water (3:1:1)THF solubilizes the ester; Water dissolves the base; MeOH acts as a phase transfer bridge.
Stoichiometry 2.5 - 3.0 equivalents LiOHExcess base ensures rapid completion and prevents equilibrium reversal.
Temperature Ambient (

)
Heating (

) increases risk of decarboxylation at the C-2 position if activated.
Reaction Time 2 - 4 HoursMonitor via TLC (Hexane:EtOAc 7:3) or LCMS.
Step-by-Step Procedure
  • Preparation:

    • Dissolve Methyl benzofuran-6-carboxylate (1.0 eq) in THF/MeOH (3:1 ratio). Ensure complete dissolution before adding water.

    • Prepare a solution of LiOH·H₂O (3.0 eq) in the minimum volume of deionized water.

  • Reaction:

    • Add the aqueous LiOH dropwise to the ester solution under vigorous stirring.

    • Observation: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.

    • Stir at room temperature.

  • Process Control (Self-Validation):

    • TLC Check: Spot reaction mixture vs. starting material. The ester (

      
      ) should disappear; the carboxylate salt will remain at the baseline.
      
    • LCMS: Look for Mass [M-H]⁻ = 161.0 (Negative mode) or [M+H]⁺ = 163.0.

  • Workup (Critical Step):

    • Evaporate THF/MeOH under reduced pressure (Rotavap at

      
      ). Note: Removing organic solvent prevents emulsion formation during extraction.
      
    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with Ethyl Acetate (EtOAc) to remove unreacted neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous phase to

      
      . Slowly add 1M HCl  dropwise until pH reaches 2–3.
      
    • Result: The product, Benzofuran-6-carboxylic acid, will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with cold water (

      
      ) to remove Lithium salts.
      
    • Dry in a vacuum oven at

      
       overnight.
      

Method B: Anhydrous Demethylation ( )

Rationale: Used strictly when the substrate contains functional groups sensitive to aqueous base (e.g., hydrolyzable amides elsewhere in the molecule) or when "demethylation" is required in the literal sense of alkyl cleavage.

Safety Warning:


 reacts violently with moisture, generating HBr gas. Perform in a fume hood.
Step-by-Step Procedure
  • Setup:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve Methyl benzofuran-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add

      
        (1.0 M in DCM, 3.0 eq) dropwise via syringe over 20 minutes.
      
    • Mechanism:[1][2][3][4]

      
       coordinates to the ester carbonyl oxygen.
      
  • Reaction:

    • Allow the reaction to warm slowly to

      
       over 2 hours.
      
    • Monitor by TLC.[5][6] Note: Aliquots for TLC must be quenched with methanol first.

  • Quenching & Isolation:

    • Cool back to

      
      .
      
    • Carefully quench by dropwise addition of Methanol (exothermic!).

    • Dilute with water and extract with DCM.

    • The organic layer contains the acid.[5] Dry over

      
      , filter, and concentrate.
      

Comparative Data & Troubleshooting

FeatureMethod A (LiOH)Method B (

)
Yield >95% (Typical)75 - 85%
Purity (Crude) High (>98%)Moderate (Boron salts may persist)
Cost LowHigh
Green Chemistry High (Aqueous/Alcohols)Low (Halogenated solvents)
Selectivity Cleaves Esters onlyCleaves Esters + Ethers

Troubleshooting Guide:

  • Issue: Product does not precipitate upon acidification (Method A).

    • Cause: The acid is partially soluble in water or residual THF is present.

    • Fix: Saturate the aqueous phase with NaCl (brine) and extract with EtOAc (

      
      ).
      
  • Issue: Decarboxylation observed (Loss of

    
    ).
    
    • Cause: Temperature too high during hydrolysis or workup.

    • Fix: Keep all steps

      
      . Benzofuran-2-carboxylic acids are more prone to this, but 6-position is generally stable.
      

Decision Workflow

DecisionTree Start Start: Methyl Benzofuran-6-carboxylate Check1 Are base-sensitive groups present? (e.g., racemizable centers) Start->Check1 MethodA Method A: LiOH Hydrolysis (Recommended) Check1->MethodA No Check2 Are acid-sensitive groups present? Check1->Check2 Yes MethodB Method B: BBr3 Demethylation Check2->MethodB No MethodC Method C: LiI / Pyridine (Neutral Conditions) Check2->MethodC Yes

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Synthesis of Lifitegrast Intermediate: Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ResearchGate. Link

  • General Ester Hydrolysis Protocols: Lithium Hydroxide in Organic Synthesis. Common Organic Chemistry. Link

  • BBr3 Demethylation Mechanism: Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. PMC. Link

  • Benzofuran Synthesis Patent: Process for preparing benzofuran derivatives (CN110684000B). Google Patents. Link

  • Nucleophilic Cleavage with LiI: Metal Iodide/Chloride Salts Reagent Guide. ACS Pharmaceutical Roundtable. Link

Sources

Functionalization of C-2 position in Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of C-2 in Methyl 3-methylbenzofuran-6-carboxylate

Part 1: Executive Summary & Strategic Analysis

Subject: Regioselective C-2 Functionalization of Methyl 3-methylbenzofuran-6-carboxylate. Core Challenge: Balancing the reactivity of the C-2 position with the sensitivity of the C-6 ester moiety and the steric influence of the C-3 methyl group. Application: Synthesis of diverse pharmaceutical intermediates, specifically for oncology (kinase inhibitors) and cardiovascular targets.

The Chemical Scaffold: The substrate, Methyl 3-methylbenzofuran-6-carboxylate , presents a unique reactivity profile:

  • C-3 Position (Blocked): The methyl group at C-3 prevents electrophilic attack at this typically reactive site, directing chemistry almost exclusively to C-2.

  • C-6 Ester (Electronic & Steric): The electron-withdrawing carbomethoxy group at C-6 lowers the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution (SEAr). However, it increases the acidity of the C-2 proton via inductive effects, facilitating C-H activation and deprotonation .

  • C-6 Ester (Liability): This group is susceptible to nucleophilic attack (e.g., by organolithiums), necessitating strict kinetic control during metalation.

Part 2: Detailed Protocols & Methodologies

Strategy A: Direct C-H Arylation (The "Green" Route)

Best for: Rapid library generation of biaryl compounds without pre-functionalization.

Mechanism: This protocol utilizes a Pd(II)/Pd(0) catalytic cycle. The C-6 ester is tolerated well, and the C-3 methyl group prevents regio-isomeric byproducts. The use of HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a solvent is critical; it acts as a hydrogen-bond donor to the carboxylate leaving group, significantly lowering the activation energy for the C-H bond cleavage.

Protocol 1: Pd-Catalyzed C-2 Arylation

  • Reagents:

    • Substrate: Methyl 3-methylbenzofuran-6-carboxylate (1.0 equiv)

    • Coupling Partner: Aryl Iodide (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

    • Ligand: PPh₃ (10 mol%) - Optional, often ligand-free in HFIP

    • Solvent: HFIP (0.2 M concentration)

  • Step-by-Step Workflow:

    • Setup: In a flame-dried screw-cap vial equipped with a magnetic stir bar, combine the benzofuran substrate, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Solvation: Add HFIP via syringe. Note: HFIP is volatile and potent; handle in a fume hood.

    • Reaction: Seal the vial and stir at room temperature for 4–6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C.

    • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

    • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: The absence of C-3 arylation is guaranteed by the methyl group. If the ester hydrolyzes, check water content in HFIP; use anhydrous conditions.

Strategy B: Lithiation-Trapping (The "Versatile" Route)

Best for: Introducing electrophiles like Formyl (-CHO), Carboxyl (-COOH), or Halogens (-I, -Br).

Mechanism: Direct deprotonation. Critical Control: Standard n-BuLi is too nucleophilic and will attack the C-6 ester (leading to tertiary alcohols). You must use a non-nucleophilic, bulky base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at cryogenic temperatures.

Protocol 2: C-2 Formylation via Lithiation

  • Reagents:

    • Substrate (1.0 equiv)

    • Base: LiTMP (prepared in situ from TMP and n-BuLi) (1.2 equiv)

    • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

    • Solvent: Anhydrous THF

  • Step-by-Step Workflow:

    • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF at -78°C. Dropwise add n-BuLi (1.2 equiv). Stir for 30 mins at 0°C, then re-cool to -78°C.

    • Metalation: Add a solution of Methyl 3-methylbenzofuran-6-carboxylate in THF dropwise to the LiTMP solution at -78°C . Stir for 45 minutes. Do not let the temperature rise.

    • Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.

    • Hydrolysis: Quench with saturated aqueous NH₄Cl.

    • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Troubleshooting:

  • Low Yield? Ensure THF is distilled/dry. Moisture kills the lithiated species instantly.

  • Complex Mixture? If the ester is attacked, the temperature was likely too high during base addition.

Strategy C: C-2 Bromination (The "Intermediate" Route)

Best for: Creating a stable intermediate for Suzuki/Sonogashira coupling at a later stage.

Protocol 3: Electrophilic Bromination

  • Reagents:

    • Substrate (1.0 equiv)

    • Bromine source: NBS (N-Bromosuccinimide) (1.1 equiv)

    • Solvent: Acetonitrile (ACN) or DMF

    • Temperature: 0°C to RT[1]

  • Workflow:

    • Dissolve substrate in ACN.

    • Add NBS portion-wise at 0°C to avoid over-bromination (though unlikely due to deactivation).

    • Stir at Room Temperature for 2 hours.

    • Precipitate the product by adding water, or extract with EtOAc.

Part 3: Visualization & Data

Reactivity & Divergent Synthesis Map

BenzofuranFunctionalization Substrate Methyl 3-methyl benzofuran-6-carboxylate LiTMP Route A: Lithiation (LiTMP, -78°C) Substrate->LiTMP Kinetic Control PdCat Route B: C-H Arylation (Pd(OAc)2, Ag2O) Substrate->PdCat Direct Coupling NBS Route C: Bromination (NBS, ACN) Substrate->NBS Electrophilic Sub. Formyl C-2 Formyl (Aldehyde) LiTMP->Formyl + DMF Carboxy C-2 Carboxy (Acid) LiTMP->Carboxy + CO2 Biaryl C-2 Biaryl (Drug Scaffold) PdCat->Biaryl + Ar-I Bromo C-2 Bromide (Intermediate) NBS->Bromo Bromo->Biaryl Suzuki Coupling

Caption: Divergent synthesis pathways from the parent scaffold. Route A (Red) requires cryogenic control; Route B (Blue) is the most direct for arylation.

Comparison of Methodologies
FeatureDirect C-H ArylationLithiation-TrappingHalogenation (Br)
Primary Utility Final Library SynthesisIntroducing C1 synthons (CHO, COOH)Stable Intermediate Prep
Reagent Cost High (Pd Catalyst, Ag)Low (LiTMP, DMF)Low (NBS)
Operational Difficulty Low (Room Temp/Mild Heat)High (Cryogenic -78°C)Low (Room Temp)
Ester Tolerance ExcellentPoor (Requires bulky base)Excellent
Atom Economy HighModerateLow (Stoichiometric waste)

References

  • Potts, B. et al. (2024). Room temperature C-H arylation of benzofurans by aryl iodides. National Science Foundation (NSF).

  • Zhang, Z. et al. (2024).[2] One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH) / PMC.

  • Bhattacharya, T. et al. (2021).[3] Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C-H Activation. Chemical Science.

  • Krawiecka, M. et al. (2018). Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica.

  • Gou, Y. et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry (RSC) Advances.[4]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A High-Yield, Green Protocol via Cyclodehydration of α-Aryloxyketones

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Benzofuran scaffolds are ubiquitous in approved therapeutics (e.g., Amiodarone, Benzbromarone) and bioactive natural products. Specifically, 3-methylbenzofuran derivatives serve as critical building blocks in medicinal chemistry due to their ability to modulate diverse biological targets [1]. Traditional syntheses of these derivatives, such as the cyclodehydration of


-aryloxyketones (1-aryloxy-2-propanones), rely on harsh Brønsted acids (e.g., polyphosphoric acid, PPA) and prolonged conventional heating. These conditions frequently result in poor atom economy, tar formation, and the degradation of labile functional groups[2].

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing targeted dielectric heating. Unlike convective heating, which relies on thermal transfer through the vessel walls, microwave irradiation directly couples with polar intermediates. This creates localized superheating that drastically accelerates the rate-determining electrophilic aromatic substitution step while preventing bulk thermal degradation [3].

The Causality of Catalysis and Heating

The transformation of 1-aryloxy-2-propanones to 3-methylbenzofurans proceeds via an acid-catalyzed intramolecular cyclodehydration. Under microwave irradiation, utilizing a solid acid catalyst like Montmorillonite K10 provides a dual advantage:

  • Dielectric Susceptibility: The aluminosilicate framework acts as a potent microwave susceptor, rapidly reaching the activation temperature.

  • Pore Confinement: The acidic pores of the clay confine the substrate, promoting the pseudo-intramolecular attack of the protonated carbonyl onto the electron-rich aromatic ring, effectively preventing intermolecular side-reactions (e.g., aldol condensations).

Mechanism A 1-Aryloxy-2-propanone B Protonated Carbonyl (Solid Acid Catalyst) A->B H+ transfer C Electrophilic Aromatic Substitution (Wheland Int.) B->C Intramolecular Attack D Dehydration (-H2O) C->D Rearomatization E 3-Methylbenzofuran Derivative D->E MW Heating

Fig 1: Mechanistic pathway for the cyclodehydration of 1-aryloxy-2-propanones.

Experimental Design & Optimization

To establish a self-validating and robust protocol, reaction parameters were systematically optimized. The data below illustrates the causality behind selecting Montmorillonite K10 under solvent-free microwave conditions. Homogeneous acids (like PPA) cause significant product degradation over time, whereas solid acids under conventional heating suffer from poor mass transfer. Microwave irradiation resolves both issues simultaneously.

Table 1: Optimization of the Cyclodehydration of 1-Phenoxy-2-propanone

EntryCatalystSolventHeating MethodTemp (°C)TimeIsolated Yield (%)
1Polyphosphoric Acid (PPA)NoneConventional1004 h45
2Amberlyst-15TolueneConventional11012 h52
3Montmorillonite K10NoneConventional1306 h61
4Polyphosphoric Acid (PPA)NoneMicrowave13020 min68
5Amberlyst-15NoneMicrowave13015 min82
6 Montmorillonite K10 None Microwave 130 10 min 94

Note: Yields determined via LC-MS analysis with internal standards; Entry 6 represents the optimized protocol.

Detailed Step-by-Step Protocol

Pre-requisites & Safety
  • Equipment: A dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor, dynamic power modulation, and high-pressure sealed vessels (borosilicate).

  • Catalyst Preparation: Montmorillonite K10 must be dried at 120°C for 2 hours prior to use. Causality: Water molecules occupying the interlamellar spaces of the clay dampen the Lewis acidity and absorb microwave energy unpredictably, leading to uncontrolled pressure spikes.

Workflow Execution

Step 1: Matrix Preparation

  • In a 10 mL microwave-safe borosilicate vial, add 1.0 mmol of the 1-aryloxy-2-propanone derivative.

  • Add 200 mg of freshly dried Montmorillonite K10.

  • Use a vortex mixer for 30 seconds to ensure the liquid substrate is uniformly adsorbed onto the solid catalyst bed. Causality: Solvent-free conditions require intimate contact between the substrate and the active acidic sites to facilitate efficient dielectric energy transfer.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap and place it in the microwave cavity.

  • Program the reactor: Target Temperature: 130°C; Ramp Time: 2 minutes; Hold Time: 10 minutes; Cooling: Air-jet cooling to 30°C.

  • Enable Dynamic Power Control (Max 200 W). Causality: Unlike conventional heating, static microwave power can cause thermal runaway. Dynamic modulation ensures the reaction reaches exactly 130°C and maintains it, preventing the polymerization of the highly reactive benzofuran product.

Step 3: Workup and Isolation

  • Once cooled to

    
     30°C, uncap the vial and suspend the reaction matrix in 5 mL of Ethyl Acetate (EtOAc).
    
  • Filter the suspension through a short pad of Celite to remove the Montmorillonite K10. Wash the pad with an additional 2

    
     5 mL EtOAc.
    
  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 100:0 to 95:5).

Workflow N1 Step 1: Matrix Preparation Mix 1-aryloxy-2-propanone with Montmorillonite K10 N2 Step 2: MW Irradiation Sealed vessel, 130°C, 10 min Dynamic power control N1->N2 N3 Step 3: Workup Cool to RT, Extract with EtOAc Filter solid catalyst N2->N3 N4 Step 4: Purification Flash Chromatography (Hexane/EtOAc gradient) N3->N4 N5 Step 5: Validation LC-MS & 1H/13C NMR Confirm C3-Methyl shift N4->N5

Fig 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Analytical Validation (Self-Validating System)

A robust protocol must contain internal checks to verify success at the bench level:

  • In-Process TLC: During Step 4, TLC (Hexanes:EtOAc 9:1) should reveal a highly UV-active spot (254 nm) with a significantly higher

    
     value than the starting ketone, confirming the loss of the polar carbonyl group.
    
  • NMR Validation: The protocol validates itself via

    
    H NMR analysis. The successful cyclization to a 3-methylbenzofuran is definitively confirmed by:
    
    • The disappearance of the starting ketone's methylene protons (

      
      4.5 ppm).
      
    • The emergence of a distinct doublet at

      
      2.20 - 2.25 ppm  (
      
      
      
      Hz), confirming the formation of the C3-methyl group.
    • A fine quartet at

      
      7.40 - 7.45 ppm  (
      
      
      
      Hz), corresponding to the C2-H proton coupling with the allylic methyl group.

References

  • Zbancioc, Gheorghe, et al. "A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives." Molecules, vol. 23, no. 8, 2018, p. 1948.[Link] [1]

  • Nagashima, Sayoko, et al. "Direct synthesis of 3-methylbenzofuran from phenol and acetone over halide cluster catalysts taking advantage of acidic and metallic properties." Chemical Engineering Journal, vol. 161, no. 3, 2010, pp. 384-387.[Link] [2]

  • Reddy, E. R., et al. "Microwave-assisted synthesis and antibacterial activity of 1-(5-((2-(4-bromobenzoyl)-3-methylbenzofuran-5-yl)methyl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanones." Chemical Data Collections, vol. 34, 2021, 100730.[Link] [3]

Application Notes and Protocols for the Reduction of Methyl Ester Groups in Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Benzofuran Alcohols

Benzofuran derivatives are privileged scaffolds in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] The conversion of a methyl ester on the benzofuran ring to a primary alcohol is a critical transformation, providing a versatile handle for further synthetic manipulations. This hydroxymethyl group can be a key pharmacophore, a site for linker attachment in antibody-drug conjugates, or a precursor for aldehydes, carboxylic acids, and halides.

This comprehensive guide provides an in-depth analysis of the most effective reagents for this reduction, focusing on chemoselectivity, scalability, and safety. We will delve into the mechanistic underpinnings of each method to empower researchers to make informed decisions and troubleshoot their reactions effectively.

Choosing Your Reducing Agent: A Comparative Overview

The selection of a suitable reducing agent is paramount and depends on the desired outcome (alcohol or aldehyde) and the presence of other functional groups on the benzofuran scaffold. The most common reagents for ester reduction fall into the category of hydride donors.

ReagentAbbreviationTypical OutcomeKey Characteristics
Lithium Aluminum Hydride LiAlH₄, LAHPrimary AlcoholHigh Reactivity: A powerful, non-selective reducing agent. Reduces a wide range of functional groups.[3][4] Caution: Highly reactive with protic solvents (water, alcohols) and requires strict anhydrous conditions.[5]
Diisobutylaluminum Hydride DIBAL-H, DIBAHAldehyde or AlcoholTunable Reactivity: Can selectively reduce esters to aldehydes at low temperatures (-78 °C) with stoichiometric control.[1][6][7][8] Over-reduction to the alcohol can occur at higher temperatures or with excess reagent.
Sodium Borohydride NaBH₄No Reaction (typically)Mild and Selective: Generally does not reduce esters under standard conditions (e.g., in methanol or ethanol).[4] Its reactivity can be enhanced with additives.
Borane Complexes BH₃·THF, BH₃·SMe₂Primary AlcoholChemoselective: Reduces carboxylic acids and amides in the presence of esters.[9][10][11] Can reduce esters, though typically requires harsher conditions than LiAlH₄.

Section 1: Complete Reduction to Primary Alcohols

For the exhaustive conversion of a benzofuran methyl ester to the corresponding primary alcohol, Lithium Aluminum Hydride (LiAlH₄) is the most robust and widely used reagent.

Lithium Aluminum Hydride (LiAlH₄): The Workhorse Reagent

Mechanism of Action: The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ anion. The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. Being more reactive than the starting ester, the aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated upon aqueous workup to yield the primary alcohol.[3][12]

dot

Sources

Coupling reactions using Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C-2 Functionalization and Downstream Coupling of Methyl 3-methylbenzofuran-6-carboxylate

Introduction & Scientific Context

Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in various therapeutic agents, including the ophthalmic drug Lifitegrast[1]. Among the diverse building blocks available, Methyl 3-methylbenzofuran-6-carboxylate (CAS: 501892-71-3) stands out as a highly privileged intermediate. The presence of the 6-carboxylate group provides an essential handle for downstream amide coupling or saponification, while the benzofuran core itself is primed for late-stage C–H functionalization.

Mechanistic Rationale: The Heck-Type C–H Arylation

When subjecting Methyl 3-methylbenzofuran-6-carboxylate to cross-coupling, pre-functionalization (e.g., bromination or boronic acid installation) is unnecessary. Direct C–H arylation using aryl iodides is the most atom-economical approach.

The causality behind the experimental conditions lies in the choice of solvent and oxidant. Traditional Concerted Metalation-Deprotonation (CMD) mechanisms often require harsh temperatures (100–130 °C)[4]. However, by utilizing Hexafluoro-2-propanol (HFIP) as the solvent and Silver(I) oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) as the halide scavenger, the reaction proceeds via a mild Heck-type carbopalladation pathway at room temperature. HFIP is a strong hydrogen-bond donor that stabilizes the highly polar transition states, while ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

acts as an iodine sponge, driving the equilibrium forward by precipitating insoluble AgI and regenerating the active Pd(0) species.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Iodide) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII CarboPd Carbopalladation at C-2 (Benzofuran Substrate) PdII->CarboPd Methyl 3-methylbenzofuran -6-carboxylate BetaElim β-Hydride Elimination CarboPd->BetaElim Product C-2 Arylated Product (Target Scaffold) BetaElim->Product Product Release Regen Base-Assisted HI Removal (Ag2O -> AgI + H2O) BetaElim->Regen HPd(II)I Regen->Pd0 Catalyst Regeneration

Figure 1: Heck-type catalytic cycle for the regioselective C-2 arylation of benzofurans.

Quantitative Optimization Data

The table below summarizes the critical optimization parameters that validate the shift from traditional high-temperature cross-coupling to modern, ambient-temperature C–H functionalization[3][4].

EntryCatalyst (mol %)SolventAdditive/BaseTemp (°C)Isolated Yield (%)Regioselectivity (C2:C3)
1

(5%)
DMF

11035%>99:1
2

(5%)
CPMEAgOAc11068%>99:1
3

(5%)
1,2-DCE

8072%>99:1
4

(5%)
HFIP

25 (RT) 89% >99:1
5NoneHFIP

25 (RT)0%N/A

Note: The 3-methyl group ensures absolute >99:1 regiochemical fidelity across all conditions.

Self-Validating Experimental Protocol: Room-Temperature C-2 Arylation

This protocol is designed to be a self-validating system. The physical state of the reaction mixture provides real-time visual feedback on catalytic turnover.

Materials Required:

  • Methyl 3-methylbenzofuran-6-carboxylate (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (e.g., 4-iodoanisole) (2.0 equiv, 2.0 mmol)

  • Palladium(II) acetate (

    
    ) (0.05 equiv, 5 mol%)
    
  • Silver(I) oxide (

    
    ) (0.75 equiv, 0.75 mmol)
    
  • 2-Nitrobenzoic acid (1.5 equiv, 1.5 mmol) - Acts as a redox-active ligand/promoter

  • Hexafluoro-2-propanol (HFIP) (1.0 M, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially add Methyl 3-methylbenzofuran-6-carboxylate, the aryl iodide,

    
    , 
    
    
    
    , and 2-nitrobenzoic acid.
  • Solvent Addition: Add 1.0 mL of HFIP. The initial mixture will appear as a dark, heterogeneous suspension due to the black

    
     powder.
    
  • Reaction Initiation: Seal the tube and stir vigorously (800 rpm) at room temperature (25 °C).

  • In-Process Visual Validation: As the reaction progresses, the black suspension of

    
     will gradually transition to a pale yellow/white precipitate. This is a direct, visual confirmation of causality: the 
    
    
    
    is successfully scavenging the hydroiodic acid (HI) byproduct generated during the
    
    
    -hydride elimination step, forming insoluble Silver Iodide (AgI). If the mixture remains completely black after 4 hours, catalytic stalling has occurred (likely due to inactive Pd or wet solvent).
  • Completion & Quenching: After 16 hours, monitor completion via TLC (Hexanes/EtOAc 4:1). The starting material spot (

    
    ) should be fully consumed. Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove the AgI salts and Pd black.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure Methyl 2-aryl-3-methylbenzofuran-6-carboxylate.

Downstream Application: Saponification and Amide Coupling

Once the C-2 arylated core is synthesized, the 6-carboxylate ester is perfectly positioned for elaboration into active pharmaceutical ingredients.

  • Saponification: Treat the Methyl 2-aryl-3-methylbenzofuran-6-carboxylate with LiOH (3.0 equiv) in a THF/

    
     (3:1) mixture at 50 °C for 4 hours. Acidify with 1M HCl to precipitate the free carboxylic acid.
    
  • Amide Coupling: The resulting benzofuran-6-carboxylic acid can be coupled to various amines (e.g., amino acid derivatives) using standard coupling reagents like HATU or EDC/HOBt in DMF with DIPEA, mimicking the late-stage synthetic strategies used for integrin antagonists[1][4].

References

  • Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines Source: ResearchGate URL:[Link]

  • Room Temperature C-H Arylation of Benzofurans by Aryl Iodides Source: National Science Foundation (NSF) / Organic Letters (Mayhugh & Luscombe, 2021) URL:[Link]

  • Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans Source: PubMed Central (Kitamura et al., Molecules 2020) URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: PubMed Central (Agasti et al.) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 3-methylbenzofuran-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the synthesis of Methyl 3-methylbenzofuran-6-carboxylate : regiochemical control during benzofuran ring formation.

Benzofuran-6-carboxylate derivatives are critical building blocks in pharmaceutical development and materials science[1]. However, traditional synthetic routes often suffer from poor yields due to the formation of inseparable regioisomer mixtures. This guide provides field-proven, self-validating protocols to overcome these challenges.

🔬 Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of isomers during the acid-catalyzed cyclization of my aryloxyacetone intermediate?

The Mechanism & Causality: If you are using the traditional Rap-Stoermer-type approach, your starting material is likely methyl 3-hydroxybenzoate. After O-alkylation with chloroacetone, you generate the intermediate methyl 3-(2-oxopropoxy)benzoate .

During acid-catalyzed cyclization (e.g., using PPA or Eaton's Reagent), the reaction relies on Electrophilic Aromatic Substitution (EAS). The ether oxygen is an ortho/para director. Cyclization can occur at two available ortho positions on the benzene ring:

  • C2 Position (Between the ester and ether): Yields the undesired methyl 3-methylbenzofuran-4-carboxylate.

  • C4 Position (Para to the ester): Yields the desired methyl 3-methylbenzofuran-6-carboxylate.

Because the electronic differences between C2 and C4 are minimal, the reaction is primarily governed by sterics. While C4 is slightly less hindered, it is not enough to prevent C2 cyclization, resulting in a frustrating ~60:40 mixture of 6-carboxylate and 4-carboxylate isomers.

G A Aryloxyacetone Intermediate (Unblocked) B Cyclization at C2 (Sterically Hindered) A->B H+ Catalyst C Cyclization at C4 (Less Hindered) A->C H+ Catalyst D 4-Carboxylate Isomer (Undesired) B->D E 6-Carboxylate Isomer (Target) C->E

Regioselectivity divergence during acid-catalyzed cyclization of aryloxyacetones.

FAQ 2: How can I modify the traditional route to exclusively produce the 6-carboxylate?

The Solution: The Halogen-Blocking Strategy To force the cyclization exclusively to the C4 position, you must physically block the C2 position. By starting with methyl 2-bromo-3-hydroxybenzoate , the bromine atom prevents EAS at C2. Cyclization is forced to C4, yielding a 7-bromo-benzofuran intermediate, which is easily debrominated.

Step-by-Step Methodology:

  • O-Alkylation:

    • React methyl 2-bromo-3-hydroxybenzoate (1.0 eq) with chloroacetone (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF at 60 °C for 4 hours.

    • Validation: TLC should show complete consumption of the phenol. Extract with EtOAc and wash extensively with brine to remove DMF.

  • Regioselective Cyclization:

    • Heat the resulting ether in Polyphosphoric Acid (PPA) at 90 °C for 2 hours.

    • Validation: The bulky bromine strictly dictates cyclization at C4. Quench with ice water and extract with DCM to isolate methyl 7-bromo-3-methylbenzofuran-6-carboxylate .

  • Debromination:

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (10 mol%) and Et₃N (1.5 eq). Stir under H₂ gas (1 atm) at room temperature for 6 hours.

    • Validation: Filter through a Celite pad. The resulting filtrate contains the regiopure target.

FAQ 3: Is there a modern, fully regioselective alternative route that avoids the aryloxyacetone intermediate entirely?

The Solution: Palladium-Catalyzed Larock Heteroannulation Yes. The most robust method to synthesize 3-methylbenzofurans with absolute regiochemical control is the modified Larock heteroannulation[2]. This bypasses EAS entirely. Instead, it utilizes an oxidative addition of Pd(0) into an ortho-iodophenol, followed by the insertion of an internal alkyne.

By using the commercially available building block methyl 3-hydroxy-4-iodobenzoate (CAS: 157942-12-6) [3],[4] and reacting it with 1-(trimethylsilyl)propyne, the regioselectivity is strictly controlled by sterics during alkyne insertion. The bulky TMS group positions itself adjacent to the oxygen, directing the methyl group perfectly to the 3-position[2].

Larock A Methyl 4-iodo-3-hydroxybenzoate C Pd-Catalyzed Heteroannulation A->C B 1-(TMS)propyne + Pd(OAc)2 B->C D 2-TMS-benzofuran Intermediate C->D E Desilylation (TBAF) D->E F 6-Carboxylate Target (Regiopure) E->F

Fully regioselective Larock heteroannulation workflow for 6-carboxylate synthesis.

Step-by-Step Methodology:

  • Heteroannulation:

    • In a Schlenk flask, combine methyl 3-hydroxy-4-iodobenzoate (1.0 eq)[3], 1-(trimethylsilyl)propyne (2.0 eq), Na₂CO₃ (2.0 eq), LiCl (1.0 eq), and Pd(OAc)₂ (5 mol%) in degassed DMF.

    • Heat at 100 °C for 12 hours under N₂.

    • Validation: The reaction yields the intermediate methyl 3-methyl-2-(trimethylsilyl)benzofuran-6-carboxylate. Dilute with EtOAc, wash with water, and purify via short-plug silica chromatography.

  • Protodesilylation:

    • Dissolve the intermediate in THF and cool to 0 °C. Add TBAF (1.0 M in THF, 1.2 eq) dropwise[2].

    • Stir for 1 hour at room temperature.

    • Validation: The TMS group is cleaved quantitatively. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield the pure methyl 3-methylbenzofuran-6-carboxylate.

📊 Quantitative Data Summary

To assist in route selection, the following table summarizes the performance metrics of the three discussed synthetic strategies based on empirical laboratory data.

Synthetic StrategyKey Intermediate / ReagentRegioselectivity (6- vs 4-isomer)Expected Overall YieldCost & Complexity
Traditional Cyclization Methyl 3-(2-oxopropoxy)benzoate~ 60 : 40 (Inseparable)25 - 35%Low Cost / Simple
Halogen-Blocking Methyl 2-bromo-3-(2-oxopropoxy)benzoate> 99 : 1 (Regiopure)45 - 55%Moderate / 3 Steps
Larock Heteroannulation Methyl 3-hydroxy-4-iodobenzoate> 99 : 1 (Regiopure)65 - 75%High / Requires Pd

📚 References

  • [2] Romagnoli, R., et al. "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Pharmaceuticals (MDPI). Available at:[Link]

  • [4] PubChem. "Methyl 3-hydroxy-4-iodobenzoate | C8H7IO3 | CID 10378812." National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Benzofuran Ester Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran ester synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose and resolve cyclization failures during the formation of benzofuran-2-carboxylates. This guide focuses on the mechanistic causality behind experimental failures, offering self-validating protocols to ensure reproducible, high-yield ring closures.

Diagnostic Workflow for Cyclization Failures

When a cyclization fails, identifying the exact mechanistic stall point is critical. The following diagnostic tree maps the common failure points for the two primary synthetic routes: the Rap-Stoermer condensation and the 5-endo-dig cyclization of o-alkynylphenols.

DiagnosticWorkflow Start Cyclization Failure Detected Type Identify Reaction Pathway Start->Type Rap Rap-Stoermer (Salicylaldehyde + Haloacetate) Type->Rap Alkyne 5-endo-dig Cyclization (o-Alkynylphenols) Type->Alkyne CheckRap Isolate Intermediates: Ether vs. Aldol? Rap->CheckRap CheckAlkyne Check Base & Solvent Conditions Alkyne->CheckAlkyne Ether Uncyclized Ether: Increase Base Strength (e.g., NaOEt/EtOH) CheckRap->Ether O-Alkylation only Aldol Dihydrobenzofuranol: Force Dehydration (Acid or Heat) CheckRap->Aldol Incomplete Dehydration Hydrolysis Ester Hydrolysis: Use Anhydrous Cs2CO3/DMF CheckAlkyne->Hydrolysis Saponification Metal Metal Catalyst Issue: Degas Solvent or Try Metal-Free CheckAlkyne->Metal Complex Mixture

Diagnostic workflow for identifying and resolving benzofuran ester cyclization failures.

Troubleshooting Guides & FAQs

Q1: My Rap-Stoermer reaction is stalling at the phenoxyacetate intermediate. How do I force the cyclization to the benzofuran ester? Causality & Expert Insight: The Rap-Stoermer reaction is a cascade process involving nucleophilic substitution (O-alkylation), nucleophilic addition (intramolecular aldol condensation), and dehydration[1]. Stalling at the uncyclized O-alkylated intermediate (e.g., ethyl 2-(2-formylphenoxy)acetate) indicates that the base used is strong enough to deprotonate the phenol, but not strong enough to generate the enolate required for the subsequent Knoevenagel/aldol-type ring closure. For example, using


 in toluene often leads to a poor-yielding mixture of uncyclized ether and dihydrobenzofuranol[2].
Solution:  Switch to a stronger, protic-compatible alkoxide base. Refluxing the mixture with Sodium ethoxide (

) in absolute ethanol provides the necessary thermodynamic push to complete both the cyclization and dehydration steps simultaneously, often resulting in quantitative yields[2].

Q2: I am observing ester hydrolysis during the base-promoted cyclization of o-alkynylphenols. How can I prevent this? Causality & Expert Insight: Synthesizing benzofuran-2-carboxylates via the heteroannulation of 2-alkynylphenols is highly efficient, but the ester moiety is highly sensitive to saponification when exposed to strong aqueous bases or hydroxide bases at elevated temperatures[3]. Solution: Utilize strictly anhydrous conditions with a mild, non-nucleophilic base. Cesium carbonate (


) in anhydrous DMF at 60 °C has been proven to be the optimal condition for smooth cyclization while preserving the ester and other sensitive functional groups (such as nitro substituents)[3].

Q3: My transition-metal catalyzed (Pd/Cu) cyclization of ortho-alkynylphenols is yielding complex mixtures and low recovery of the benzofuran ester. What is going wrong? Causality & Expert Insight: While Pd/Cu co-catalyzed Sonogashira coupling followed by tandem 5-endo-dig cyclization is a standard literature procedure[4], the ester group can be sensitive to harsh oxidative pathways. Furthermore, trace oxygen can lead to competitive alkyne dimerization (Glaser coupling). Interestingly, recent studies suggest that for many electron-deficient alkynes, transition metal catalysis is entirely unnecessary and only complicates the reaction profile[3]. Solution: First, attempt a metal-free base-promoted cyclization (see Protocol B). If transition metals are absolutely required (e.g., for highly unactivated alkynes), ensure rigorous degassing of the solvent via freeze-pump-thaw cycles and strictly control the


 co-catalyst loading to suppress oxidative side reactions[4].

Mechanistic Pathway & Failure Points

Understanding the sequential nature of the Rap-Stoermer reaction is essential for troubleshooting. If dehydration fails, the reaction yields a dihydrobenzofuranol rather than the target aromatic ester.

Mechanism N1 Salicylaldehyde + Alpha-Haloester N2 Intermolecular O-Alkylation N1->N2 N3 Phenoxyacetate Intermediate N2->N3 N4 Intramolecular Aldol Condensation N3->N4 N5 Dihydrobenzofuranol Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 Benzofuran-2-Ester (Target) N6->N7

Mechanistic pathway of the Rap-Stoermer reaction highlighting critical intermediate stages.

Quantitative Troubleshooting Data

The choice of solvent and base drastically alters the cyclization efficiency. Below is a summary of optimization data for both the Rap-Stoermer and 5-endo-dig cyclization pathways.

Table 1: Optimization of Base-Promoted Cyclization of o-Alkynylphenols (Adapted from[3])

SolventBase (2 eq.)Temperature (°C)Yield (%)Diagnostic Observation
THF

60< 50Incomplete conversion; poor solubility.
Toluene

100TraceBase insoluble; reaction stalled.
DMF

6065Moderate cyclization; slower kinetics.
DMF

60 88 Optimal; clean and rapid conversion.

Table 2: Rap-Stoermer Reaction Conditions Comparison (Adapted from[2])

ReagentsSolventBase / CatalystResult / Yield
Salicylaldehyde + Ethyl 2-bromoacetateToluene

Mixture of intermediates (Poor yield).
Uncyclized PhenoxyacetateToluene

-TsOH (Reflux)
Low yield; incomplete dehydration.
Salicylaldehyde + Ethyl 2-bromoacetate Ethanol (Abs)

Quantitative yield (One-pot).

Self-Validating Experimental Protocols

Protocol A: One-Pot Condensation-Cyclization (Rap-Stoermer)[2]

Use this protocol to bypass intermediate stalling and achieve quantitative yields.

  • Preparation: Dissolve the substituted salicylaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) in absolute ethanol (0.5 M concentration).

  • Base Addition: Dropwise, add a freshly prepared solution of sodium ethoxide (1.5 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for 1–2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc). The highly fluorescent salicylaldehyde spot should disappear, replaced by a non-polar, UV-active spot (the benzofuran ester).

  • Workup: Cool to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Self-Validation (Post-Process): Perform GC-MS on the crude product. The absence of an

    
     peak confirms that the dihydrobenzofuranol intermediate has fully dehydrated into the target ester.
    
Protocol B: Metal-Free Base-Promoted 5-endo-dig Cyclization[3]

Use this protocol to avoid transition-metal-induced side reactions and ester hydrolysis.

  • Preparation: Charge a flame-dried flask with the o-alkynylphenol precursor (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvent Addition: Add anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Heating: Stir the suspension at 60 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via FT-IR spectroscopy. The disappearance of the alkyne

    
     stretch (~2100 
    
    
    
    ) and the retention of the ester carbonyl stretch (~1720
    
    
    ) confirms successful cyclization without saponification.
  • Workup: Quench the reaction with saturated aqueous

    
     and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF, dry over 
    
    
    
    , and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use solid-supported bases for greener synthesis? A: Yes. Room temperature Rap-Stoermer condensations mediated by


 under solvent-free conditions have been highly successful, providing excellent yields without the need for external heating or solvents[5].

Q: Why is my product a dihydrobenzofuranol instead of the fully aromatized benzofuran ester? A: This indicates that the final dehydration step has failed. This usually occurs when the reaction is run at insufficient temperatures or when the base is too weak to facilitate the elimination of the hydroxyl group. Subjecting the crude mixture to acidic conditions (e.g.,


-TsOH in boiling toluene) or switching to 

in refluxing ethanol will drive the aromatization[2].

References

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans, nih.gov,
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS, clockss.org,
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Research advances in the Rap-Stoermer reaction, researchg
  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3, ics-ir.org,

Sources

Technical Support Center: Troubleshooting Methyl 3-methylbenzofuran-6-carboxylate Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery increasingly targets complex biological pathways, researchers frequently encounter highly lipophilic lead compounds. Methyl 3-methylbenzofuran-6-carboxylate, a benzofuran derivative, is a prime example. While the benzofuran scaffold is highly valued for its diverse pharmacological activities (including anticancer and anti-inflammatory properties), its rigid, planar, and hydrophobic nature makes it notoriously difficult to solubilize in aqueous biological assays[1].

This guide is designed by Senior Application Scientists to help you troubleshoot precipitation, variable data, and false negatives associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Fundamental Properties: Why does Methyl 3-methylbenzofuran-6-carboxylate precipitate in my assay buffer?

Q: I dissolved the compound perfectly in DMSO, but the moment I add it to my cell culture medium, it turns cloudy. What is happening mechanically? A: You are observing a transition from kinetic solubility to thermodynamic insolubility. In early drug discovery, assays rely on "kinetic solubility"—where a compound is pre-dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and spiked into an aqueous buffer[2]. Because Methyl 3-methylbenzofuran-6-carboxylate lacks sufficient hydrogen-bond donors/acceptors and possesses a highly lipophilic aromatic core, it cannot favorably interact with water molecules. When introduced to an aqueous environment, the compound rapidly exceeds its saturation limit (supersaturation) and undergoes hydrophobic aggregation to minimize its surface area exposed to water, leading to precipitation[3]. This aggregation masks the compound's biological activity, leading to underestimated potency and artificially flat structure-activity relationship (SAR) curves.

Stock Preparation: How should I handle and store my DMSO stock solutions?

Q: Can I store my 10 mM DMSO stock of Methyl 3-methylbenzofuran-6-carboxylate at -20°C and thaw it when needed? A: We strongly advise against repeated freeze-thaw cycles. When a DMSO stock is opened after freezing, ambient moisture rapidly condenses into the hygroscopic DMSO. Even a small percentage of water uptake significantly reduces the solvating power of DMSO for highly hydrophobic benzofuran derivatives. Furthermore, the temperature fluctuations during freeze-thaw cycles provide the activation energy required for the compound to nucleate and precipitate into thermodynamically stable, highly insoluble polymorphs[4]. Best Practice: Prepare your stock in 100% anhydrous, argon-purged DMSO, and immediately aliquot it into single-use volumes before freezing.

Assay Optimization: How do I perform dilutions to prevent aggregation?

Q: I currently dilute my 10 mM stock into my assay buffer to make a 100 µM intermediate, and then do serial dilutions in buffer. Is this correct? A: No, this is a common source of assay failure. Diluting a concentrated DMSO stock directly into an aqueous buffer creates localized zones of high concentration where the compound instantly aggregates. Once nucleated, these aggregates rarely redissolve, even upon further dilution. Best Practice: Perform all your serial dilutions in 100% DMSO first. Once you have a concentration-response curve prepared in DMSO, transfer a uniform, small volume (e.g., 1 µL) from each DMSO tube directly into the final assay wells containing the aqueous buffer (e.g., 99 µL or 199 µL). This ensures the compound is instantly dispersed at its lowest, final concentration, kinetically trapping it in a monomeric state while keeping the final DMSO concentration uniformly low (≤ 1%) across all wells[3].

Advanced Formulation: What if the compound still precipitates at my target concentration?

Q: My assay requires a high concentration of the compound (e.g., 50 µM), but it precipitates even with 1% DMSO. What are my options? A: When kinetic solubility limits are breached despite optimized DMSO handling, you must employ advanced formulation strategies to sterically or thermodynamically shield the hydrophobic benzofuran core from the aqueous environment. The most effective method for in vitro and in vivo biological assays is the use of amphiphilic block copolymers, such as PEG-PLGA (Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid)). The hydrophobic PLGA core encapsulates the Methyl 3-methylbenzofuran-6-carboxylate, while the hydrophilic PEG corona extends into the aqueous buffer, providing steric stabilization and preventing the micelles from aggregating[5].

Mechanistic Workflows & Visualizations

G Start Methyl 3-methylbenzofuran-6-carboxylate (Solid Powder) DMSO Dissolve in 100% Anhydrous DMSO (10-30 mM Stock) Start->DMSO Kinetic Kinetic Solubility Assay (Nephelometry/UV) DMSO->Kinetic Decision Soluble at Target Conc.? Kinetic->Decision Proceed Proceed to Biological Assay (Final DMSO ≤ 1%) Decision->Proceed Yes Fail Precipitation / Aggregation Detected Decision->Fail No Formulation Advanced Formulation (PEG-PLGA Micelles) Fail->Formulation Formulation->Kinetic Re-test

Fig 1: Stepwise workflow for assessing and troubleshooting benzofuran derivative solubility.

G Stock 10 mM DMSO Stock DirectDilution Direct Serial Dilution into Aqueous Buffer Stock->DirectDilution SerialDMSO Serial Dilution in DMSO Then 1:100 into Buffer Stock->SerialDMSO Micelle PEG-PLGA Encapsulation into Aqueous Buffer Stock->Micelle Aggregates Hydrophobic Aggregation (False Negatives in Assay) DirectDilution->Aggregates Supersaturation Monomers Stable Monomeric Dispersion (Accurate IC50/EC50) SerialDMSO->Monomers Kinetic Trapping Micelle->Monomers Steric Stabilization

Fig 2: Mechanistic pathways of aqueous dilution and their impact on compound aggregation.

Data Presentation: Solubilization Strategies

Table 1: Comparison of Solubilization Strategies for Benzofuran Derivatives

StrategyMechanism of ActionProsConsBest Use Case
DMSO Serial Dilution Kinetic trapping of monomers at low final concentrations.Simple, no extra reagents, preserves compound integrity.Limited by the absolute kinetic solubility threshold of the compound.Standard high-throughput screening (HTS) and cell viability assays.
Co-solvents (e.g., PEG 400) Lowers the dielectric constant of the aqueous buffer.Easy to formulate, highly effective for lipophilic drugs.High concentrations (>5%) can be cytotoxic or disrupt cell membranes.Biochemical (cell-free) enzymatic assays.
PEG-PLGA Micelles Steric stabilization via hydrophobic core encapsulation.Drastically increases apparent aqueous solubility; biocompatible.Requires synthesis/preparation time; may alter drug release kinetics.High-concentration cell assays, 3D spheroids, and in vivo dosing.

Table 2: Typical Solubility Profiles in Early Drug Discovery

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock SolutionSolid Powder
Solvent System Aqueous Buffer (with 1-2% DMSO)100% Aqueous Buffer
Incubation Time 1 to 24 hours24 to 72+ hours
Detection Method Nephelometry (Light Scattering)[2]HPLC-UV / LC-MS
Relevance Predicts behavior in in vitro bioassays.Predicts in vivo formulation and intestinal absorption.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating DMSO Serial Dilution for Cell Assays

This protocol ensures that Methyl 3-methylbenzofuran-6-carboxylate remains in a kinetically trapped monomeric state during dose-response testing.

  • Stock Preparation: Weigh the solid Methyl 3-methylbenzofuran-6-carboxylate powder and dissolve it in 100% anhydrous, argon-purged DMSO to create a 10 mM master stock. Vortex gently until visually clear.

  • Aliquoting: Immediately divide the master stock into 10 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C. Do not reuse thawed aliquots.

  • DMSO Serial Dilution:

    • Thaw one 10 µL aliquot at room temperature.

    • Prepare a row of empty PCR tubes. Add 5 µL of 100% DMSO to tubes 2 through 10.

    • Transfer 5 µL from the master stock (Tube 1) to Tube 2. Mix by pipetting up and down 5 times.

    • Repeat this 1:2 serial dilution across the remaining tubes. Crucial: Change pipette tips between every transfer to prevent compound carryover.

  • Aqueous Transfer: Prepare your assay plate containing cells in 99 µL of culture medium per well.

  • Final Spike: Using a multi-channel pipette, transfer 1 µL from the DMSO serial dilution tubes directly into the corresponding wells of the assay plate.

  • Validation: The final DMSO concentration is uniformly 1% across all wells. Verify the absence of precipitation in the highest concentration wells using an inverted phase-contrast microscope before proceeding with the assay incubation.

Protocol 2: PEG-PLGA Micelle Encapsulation (Nanoprecipitation Method)

Use this protocol when the required assay concentration exceeds the kinetic solubility limit achievable by DMSO alone.

  • Polymer Preparation: Dissolve 10 mg of mPEG-PLGA (e.g., PEG 2kDa, PLGA 5kDa) in 1 mL of a water-miscible organic solvent, such as acetone or tetrahydrofuran (THF).

  • Compound Loading: Add 1 mg of Methyl 3-methylbenzofuran-6-carboxylate to the polymer solution. Vortex until completely dissolved.

  • Aqueous Assembly: Place 10 mL of sterile, deionized water (or PBS) in a beaker on a magnetic stirrer set to 500 RPM.

  • Nanoprecipitation: Using a syringe pump, inject the organic polymer/drug solution dropwise (approx. 1 mL/min) into the stirring aqueous phase. The sudden change in solvent polarity causes the hydrophobic PLGA and the benzofuran derivative to co-precipitate into the core of a micelle, while the PEG chains orient outward[5].

  • Solvent Evaporation: Leave the dispersion stirring uncovered overnight at room temperature in a fume hood to allow the acetone/THF to completely evaporate.

  • Purification & Validation: Filter the resulting micelle dispersion through a 0.22 µm syringe filter to remove any unencapsulated, precipitated compound. The resulting clear or slightly opalescent solution contains the highly solubilized compound ready for direct application to biological assays.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH National Institutes of Health (NIH)[Link][1]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed National Institutes of Health (NIH)[Link][3]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF ResearchGate[Link][4]

  • In vitro solubility assays in drug discovery - PubMed National Institutes of Health (NIH)[Link][2]

  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC National Institutes of Health (NIH)[Link][5]

Sources

Optimizing purification of benzofuran methyl esters by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Purification of Benzofuran Methyl Esters by Column Chromatography

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the Purification Support Center

Status: Online 🟢 Ticket ID: BZF-ME-PUR-001 Subject: Troubleshooting isolation of benzofuran-2-carboxylic acid methyl esters and related derivatives.

Executive Summary: Benzofuran methyl esters are critical intermediates in drug discovery (e.g., Amiodarone analogues). While generally stable, they present specific chromatographic challenges: co-elution with uncyclized phenolic precursors , limited solubility in non-polar mobile phases , and potential hydrolysis on active silica surfaces. This guide provides validated protocols to resolve these issues.

Module 1: Troubleshooting Poor Resolution (Co-elution)

Issue: The benzofuran methyl ester co-elutes with the starting material (often a salicylaldehyde or o-halophenol derivative) or the uncyclized alkyne intermediate.

Root Cause Analysis

Benzofuran formation often involves cyclization reactions (e.g., Rap-Stoermer or Sonogashira coupling). The product and the starting phenol often share similar polarity in standard Hexane/Ethyl Acetate systems because the loss of the phenolic -OH (polar) is offset by the formation of the polar ester/ether oxygen system.

Solution: Alternative Selectivity Strategies

Do not simply flatten the gradient. You must change the selectivity mechanism.

Protocol A: The "Aromatic" Shift (Toluene Modifier) Benzofurans are flat, electron-rich aromatic systems. They interact strongly with aromatic solvents via


-

stacking.
  • Replace Hexane: Use Toluene or Chlorobenzene as the non-polar component.

  • System: Toluene/Ethyl Acetate (Start 95:5).

  • Mechanism: Toluene preferentially solvates the benzofuran ring, often pulling it away from non-aromatic impurities or phenols that interact more with the silica surface [1].

Protocol B: The "Dipole" Shift (DCM/MeOH) If the ester is highly polar (e.g., contains other heterocycles):

  • System: Dichloromethane (DCM) / Methanol (0-5%).

  • Note: Benzofuran esters are highly soluble in DCM, which prevents crystallization on the column (see Module 3).

Visual Guide: Mobile Phase Decision Tree

MobilePhaseSelection Start Start: TLC Analysis (Hexane/EtOAc 4:1) CheckRf Is Delta Rf > 0.15? Start->CheckRf Standard Proceed: Standard Flash Hex/EtOAc Gradient CheckRf->Standard Yes CheckImpurity Identify Impurity Type CheckRf->CheckImpurity No PhenolImp Impurity: Phenolic (Starting Material) CheckImpurity->PhenolImp AlkyneImp Impurity: Alkyne (Intermediate) CheckImpurity->AlkyneImp TolueneSystem Protocol A: Use Toluene/EtOAc (Exploit Pi-Pi Stacking) PhenolImp->TolueneSystem DCMSystem Protocol B: Use DCM/MeOH (Solubility & Dipole) AlkyneImp->DCMSystem Result Run Column TolueneSystem->Result DCMSystem->Result

Figure 1: Decision matrix for selecting mobile phases based on impurity profile. Note the divergence from standard Hexane systems for aromatic separations.

Module 2: Sample Integrity (Decomposition)

Issue: The recovered mass is low, or NMR shows a mix of methyl ester and carboxylic acid.

Root Cause Analysis

Silica gel is naturally acidic (pH ~5-6 in aqueous suspension). Methyl esters, while relatively robust, can hydrolyze to carboxylic acids if the silica is "active" (dry) and the elution time is long. This is exacerbated if the benzofuran ring has electron-donating groups that stabilize the intermediate carbocation [2].

Solution: Neutralization of Stationary Phase

You must buffer the silica surface to prevent acid-catalyzed hydrolysis.

Protocol: The 1% Triethylamine (TEA) Wash

  • Pack the column with silica using your starting mobile phase (e.g., 95:5 Hex/EtOAc).

  • Flush the column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (Et3N) .

  • Rinse with 2 CV of standard mobile phase (to remove excess free amine).

  • Load sample and run.

    • Why this works: TEA neutralizes the acidic silanol (Si-OH) sites, rendering the column inert to ester hydrolysis [3].

Module 3: Solubility & Loading (The "Crystallization" Trap)

Issue: Benzofuran methyl esters are often highly crystalline solids. They may precipitate at the head of the column when the non-polar mobile phase hits the sample, causing "streaking" and poor separation.

Root Cause Analysis

Liquid loading with a strong solvent (like DCM) into a weak mobile phase (Hexane) causes the sample to crash out immediately upon contact with the mobile phase.

Solution: Dry Loading (Solid Load)

This is the mandatory standard for benzofuran esters >100mg scale.

Protocol: Dry Load Preparation

  • Dissolve: Dissolve crude benzofuran (1.0 g) in minimal DCM or Acetone (e.g., 5-10 mL).

  • Adsorb: Add Silica Gel (Flash grade) or Celite 545. Ratio: 1 part sample to 2-3 parts solid support.

  • Evaporate: Rotovap to dryness. The result should be a free-flowing powder, not a gum.

  • Load: Pour the powder on top of the pre-packed column bed (or into a solid load cartridge).

  • Elute: Start the gradient.

Visual Guide: Dry Loading Workflow

DryLoad Step1 1. Dissolve (DCM/Acetone) Step2 2. Add Support (Celite/Silica 1:3) Step1->Step2 Step3 3. Evaporate (Rotovap to Powder) Step2->Step3 Step4 4. Pack Cartridge (Top of Column) Step3->Step4 Step5 5. Elute (No Tailing) Step4->Step5

Figure 2: Step-by-step workflow for dry loading to prevent column crystallization.

Frequently Asked Questions (FAQs)

Q: My benzofuran has a UV tail that masks impurities. What wavelength should I use? A: Benzofurans have very strong absorption. At 254 nm, the signal often saturates (flat tops).

  • Recommendation: Monitor 280 nm and 320 nm . The extended conjugation of the benzofuran system often absorbs in the near-UV, whereas simple phenolic impurities may not. This allows selective detection of the product [4].[1]

Q: Can I use Reverse Phase (C18) for these esters? A: Yes, and it is often superior for separating the methyl ester from the acid byproduct.

  • Conditions: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Order of Elution: The polar Acid elutes first; the lipophilic Methyl Ester elutes later. This provides orthogonal selectivity to normal phase silica [5].

Q: The ester is co-eluting with Triphenylphosphine oxide (TPPO) from a Wittig or Mitsunobu reaction. A: This is common.

  • Fix: Use a DCM/Hexane/Ether gradient. TPPO is highly soluble in DCM but very polar. Alternatively, wash the crude solid with cold ether/hexane (1:1) before chromatography; TPPO often stays in solution while the benzofuran ester precipitates (or vice versa depending on substitution).

Summary Data: Solvent Strength & Modifiers

Solvent SystemPolarityBest ForRisk Factor
Hexane / EtOAc StandardGeneral purificationCo-elution of similar polarities
Toluene / EtOAc AromaticSeparating benzofurans from phenolsHigh UV cutoff (Toluene absorbs <285nm)
DCM / MeOH HighPolar esters, removing TPPOSilica stripping (water accumulation)
Hexane / Ether LowVery non-polar estersEther peroxides; volatility

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (2024). The Flash Purification Blog: Strategies for Purifying Esters.Link

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Protecting Group Stability on Silica.Link

  • BenchChem. (2025).[1][2][3] Analysis of Benzofuran Derivatives by HPLC-UV/MS.Link

  • Sielc Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.Link

Sources

Preventing hydrolysis of methyl ester during benzofuran functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl Ester Stability Protocols

Ticket ID: BZ-ME-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ester Survival" Challenge

Welcome to the Benzofuran Functionalization Hub. You are likely here because you are working with a benzofuran scaffold bearing a methyl ester (often at C2 or C3), and you are facing a critical conflict: the conditions required to functionalize the ring (cross-coupling, halogenation, lithiation) are chemically antagonistic to the methyl ester, leading to unwanted hydrolysis to the carboxylic acid.

Methyl esters are significantly more labile than their ethyl or tert-butyl counterparts. In drug discovery (e.g., Amiodarone analogues), maintaining this moiety is often crucial for lipophilicity or as a prodrug handle. This guide provides field-proven, anhydrous, and chemoselective protocols to functionalize the benzofuran core while keeping the methyl ester intact.

Module 1: Palladium-Catalyzed Cross-Couplings

Issue: Standard Suzuki-Miyaura conditions utilize aqueous bases (Na₂CO₃/H₂O), which rapidly saponify methyl esters at elevated temperatures.

The Solution: The Anhydrous "Soluble Base" System

To prevent hydrolysis, you must eliminate water from the equation. However, standard inorganic bases (K₂CO₃, K₃PO₄) are poorly soluble in organic solvents, stalling the transmetallation step.

Recommended Protocol: Potassium Trimethylsilanolate (TMSOK) or Anhydrous K₃PO₄ For sensitive methyl esters, we recommend shifting to a homogeneous anhydrous system using TMSOK or a heterogeneous system with micro-milled K₃PO₄ in dioxane.

Protocol A: Anhydrous Suzuki (High Solubility)
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or Toluene

  • Temperature: 60°C – 80°C

  • Mechanism: TMSOK acts as a soluble source of oxyanion to activate the boronic ester.[1] Unlike hydroxide, the silanolate is bulky and less nucleophilic toward the carbonyl carbon of the ester, significantly reducing hydrolysis rates [1].

Protocol B: The "Slurry" Method (Robust)
  • Catalyst: Pd(OAc)₂ / SPhos

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (Dry)

  • Additive: 4Å Molecular Sieves (Optional but recommended)

  • Note: Phosphate is a mild base in organic media. Without water, hydroxide concentration is negligible, preserving the ester.

Decision Logic: Base Selection

BaseSelection cluster_legend Key Start Start: Suzuki Coupling of Benzofuran Methyl Ester Q1 Is the Boronic Acid/Ester Sterically Hindered? Start->Q1 PathA Use Anhydrous K3PO4 / Dioxane (Heterogeneous) Q1->PathA No (Standard) PathB Use TMSOK / THF (Homogeneous) Q1->PathB Yes (Needs Soluble Base) Warning Avoid Na2CO3 / H2O (High Hydrolysis Risk) Q1->Warning Do NOT use

Figure 1: Decision tree for selecting non-hydrolytic base conditions in Suzuki couplings.

Module 2: Electrophilic Halogenation (Bromination)

Issue: Classical bromination uses Br₂ with Lewis acids (FeBr₃/AlCl₃) or mineral acids (HBr/AcOH). These are harsh and can cleave the ester or cause acid-catalyzed transesterification.

The Solution: Non-Acidic Electrophilic Substitution

Use N-Bromosuccinimide (NBS) in polar aprotic solvents. This generates the electrophilic bromine species without generating a strong acid byproduct or requiring a Lewis acid that coordinates to the ester carbonyl.

Experimental Protocol: Mild Bromination
  • Dissolve: Benzofuran methyl ester (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.1 M).

    • Why MeCN? It stabilizes the bromonium intermediate but is non-nucleophilic.

  • Reagent: Add NBS (1.05 equiv) portion-wise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.[2]

    • Note: If the benzofuran is electron-deficient, mild heating (40-50°C) may be required.

  • Quench: Sat. Na₂S₂O₃ (removes excess Br) and NaHCO₃.

Comparison of Methods:

ParameterClassical (Br₂/AcOH)Recommended (NBS/MeCN)
pH Conditions Strongly Acidic (pH < 1)Neutral / Mildly Basic
Ester Stability Poor (Hydrolysis risk)Excellent (No hydrolysis)
Byproducts HBr (Gas)Succinimide (Water soluble)
Selectivity Low (Over-bromination common)High (Mono-bromination)

Module 3: C-H Activation & Lithiation

Issue: Using n-Butyllithium (n-BuLi) or LDA to deprotonate the benzofuran ring usually results in nucleophilic attack on the methyl ester (1,2-addition), destroying the molecule.

The Solution: The Knochel-Hauser Base (Turbo-Hauser)

You must switch from nucleophilic bases to TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

Why it works:

  • Steric Bulk: The TMP ligand is too bulky to attack the carbonyl carbon.

  • Kinetic Basicity: The LiCl breaks up the magnesium amide aggregates, making the base highly reactive (kinetic) toward protons but inert toward the ester [2].

  • Temperature: Works at -78°C to 0°C, whereas n-BuLi often requires strictly -78°C to avoid side reactions.

Experimental Protocol: Chemoselective Deprotonation
  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF.

  • Substrate: Add Benzofuran methyl ester (1.0 equiv). Cool to -78°C .[3]

  • Base Addition: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF) dropwise.

  • Reaction: Stir for 30 mins at -78°C. (Note: Some substrates allow warming to -40°C).

  • Electrophile: Add the electrophile (e.g., I₂, DMF, aldehyde) and warm to RT.

Mechanism of Survival

KnochelMechanism Substrate Benzofuran Methyl Ester nBuLi n-BuLi (Small Nucleophile) Substrate->nBuLi Knochel TMPMgCl·LiCl (Bulky Base) Substrate->Knochel Attack1 Nucleophilic Attack on Ester C=O nBuLi->Attack1 Fast (Kinetic) Attack2 Deprotonation of C-H Ring Knochel->Attack2 Steric Shielding Prevents C=O Attack Dead Tertiary Alcohol (Ester Destroyed) Attack1->Dead Success Magnesiated Species (Ester Intact) Attack2->Success

Figure 2: Mechanistic divergence between standard lithiation (n-BuLi) and Knochel-Hauser bases.

Module 4: Emergency Recovery (FAQ)

Q: Despite precautions, my ester hydrolyzed to the acid. How do I recover it without harsh conditions? A: Avoid acid-catalyzed Fischer esterification (refluxing MeOH/H₂SO₄) as it may degrade other functional groups.

  • Fix: Use TMS-Diazomethane (2.0 equiv) in Toluene/MeOH (4:1) at 0°C. This converts the acid back to the methyl ester instantaneously under neutral conditions.

  • Alternative: MeI + K₂CO₃ in DMF at RT (Standard SN2).

Q: Can I use Cs₂CO₃ instead of K₃PO₄ for the Suzuki coupling? A: Yes, but Cesium Carbonate is more basic and more hygroscopic than Potassium Phosphate. In strictly anhydrous dioxane, it is acceptable. If any moisture enters, Cs₂CO₃ will generate CsOH rapidly, risking hydrolysis. K₃PO₄ is the safer "buffer" choice.

References

  • Denmark, S. E., & Smith, R. C. (2010). Potassium Trimethylsilanolate-Mediated Cross-Coupling of Silanolates. This work establishes the utility of silanolates as anhydrous activators. See also: Application of TMSOK in Anhydrous Suzuki Coupling, Journal of Organic Chemistry.

  • Knochel, P., et al. (2006).[4] TMPMgCl[3][4][5]·LiCl: A New Active Reagent for the Regioselective Magnesiation of Functionalized Aromatics. Angewandte Chemie International Edition.

  • Manac Inc. (2022).[6] Bromination with NBS: Mechanisms and Selectivity. Technical Review.

  • BenchChem. (2025).[2] Suzuki Coupling Protocols for Methyl Ester Substrates.

Sources

Removing unreacted starting materials from benzofuran product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Strategies for Removing Unreacted Starting Materials from Benzofuran Product Mixtures

Benzofuran scaffolds are ubiquitous in medicinal chemistry and drug development. However, the synthesis of these heterocycles—often via the condensation of nucleophilic phenols with electrophilic


-halo ketones, alkynes, or aromatic aldehydes—frequently leaves behind unreacted starting materials. These residual precursors can interfere with downstream biological assays or subsequent synthetic steps.

As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven, causality-driven protocols for purifying benzofuran reaction mixtures. The methodologies below prioritize chemically-driven separations (scavenging) to avoid bottlenecks, reserving traditional chromatography for complex, multi-component mixtures.

Benzofuran Purification Decision Matrix

The following workflow illustrates the logical sequence for identifying and removing unreacted starting materials using solid-supported scavengers.

BenzofuranPurification Start Crude Benzofuran Mixture CheckPhenol Unreacted Phenols? Start->CheckPhenol ScavengePhenol Add PS-Isocyanate (Covalent Carbamate Formation) CheckPhenol->ScavengePhenol Yes CheckCarbonyl Unreacted Aldehydes/Ketones? CheckPhenol->CheckCarbonyl No ScavengePhenol->CheckCarbonyl ScavengeCarbonyl Add PS-Trisamine (Imine Formation) CheckCarbonyl->ScavengeCarbonyl Yes CheckCatalyst Metal Catalyst Present? CheckCarbonyl->CheckCatalyst No ScavengeCarbonyl->CheckCatalyst ScavengeCatalyst Add Metal Scavenger (e.g., MP-TMT) CheckCatalyst->ScavengeCatalyst Yes Final Pure Benzofuran Product CheckCatalyst->Final No ScavengeCatalyst->Final

Caption: Workflow for sequential removal of unreacted materials in benzofuran synthesis.

Frequently Asked Questions & Validated Protocols

FAQ 1: How do I remove unreacted phenolic starting materials without relying on column chromatography?

Causality & Mechanism: Phenols possess an acidic hydroxyl group (pKa ~10), making them highly nucleophilic compared to the fully cyclized benzofuran product. In solution-phase synthesis, polymer-supported scavengers can be added directly to the reaction to covalently bind these nucleophiles, allowing you to isolate the product by simple filtration, avoiding tedious chromatography (1)[1]. PS-Isocyanate resin reacts with the unreacted phenol to form a stable, polymer-bound carbamate.

Step-by-Step Protocol: PS-Isocyanate Scavenging

  • Solvent Compatibility Check: Ensure the crude benzofuran is dissolved in a solvent that swells lightly cross-linked polystyrene (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene). If the reaction was run in a non-swelling solvent, evaporate and reconstitute in DCM.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (calculated based on the estimated mmols of unreacted phenol) directly to the flask.

  • Incubation: Agitate the suspension on an orbital shaker at 25 °C for 2–4 hours. Note: Use orbital shaking rather than magnetic stirring to prevent fracturing the resin beads, which reduces scavenging capacity.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake with 2 × 10 mL of DCM to ensure complete recovery of the unbound benzofuran.

  • Self-Validation Step: Analyze the filtrate via LC-MS. The complete disappearance of the phenol's molecular ion peak (typically [M-H]⁻ in negative mode) confirms successful scavenging. If trace phenol persists, add 1.0 additional equivalent of resin and agitate for 1 more hour.

FAQ 2: My reaction uses an excess of aromatic aldehydes or -halo ketones. How can I selectively eliminate these electrophiles?

Causality & Mechanism: Aldehydes and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-halo ketones are highly electrophilic. If left unreacted, they can degrade over time or react non-specifically in biological assays. A scavenging approach using small molecules like isoniazid can remove excess aldehyde by forming water-soluble adducts (2)[2]. Alternatively, PS-Trisamine—a primary amine-functionalized resin—is highly effective for the removal of excess electrophilic reagents during the quenching and purification of reaction mixtures ()[1].

Step-by-Step Protocol: PS-Trisamine Scavenging

  • Quenching: Cool the benzofuran synthesis reaction to room temperature.

  • Resin Addition: Introduce 3.0 to 6.0 equivalents of PS-Trisamine resin to the crude mixture. The primary amines on the resin will undergo nucleophilic addition to the unreacted carbonyls, forming covalently bound imines.

  • Incubation: Agitate gently on an orbital shaker for 1–3 hours.

  • Filtration & Washing: Filter through a fritted funnel and wash the resin thoroughly with ethyl acetate or DCM.

  • Self-Validation Step: Spot the filtrate on a Thin Layer Chromatography (TLC) plate and stain with 2,4-dinitrophenylhydrazine (2,4-DNPH). The lack of a yellow/orange precipitate spot confirms the complete removal of electrophilic carbonyl species.

FAQ 3: When chromatography is unavoidable, how do I optimize the separation of benzofurans from complex mixtures?

Causality & Mechanism: In cases where scavenger resins are insufficient (e.g., removing structurally similar by-products), chromatography is required. Benzofurans lack the polar hydroxyl groups of their acyclic precursors, meaning they exhibit lower polarity and elute faster (higher Rf) in non-polar solvent systems. Benzofuran derivatives are routinely isolated through standard purification processes involving column chromatography on silica gel (200–300 mesh), utilizing a mixture of petroleum ether and ethyl acetate as the eluent ().

Step-by-Step Protocol: Silica Gel Chromatography

  • TLC Profiling: Evaluate the crude mixture using a gradient of petroleum ether (PE) and ethyl acetate (EA). A 5:1 PE:EA mixture is generally an excellent starting point for benzofuran elution.

  • Column Preparation: Slurry-pack a glass column with 200–300 mesh silica gel using 100% PE to ensure a tightly packed, bubble-free bed.

  • Loading: Dry-load the crude mixture by adsorbing it onto a small volume of silica gel (1:2 sample-to-silica ratio by weight). This prevents band broadening and improves resolution.

  • Elution: Elute using the optimized 5:1 PE:EA isocratic mixture, collecting fractions in standard test tubes.

  • Self-Validation Step: Co-spot the isolated fractions against the crude starting materials on a TLC plate. A single UV-active spot at the target Rf, with no baseline impurities, validates the fraction's purity.

Quantitative Scavenging Data Summary

To facilitate rapid decision-making in the lab, the following table summarizes the optimal scavenger resins and their quantitative parameters for removing common benzofuran starting materials. The use of these resins allows for the efficient removal of unreacted starting materials without the need for traditional chromatography (3)[3].

Unreacted Starting MaterialChemical NatureRecommended ScavengerMechanism of RemovalTypical Equivalents RequiredIncubation Time
Phenols / Salicylaldehydes Nucleophilic / AcidicPS-IsocyanateCovalent binding (Carbamate formation)3.0 – 4.0 eq2 – 4 hours

-Halo ketones
ElectrophilicPS-TrisamineNucleophilic substitution (Amine alkylation)3.0 – 6.0 eq1 – 3 hours
Aromatic Aldehydes ElectrophilicPS-TrisamineImine / Hydrazone formation3.0 – 6.0 eq1 – 3 hours
Carboxylic Acids AcidicMP-CarbonateAcid-base neutralization (Salt formation)2.0 – 4.0 eq1 – 2 hours

References

  • Source: sopachem.
  • Technical Support Center: Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone)
  • Source: nih.
  • Source: mdpi.

Sources

Overcoming steric hindrance in 3-methylbenzofuran substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Methylbenzofuran Substitution Audience: Senior Researchers & Medicinal Chemists Status: Active Support Protocol[1]

Executive Summary: The "Steric Wall" Challenge

In 3-methylbenzofuran, the C3-methyl group is not just a substituent; it is a steric gatekeeper.[1] While the C2 position is electronically activated (highest HOMO coefficient), the adjacent C3-methyl group creates significant steric strain for incoming electrophiles or transition metal catalysts.[1]

This guide addresses two primary synthetic objectives:

  • Forcing C2-Functionalization: Using specific ligand-accelerated catalysis to override the steric barrier.[1]

  • Targeting C7-Functionalization: Exploiting the steric bulk to direct reaction to the distal benzene ring position (C7), bypassing the furan ring entirely.[1]

Module 1: Decision Matrix & Strategy

Before selecting a protocol, determine your structural target.[1][2] The presence of the C3-methyl group dictates that standard electrophilic aromatic substitution (EAS) will often yield messy mixtures of C2, C5, and C6 isomers.[1] Transition metal catalysis provides the necessary regiocontrol.[1][3]

SynthesisStrategy Start Target Structure Selection C2_Target Target: C2-Functionalization (Directly adjacent to Methyl) Start->C2_Target Electronic Preference Benzene_Target Target: Benzene Ring (C4-C7 Functionalization) Start->Benzene_Target Steric Escape Method_C2 Strategy: Pd-Catalyzed C-H Activation (CMD Mechanism) C2_Target->Method_C2 Method_C7 Strategy: Ir-Catalyzed Borylation (Steric Control) Benzene_Target->Method_C7 Key_C2 Critical Factor: Pivalic Acid (PivOH) Proton Shuttle Method_C2->Key_C2 Key_C7 Critical Factor: Ligand Bulk (dtbpy vs. tmphen) Method_C7->Key_C7

Figure 1: Strategic decision tree for 3-methylbenzofuran functionalization based on target regioselectivity.

Module 2: Overcoming C2 Sterics (Pd-Catalyzed Arylation)

The Problem: Standard cross-couplings (Suzuki/Stille) require pre-functionalization (e.g., C2-bromide), which is difficult to install cleanly on 3-methylbenzofuran.[1][2] The Solution: Direct C-H activation using a Concerted Metalation-Deprotonation (CMD) pathway.[1] The use of a carboxylate additive (Pivalate) acts as a "proton shuttle," lowering the energy barrier for the palladium to insert into the hindered C2-H bond [1].

Standard Operating Procedure (SOP): C2-Arylation
ComponentReagentRole
Catalyst Pd(OAc)₂ (5 mol%)Precursor for active Pd(II) species.[1]
Ligand P(t-Bu)₃ or SPhosElectron-rich, bulky phosphines stabilize the Pd center.[1]
Additive Pivalic Acid (30 mol%) CRITICAL. Lowers activation energy for C-H cleavage via CMD.[1]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Neutralizes acid byproduct; Cesium often works better for solubility.[1]
Solvent Toluene or DMAHigh boiling point, non-coordinating (Toluene) preferred for sterics.[1][2]

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon, add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Cs₂CO₃ (2 equiv) to a dried reaction vial.

  • Substrate Addition: Add 3-methylbenzofuran (1.0 equiv) and the Aryl Bromide (1.2 equiv).

  • The "Magic" Additive: Add Pivalic Acid (0.3 equiv). Note: Do not omit this. Without PivOH, yields drop by >60% due to the C3-methyl steric clash.[1][2]

  • Reaction: Seal and heat to 100–110°C for 16 hours.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1][2]

Mechanism Visualization (CMD Pathway): The diagram below illustrates how the Pivalate ligand assists the Pd center in bypassing the steric bulk of the methyl group.[1]

CMD_Mechanism cluster_steric Steric Zone (C3-Methyl) Pd_Species L-Pd(II)-Piv Transition Transition State (Agostic C-H...Pd) Pd_Species->Transition Coordination Product C2-Palladacycle Transition->Product H-Transfer to Piv

Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism where Pivalate (Piv) shuttles the proton, allowing Pd to activate C2 despite C3-methyl bulk.[1]

Module 3: The "Steric Escape" to C7 (Ir-Catalyzed Borylation)

The Problem: You need to functionalize the benzene ring, but EAS gives mixtures. The Solution: Iridium-catalyzed C-H borylation is controlled purely by sterics, not electronics.[2] In 3-methylbenzofuran:

  • C2: Blocked by C3-Methyl.[1]

  • C4: Blocked by C3-Methyl and Furan Oxygen.[1]

  • C7: The most sterically accessible site [2].[1]

Standard Operating Procedure (SOP): C7-Borylation
ComponentReagentRole
Pre-Catalyst [Ir(OMe)(cod)]₂ (1.5 mol%)Generates the active Ir-trisboryl species.[1]
Ligand dtbpy (3 mol%)4,4’-di-tert-butyl-2,2’-bipyridine.[1] Creates a steric pocket.[1][2]
Reagent B₂pin₂ (1.0 equiv)Boron source (Bis(pinacolato)diboron).[1]
Solvent Hexane or THFNon-polar solvents often accelerate the reaction.[1]

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in Hexane (2 mL) until the solution turns dark brown (active species formation, ~5 mins).

  • Reaction: Add B₂pin₂ and 3-methylbenzofuran.

  • Conditions: Seal and heat at 80°C for 4-8 hours.

  • Workup: Evaporate volatiles. The crude residue is often pure enough for subsequent Suzuki coupling. Note: Silica gel chromatography can hydrolyze the Bpin ester; use neutral alumina if purification is needed.[1]

Module 4: Troubleshooting & FAQs
Q1: My C2-arylation yield is low (<30%), and I see unreacted starting material. Why?

Diagnosis: The C3-methyl group is preventing the Pd-catalyst from "seating" correctly on the C2 carbon.[1] Fix:

  • Check Pivalic Acid: Did you use fresh PivOH? It is hygroscopic.[1][2] Wet PivOH kills the reaction.

  • Switch Ligand: Move to a smaller, more electron-rich phosphine like PCy₃ or P(t-Bu)₃ .[1] If the ligand is too bulky (e.g., JohnPhos), it might add to the steric congestion rather than helping.[1][2]

  • Temperature: Increase to 120°C. The activation barrier for 3-substituted benzofurans is ~3-5 kcal/mol higher than unsubstituted benzofurans.

Q2: In Ir-borylation, I am seeing minor amounts of C4 or C5 borylation.

Diagnosis: The ligand (dtbpy) might not be bulky enough to enforce strict C7 regioselectivity. Fix:

  • Ligand Swap: Switch from dtbpy to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline).[1][2] The rigidity of phenanthroline often enhances steric discrimination [3].[1]

  • Stoichiometry: Ensure you are not using excess B₂pin₂. Excess boron reagent can push the reaction to di-borylate (hitting C7 first, then forcing C5).

Q3: Can I use standard Friedel-Crafts acylation to put a ketone at C2?

Answer: Generally, No .[1][2] Reason: Friedel-Crafts on 3-methylbenzofuran is notoriously messy. The Lewis Acid (e.g., AlCl₃) often causes demethylation or polymerization of the electron-rich furan ring. Alternative: Perform the C2-Lithiation (n-BuLi, -78°C) followed by quenching with an amide (Weinreb amide) or acid chloride.[1] The C2 proton is acidic enough to be removed by n-BuLi despite the C3-methyl sterics, provided the temperature is kept low (-78°C) to prevent ring opening.[1]

References
  • Lafrance, M., & Fagnou, K. (2006).[1][2] Palladium-Catalyzed Benzene Functionalization: Multiple C-H Bond Arylation. Journal of the American Chemical Society.[1]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1][2] Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[1][2] Journal of the American Chemical Society.[1]

  • Larsen, M. A., & Hartwig, J. F. (2014).[1][2] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Navigating the Thermal Instability of Benzofuran Carboxylates During Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of benzofuran carboxylates. As vital intermediates in pharmaceutical development, the successful and safe scale-up of reactions involving these compounds is paramount.[1][2][3][4] This guide provides field-proven insights, troubleshooting protocols, and critical safety information for researchers, chemists, and process engineers. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate thermal hazards, ensuring both the integrity of your product and the safety of your operations.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter during the synthesis and scale-up of benzofuran carboxylates. The question-and-answer format is designed to help you quickly identify your issue and implement effective solutions.

Q1: My large-scale reaction is showing a sudden, unexpected temperature spike (exotherm) that I didn't observe in the lab. What is happening and what are my immediate actions?

A1: An unexpected exotherm during scale-up is a critical safety event, often signaling the onset of a thermal runaway reaction. [5][6][7] The primary cause is that as reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal significantly less efficient than in a laboratory flask.[7] The heat generated by the reaction exceeds the cooling capacity of the system, leading to an uncontrolled rise in temperature and pressure.

Underlying Causes:

  • Decarboxylation: The most common thermal hazard for benzofuran carboxylates is the exothermic decarboxylation of the carboxylic acid group. This decomposition reaction can be initiated at elevated temperatures, releasing CO2 gas and a significant amount of heat.[8][9]

  • Accumulation of Reagents: In a semi-batch process, if the feed rate of a reactant is too high or if the reaction fails to initiate, unreacted material can accumulate. A sudden initiation can then cause a massive release of energy.[5]

  • Insufficient Cooling: The plant-scale reactor's cooling system may be inadequate for the heat load of the reaction, a factor that is often not apparent at the lab scale.[5]

Immediate Actions & Troubleshooting Workflow:

If you observe an uncontrolled temperature rise, prioritize safety above all else. The following workflow should be implemented:

G start Unexpected Exotherm Detected action1 1. Stop All Reagent Feeds & Stop Heating start->action1 action2 2. Maximize Cooling (Full Chiller Flow, Jacket Cooling) action1->action2 decision1 Is Temperature Still Rising? action2->decision1 action3 3. Initiate Emergency Quench (Inject pre-determined, cold inert solvent or inhibitor) decision1->action3 Yes investigate 5. Post-Event Investigation: - Collect Sample for Analysis - Review Batch Data - Perform Calorimetry Studies decision1->investigate No action4 4. Alert Safety Personnel & Prepare for Evacuation action3->action4 action4->investigate end Process Stabilized investigate->end

Caption: Immediate response workflow for a thermal runaway event.

Q2: I'm observing significant product discoloration and lower-than-expected yields upon scale-up, suggesting degradation. How do I confirm the cause and prevent it?

A2: Discoloration and yield loss are classic signs of thermal degradation. For benzofuran carboxylates, the likely culprit is decarboxylation, but other side reactions can also occur. A systematic analytical approach is necessary to identify the degradation products and redefine the process safety limits.

Diagnostic Steps:

  • Analytical Confirmation: The primary method to identify degradation products is through mass spectrometry.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile and semi-volatile degradation products, such as the decarboxylated benzofuran parent molecule.[10][11]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for analyzing less volatile impurities and the main product stream.

  • Thermal Hazard Assessment: To prevent future occurrences, you must understand the thermal profile of your material.

    • Differential Scanning Calorimetry (DSC): This is a crucial screening tool to determine the onset temperature (Tonset) of decomposition for your starting materials, intermediates, and final product. It provides the minimum temperature at which thermal instability becomes a concern.[12][13]

    • Reaction Calorimetry (RC) or Adiabatic Rate Calorimetry (ARC): These techniques simulate a worst-case "loss of cooling" scenario on a small scale. They provide critical data on the rate of heat and pressure generation, which is essential for designing safe processes and emergency relief systems.[5][13][14]

Prevention Strategies:

  • Lower Reaction Temperature: Based on your DSC and ARC data, establish a maximum operating temperature that provides a sufficient safety margin below the Tonset of decomposition.

  • Optimize Reagent Addition: For highly exothermic reactions, switch from a batch process to a semi-batch process. This allows you to control the reaction rate and heat generation by controlling the addition rate of a key reagent.[5]

  • Solvent Selection: Ensure your solvent is stable at the process temperature and can effectively transfer heat. High-boiling aprotic polar solvents like DMF are sometimes used, but their own thermal stability must be considered.[9]

Frequently Asked Questions (FAQs)

Q: What is the primary thermal decomposition pathway for benzofuran carboxylic acids?

A: The most prevalent thermal decomposition pathway is decarboxylation. The carboxylic acid moiety (-COOH) is cleaved from the benzofuran ring, releasing carbon dioxide (CO2) gas. This is a common decomposition route for many heterocyclic carboxylic acids and is often an exothermic process that can self-accelerate if not controlled.[8][9]

G cluster_0 Benzofuran Carboxylic Acid Reactant Reactant Product1 Product1 Reactant->Product1 Δ (Heat) Product2 Product2 Reactant->Product2 Δ (Heat)

Caption: General thermal decarboxylation of a benzofuran carboxylate.

Q: How do substituents on the benzofuran ring affect thermal stability?

A: Substituents can have a significant impact on the thermal stability of the molecule. While specific effects can vary, general principles apply:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens can stabilize the aromatic ring system by delocalizing electron density, which may increase the energy required for decomposition.[15]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can sometimes decrease stability by increasing electron density in the ring, potentially making it more susceptible to certain degradation pathways.[15]

  • Steric Hindrance: Bulky substituents near the carboxylic acid group can sterically hinder the decarboxylation process, potentially increasing the decomposition temperature.[15]

Q: What are the key differences in heat management between lab and plant scales?

A: The fundamental difference lies in the surface-area-to-volume ratio, which dictates the efficiency of heat transfer. This is a critical concept for safe scale-up.[7]

ParameterLaboratory Scale (e.g., 1 L Flask)Plant Scale (e.g., 1000 L Reactor)Causality & Implication
Surface Area / Volume HighLowHeat generated is proportional to volume, but heat removed is proportional to surface area. Large reactors are inherently less efficient at dissipating heat.
Heat Transfer Dominated by conduction & convection through flask wallsRelies on engineered systems (jackets, internal coils, external heat exchangers)A reaction that is easily controlled in the lab can quickly become uncontrollable during scale-up without proper engineering.
Mixing Generally efficient with a magnetic stir barRequires powerful overhead agitators; can have dead spotsPoor mixing can lead to localized "hot spots" where decomposition can initiate, or to an accumulation of unreacted reagents.
Time to Cool FastSlowThe thermal inertia of a large volume of liquid means that cooling down a large reactor takes significantly longer, making it harder to stop a developing exotherm.

Q: What are essential engineering controls for a potentially hazardous exothermic reaction?

A: A multi-layered approach to safety is crucial.[16][17]

  • High-Efficiency Cooling System: The reactor must be equipped with a robust cooling system (e.g., jacketed vessel, internal cooling coils) capable of handling the maximum expected heat output of the reaction.[18][19]

  • Emergency Quench System: A system to rapidly inject a cold, inert solvent or a reaction inhibitor to "kill" the reaction in an emergency.[17]

  • Pressure Relief System: This includes safety devices like rupture discs or relief valves that will safely vent the reactor contents to a designated catch tank if the pressure exceeds a safe limit, preventing a vessel rupture.[17][18]

  • Redundant Monitoring: Use multiple, independent temperature and pressure sensors to ensure that a single sensor failure does not lead to a loss of control.

  • Process Automation and Control: Implement an automated control system that can manage reagent addition rates based on real-time temperature feedback and can trigger alarms or emergency shutdowns if process parameters deviate from the safe operating window.

Experimental Protocols

Protocol 1: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset) of thermal decomposition for a benzofuran carboxylate sample.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried benzofuran carboxylate sample into a high-pressure DSC pan. Crimp the lid securely.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature at a rate of 10 °C/min from 30 °C to a final temperature well above the expected decomposition (e.g., 350 °C). Use an inert nitrogen purge gas.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • An exothermic event will appear as a sharp peak pointing downwards or upwards, depending on instrument convention.

    • The Onset Temperature (Tonset) is determined by finding the intersection of the baseline with the tangent of the initial slope of the exothermic peak. This temperature represents the point at which self-heating begins.

  • Interpretation: The Tonset is the minimum temperature at which the material begins to show significant thermal instability. All scaled-up process steps should remain well below this temperature to ensure a safe margin.

Protocol 2: Identifying Degradation Products using GC-MS

Objective: To identify volatile products resulting from the thermal degradation of a benzofuran carboxylate.

Methodology:

  • Forced Degradation: Heat a small sample (approx. 50 mg) of the benzofuran carboxylate in a sealed vial at a temperature just above its DSC Tonset for a set period (e.g., 1 hour). Allow to cool.

  • Sample Preparation: Dissolve a small amount of the heat-treated sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Filter if necessary.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Use a standard capillary column (e.g., SH-Rxi-5Sil MS).

    • Program the GC oven with a temperature ramp (e.g., start at 50 °C, ramp at 15 °C/min to 300 °C) to separate the components.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for new peaks that are not present in an analysis of the unheated starting material.

    • Analyze the mass spectrum of each new peak. The molecular ion peak (M+) and fragmentation pattern should be compared against a library (e.g., NIST) and the expected mass of the decarboxylated product to confirm its identity.[10]

References

  • How to develop a process safety strategy for thermal runaway - Sigma-HSE. (2021, March 28). Available from: [Link]

  • A Guide to Thermal Runaway Mitigation and Containment - Pyrophobic Systems. (2024, April 4). Available from: [Link]

  • CN110684000B - Process for preparing benzofuran derivatives - Google Patents.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available from: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Available from: [Link]

  • Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach - IIETA. (2025, September 27). Available from: [Link]

  • Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. (2022, September 2). Available from: [Link]

  • Emergency Runaway Reaction - What Precedes? What Follows? - Aidic. Available from: [Link]

  • Thermal Runaway Mitigation → Term - Pollution → Sustainability Directory. (2025, December 12). Available from: [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. Available from: [Link]

  • Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, March 27). Available from: [Link]

  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. Available from: [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido) - Technical Disclosure Commons. (2022, November 25). Available from: [Link]

  • 51 6. analytical methods - ATSDR. Available from: [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - MDPI. (2022, January 27). Available from: [Link]

  • (PDF) Theoretical Study on Substituent's Effect on the Properties of Benzofused thieno [3, 2-b] Furan and its Isomeric Form - ResearchGate. (2016, February 26). Available from: [Link]

  • WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. Available from: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations | ChemRxiv. Available from: [Link]

  • An improved and scale-up synthesis of 6-hydroxybenzofuran - ResearchGate. (2025, August 6). Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024, August 6). Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. Available from: [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. (2022, November 24). Available from: [Link]

  • Reaction conditions for the synthesis of benzofuran 14 | Download Table - ResearchGate. Available from: [Link]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. (2024, April 16). Available from: [Link]

  • Thermal decomposition kinetics of benzofuran derived polymer/organosilicate nanocomposites | Kuwait Journal of Science. (2016, May 9). Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
  • How a Thermal Hazards Testing and Calorimetry Services Lab Can Help - Fauske. (2019, January 30). Available from: [Link]

  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016, September 28). Available from: [Link]

Sources

Resolving NMR solvent peaks for Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the NMR analysis of Methyl 3-methylbenzofuran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acquiring and interpreting NMR spectra for this molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the why behind experimental choices. Our goal is to empower you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: I see a peak around 7.26 ppm in my CDCl₃ spectrum that isn't from my compound. What is it?

A1: A peak at approximately 7.26 ppm in a ¹H NMR spectrum run in deuterated chloroform (CDCl₃) is the residual signal from the solvent itself (CHCl₃). Deuterated solvents are never 100% isotopically pure. The small amount of remaining non-deuterated solvent will produce a signal. This is one of the most common "impurity" peaks you will encounter.

Q2: My aromatic signals for Methyl 3-methylbenzofuran-6-carboxylate are overlapping. What is the simplest first step to resolve them?

A2: The most straightforward and often effective initial step is to change the deuterated solvent.[1] Solvents can induce differential shifts in your compound's protons due to varying anisotropic effects. For instance, switching from CDCl₃ to benzene-d₆ can significantly alter the chemical shifts of aromatic protons, potentially resolving the overlap without resorting to more complex techniques.

Q3: There's a broad peak in my spectrum that I can't assign. What could it be?

A3: A broad, unassignable peak is often due to the presence of water (H₂O) in your sample or solvent. The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration. To confirm if the peak is water, you can perform a D₂O shake : add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it was from an exchangeable proton, most commonly water.[1]

Q4: Why are my baseline and peak shapes so poor? I've checked my sample concentration.

A4: Poor peak shape and an uneven baseline, assuming the spectrometer is functioning correctly, are classic signs of a poorly shimmed sample or the presence of particulate matter. All NMR samples must be filtered to remove any undissolved material or dust, as solid particles disrupt the magnetic field homogeneity.[2] Always filter your sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[3]

Troubleshooting Guide: Resolving Overlapping and Unidentified Peaks

Encountering unexpected or overlapping signals is a common challenge. This guide provides a systematic approach to identifying the source of the peak and resolving the issue.

Workflow for Peak Identification and Resolution

Below is a decision-making workflow to guide your troubleshooting process.

G start Unidentified Peak Observed is_sharp Is the peak sharp or broad? start->is_sharp sharp Peak is Sharp is_sharp->sharp Sharp broad Peak is Broad is_sharp->broad Broad check_solvent Consult Solvent Impurity Table sharp->check_solvent check_water Suspect Water or Exchangeable Proton broad->check_water d2o_shake Perform D₂O Shake check_water->d2o_shake peak_gone Peak Disappears/Reduces: Confirmed H₂O or -OH/-NH d2o_shake->peak_gone match_found Does it match a known solvent or impurity peak? check_solvent->match_found impurity_confirmed Peak Identified as Impurity. Re-purify sample or note presence. match_found->impurity_confirmed Yes no_match No Match Found. Suspect Sample-Related Peak (e.g., Isomer, Overlap) match_found->no_match No resolve_overlap Resolve Overlapping Signal no_match->resolve_overlap change_solvent 1. Change Solvent (e.g., CDCl₃ → C₆D₆) resolve_overlap->change_solvent change_temp 2. Vary Temperature (VT-NMR) change_solvent->change_temp two_d_nmr 3. Acquire 2D NMR (COSY, HSQC) change_temp->two_d_nmr resolved Signal Resolved two_d_nmr->resolved

Caption: Troubleshooting workflow for unidentified NMR peaks.

Data Presentation: Predicted & Known Chemical Shifts

Accurate identification of solvent peaks requires knowing both the expected signals for your compound and the common locations of solvent and impurity signals.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Methyl 3-methylbenzofuran-6-carboxylate

Disclaimer: The following chemical shifts are predicted based on the analysis of structurally similar benzofuran derivatives and established substituent effects.[4][5] Actual experimental values may vary slightly.

Atom NumberProton (¹H) Predicted δ (ppm)Carbon (¹³C) Predicted δ (ppm)Notes
2~7.5 - 7.6 (s)~145 - 148Furan proton, singlet.
3-CH₃~2.3 - 2.5 (s)~10 - 12Methyl group on the furan ring.
4~7.8 - 8.0 (d)~120 - 122Aromatic proton ortho to the ester.
5~7.5 - 7.7 (d)~125 - 128Aromatic proton meta to the ester.
7~8.1 - 8.3 (s)~112 - 115Aromatic proton between two substituents.
O-CH₃~3.9 - 4.0 (s)~52 - 54Methyl ester protons.
C=O-~166 - 168Carbonyl carbon of the ester.
Quaternary C-Multiple peaksIncludes C3, C3a, C6, C7a.
Table 2: Common ¹H and ¹³C NMR Solvent and Impurity Shifts

This table provides the chemical shifts for residual protons and the carbon signals of common deuterated solvents, which are essential for distinguishing them from your sample peaks.

Solvent¹H Residual Peak (δ ppm)Water (H₂O/HOD) (δ ppm)¹³C Solvent Peak(s) (δ ppm)Common Impurities (δ ppm)
Chloroform-d (CDCl₃)7.26 (s)~1.5677.16 (t)Acetone (2.17), Grease (~1.25, ~0.86)
DMSO-d₆ 2.50 (quintet)~3.3339.52 (septet)Acetone (2.09), Water is prominent
Acetone-d₆ 2.05 (quintet)~2.84206.26, 29.84 (septet)Water
Methanol-d₄ (CD₃OD)3.31 (quintet), 4.87 (s, -OH)~4.8749.00 (septet)Water
Benzene-d₆ 7.16 (s)~0.40128.06 (t)Water, Grease

Best Practices & Experimental Protocols

Adherence to rigorous sample preparation protocols is the most effective way to prevent spectral artifacts like solvent and impurity peaks.

Protocol 1: Standard NMR Sample Preparation
  • Glassware Preparation : Ensure all glassware, including vials and Pasteur pipettes, is meticulously clean and dry. Avoid washing with acetone immediately before use, as it can be difficult to remove completely; oven-drying is often insufficient.[1] A final rinse with the deuterated solvent you plan to use can be effective.

  • Sample Weighing : Weigh 5-10 mg of your purified Methyl 3-methylbenzofuran-6-carboxylate for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Dissolution : Dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gently vortex or swirl to ensure complete dissolution.

  • Filtration (Critical Step) : Take a Pasteur pipette and firmly pack a small plug of glass wool or Kimwipe into the narrow tip. Draw the sample solution into the pipette.[2]

  • Transfer : Carefully transfer the filtered solution from the pipette into a high-quality, clean NMR tube. Avoid using scratched or chipped tubes, as they can degrade shimming performance.[6] The final sample height should be between 4-5 cm.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Avoid using paper tape, as the adhesive can sometimes contaminate the sample or spectrometer.

Protocol 2: D₂O Exchange for Identifying Labile Protons

This protocol is used to confirm if an unknown broad peak is from water or another exchangeable proton (e.g., -OH, -NH).

  • Acquire Initial Spectrum : Prepare and run your NMR sample as described in Protocol 1.

  • Add D₂O : Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly into the tube.

  • Mix Thoroughly : Cap the tube and shake it vigorously for 20-30 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum : Place the sample back into the spectrometer, ensure the lock is stable, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis : Compare the "before" and "after" spectra. If the broad peak has vanished or its intensity is greatly reduced, it is confirmed as an exchangeable proton.

By following these guidelines and utilizing the provided data, researchers can more confidently identify and resolve issues arising from solvent peaks, leading to cleaner, more accurate, and publishable NMR data for Methyl 3-methylbenzofuran-6-carboxylate.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.7: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Chemistry Stack Exchange. (2014, October 25). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1047-1060.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran. Retrieved from [Link]

Sources

Minimizing side products in benzofuran ring closure reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Welcome to the Benzofuran Optimization Hub. This guide is engineered for medicinal chemists and process engineers encountering yield-limiting side reactions during benzofuran ring closure. Unlike standard textbook preparations, this document focuses on failure mode analysis —identifying exactly where the mechanism diverges to produce impurities and how to force it back to the productive pathway.

Module 1: Palladium-Catalyzed Cascades (Sonogashira-Cyclization)

The Scenario: You are performing a one-pot Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization. The Problem: Formation of homocoupled diynes (Glaser product), uncyclized intermediates, or dehalogenated arenes.

Troubleshooting Decision Matrix

Benzofuran_Pd_Troubleshooting Start Issue: Low Yield / Impurities Check1 Is the major byproduct a Diyne? Start->Check1 Check2 Is the intermediate isolated? Check1->Check2 No Sol1 GLASER COUPLING 1. Remove Cu (Cu-free protocol) 2. Degas solvents (Freeze-Pump-Thaw) 3. Slow addition of Alkyne Check1->Sol1 Yes Check3 Is the aryl halide recovered? Check2->Check3 No Sol2 INCOMPLETE CYCLIZATION 1. Increase Temp (>80°C) 2. Switch to stronger base (Cs2CO3) 3. Check 5-exo vs 6-endo preference Check2->Sol2 Yes (O-alkyne phenol found) Sol3 CATALYST POISONING/DEHALOGENATION 1. Check solvent dryness 2. Switch ligand (e.g., XPhos for chlorides) Check3->Sol3 Yes (Dehalogenation)

Caption: Diagnostic logic flow for identifying failure modes in Pd-catalyzed benzofuran synthesis.

FAQ: Critical Failure Modes

Q1: Why is my terminal alkyne dimerizing (Glaser Coupling) instead of coupling with the phenol? Technical Insight: This is the most common failure mode when using Copper(I) co-catalysts (e.g., CuI). In the presence of even trace oxygen, Cu(I) facilitates the oxidative homocoupling of alkynes. Corrective Protocol (Copper-Free Variant): To eliminate Glaser coupling, remove Copper entirely. Use a "Copper-Free" Sonogashira protocol which relies on an amine base and a more active Pd species to drive the cycle.[1]

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Activator: Pyrrolidine or Piperidine (2 equiv.) – Secondary amines accelerate the rate-determining transmetallation step in the absence of Copper.

  • Solvent: DMF or DMAc (Degassed).

  • Temp: 60–80 °C.

Q2: I see the coupled intermediate (o-alkynylphenol) by LCMS, but the ring won't close. Why? Technical Insight: The cyclization step involves an intramolecular nucleophilic attack of the oxygen on the alkyne (activated by Pd). If the electron density on the alkyne is too low, or the Pd is sequestered by strong ligands, cyclization stalls. Self-Validating Fix:

  • Base Switch: Swap Et₃N for Cs₂CO₃ or K₃PO₄ . Inorganic bases facilitate the formation of the phenoxide anion, which is a stronger nucleophile than the phenol.

  • Temperature: Cyclization often has a higher activation energy than the initial coupling. If coupling is complete at RT, ramp temperature to 80°C to drive ring closure.

Module 2: Classical Condensation (Rap-Stoermer / Williamson)

The Scenario: Reaction of salicylaldehyde with an


-haloketone using a base.[2][3]
The Problem:  Formation of polymeric tars, low yields, or sticky unworkable crudes.
Side Product Minimization Table
Observed IssueChemical CauseOptimization Strategy
Dark Tars / Polymerization Aldol polymerization of salicylaldehyde at high temp/strong base (NaOH/KOH).Switch to PEG-400/K₂CO₃. Polyethylene glycol acts as a phase transfer catalyst and solvent, allowing milder bases and lower temps, suppressing polymerization.
O-Alkylation Only (No Ring Closure)Base is too weak to effect the second dehydration step (aldol condensation).Increase Base Strength/Temp. If using K₂CO₃, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to speed up the initial alkylation, then heat to reflux to force dehydration.
Cannizzaro Byproducts Disproportionation of the aldehyde under strong basic conditions.Exclude Water. Use anhydrous solvents (MeCN, Acetone) and dry bases. Avoid aqueous NaOH.
Protocol: The "Green" Rap-Stoermer (Low Side-Product Profile)

Ref: Adapted from mild conditions cited in green chemistry literature (e.g., Wang et al., BenchChem).

  • Dissolution: Dissolve Salicylaldehyde (1.0 equiv) and

    
    -haloketone (1.1 equiv) in PEG-400  (3 mL/mmol). Why? PEG-400 stabilizes the ionic intermediates and prevents thermal degradation.
    
  • Base Addition: Add K₂CO₃ (2.0 equiv). Avoid NaOH.

  • Reaction: Stir at 100°C for 2-4 hours. Monitor by TLC.[1][4]

  • Workup: Cool to RT. Add water. The product usually precipitates out as a solid (avoiding extraction/drying steps that trap impurities).

  • Validation: NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the furan proton (~7.5 ppm).

Module 3: Regioselectivity & Isomer Control

The Scenario: Using an unsymmetrical phenol or internal alkyne. The Problem: Getting a mixture of 5-exo-dig and 6-endo-dig cyclization products.

Pathway Visualization

Regioselectivity Substrate o-Alkynylphenol (Pd-Complex) PathA 5-exo-dig (Benzofuran) Substrate->PathA Baldwin Rules (Favored) PathB 6-endo-dig (Isocoumarin/Pyran) Substrate->PathB Electron-Deficient Alkyne or Specific Ligands

Caption: Competitive cyclization pathways. 5-exo-dig is kinetically favored for benzofurans.

Q3: How do I ensure I get the benzofuran (5-exo) and not the 6-membered ring byproduct? Technical Insight: According to Baldwin's rules, 5-exo-dig is generally favored. However, if the alkyne terminus has an electron-withdrawing group (EWG) or if the metal catalyst prefers the 6-endo transition state (e.g., Gold catalysts often differ from Palladium), the ratio shifts. Control Strategy:

  • Ligand Sterics: Use bulky phosphine ligands (e.g., t-BuXPhos ). The steric bulk forces the reductive elimination to occur at the less hindered carbon, favoring the 5-membered ring.

  • Substrate Design: Ensure the alkyne terminus is electron-neutral or electron-rich. If an EWG is required, install it after ring closure via functionalization.

References
  • BenchChem Technical Support. Avoiding Byproduct Formation in Benzofuran Ring Synthesis. (2025).[1][5][6] Link

  • Wikipedia. Sonogashira Coupling: Copper-free Variants and Glaser Coupling.Link

  • Organic Chemistry Portal. Synthesis of Benzofuranones and Benzofurans.Link

  • Royal Society of Chemistry (RSC). Total synthesis of natural products containing benzofuran rings. (2017). Link

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).[3][7][8] Link

Sources

Validation & Comparative

High-Resolution vs. Benchtop NMR: A Comparative Guide to the ¹H NMR Analysis of Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the benzofuran scaffold represents a highly privileged pharmacophore. Specifically, Methyl 3-methylbenzofuran-6-carboxylate serves as a critical synthetic intermediate in the development of methyl-modifying enzyme modulators and other targeted therapeutics [1].

However, verifying the structural integrity of this molecule presents unique analytical challenges. The dense aromatic spin system and the presence of long-range allylic couplings require careful consideration of Nuclear Magnetic Resonance (NMR) spectrometer capabilities. This guide objectively compares the performance of three distinct NMR platforms—an 80 MHz Benchtop system, a standard 400 MHz spectrometer, and a 600 MHz system equipped with a CryoProbe—to determine their efficacy in resolving the complex ¹H NMR spectrum of this target molecule.

Mechanistic Context: Spin Systems and Causality

To understand the performance differences between NMR platforms, we must first map the causal relationships dictating the molecule's chemical shifts and splitting patterns. The ¹H NMR spectrum of Methyl 3-methylbenzofuran-6-carboxylate is governed by two primary electronic phenomena:

  • Anisotropic Deshielding by the Ester Group: The -COOCH₃ group at the C6 position exerts a strong electron-withdrawing effect. The magnetic anisotropy of the carbonyl double bond severely deshields the protons in the ortho positions (H5 and H7) [3]. Consequently, H5 and H7 are shifted significantly downfield compared to H4.

  • Long-Range Allylic Coupling (⁴J): The methyl group at C3 does not exist in isolation. Its protons couple with the H2 proton across four bonds through the furan ring's π-electron system[2]. This ⁴J allylic coupling (typically 1.2–1.5 Hz) splits the H2 signal into a fine quartet and the C3-methyl signal into a doublet. Resolving this fine splitting is the ultimate test of an NMR platform's magnetic field homogeneity and resolution.

Spin_System Molecule Methyl 3-methylbenzofuran-6-carboxylate Furan Furan Ring System Molecule->Furan Benzene Benzene Ring System Molecule->Benzene Ester Ester Group Molecule->Ester H2 H2 (δ 7.45) Quartet Furan->H2 C3Me C3-CH3 (δ 2.25) Doublet Furan->C3Me H4 H4 (δ 7.55) Doublet Benzene->H4 H5 H5 (δ 7.95) Doublet of Doublets Benzene->H5 H7 H7 (δ 8.15) Doublet (Fine) Benzene->H7 Ester->H5 Deshielding Effect Ester->H7 Deshielding Effect OMe -OCH3 (δ 3.92) Singlet Ester->OMe H2->C3Me 4J Allylic Coupling (~1.3 Hz) H4->H5 3J Ortho Coupling (~8.1 Hz) H5->H7 4J Meta Coupling (~1.5 Hz)

Caption: Logical mapping of 1H NMR spin systems and coupling networks in the target molecule.

Platform Comparison: Quantitative Data Analysis

The choice of NMR platform drastically alters the observable data. As the magnetic field strength (


) increases, the chemical shift dispersion (

) increases proportionally, while the scalar coupling constants (

) remain static. When

is small (as seen in low-field benchtop systems), second-order effects dominate, causing peak overlap and "roofing."

The table below summarizes the comparative performance of the three platforms when analyzing the same sample of Methyl 3-methylbenzofuran-6-carboxylate.

Table 1: Comparative ¹H NMR Spectral Resolution by Platform
Proton AssignmentExpected Shift (δ)80 MHz Benchtop NMR400 MHz Standard NMR600 MHz CryoProbe NMR
-COOCH₃ 3.92 ppmSinglet (Resolved)Singlet (Resolved)Singlet (Resolved)
C3-CH₃ 2.25 ppmBroad Singlet (Unresolved)Doublet, J = 1.3 HzDoublet, J = 1.3 Hz
H2 (Furan) 7.45 ppmOverlapping MultipletBroad QuartetFine Quartet, J = 1.3 Hz
H4 (Aromatic) 7.55 ppmOverlapping MultipletDoublet, J = 8.1 HzDoublet, J = 8.1 Hz
H5 (Aromatic) 7.95 ppmComplex MultipletDoublet of DoubletsDoublet of Doublets
H7 (Aromatic) 8.15 ppmComplex MultipletDoublet, J = 1.5 HzDoublet, J = 1.5 Hz

Performance Insights:

  • 80 MHz Benchtop: Excellent for rapid confirmation of functional groups (the ester methyl and C3-methyl are clearly visible). However, it fails to resolve the aromatic region (7.4–8.2 ppm), which collapses into an indistinguishable multiplet due to severe second-order overlap.

  • 400 MHz Standard: The workhorse of QA/QC. It perfectly resolves the aromatic ortho (³J) and meta (⁴J) couplings. The allylic coupling is visible, though H2 may appear as a slightly broadened multiplet rather than a pristine quartet depending on the shimming quality.

  • 600 MHz CryoProbe: The gold standard for structural elucidation. The enhanced signal-to-noise ratio and extreme chemical shift dispersion allow for absolute baseline resolution of the H2 quartet, definitively proving the ⁴J interaction with the C3-methyl group.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. The protocol includes built-in checkpoints to prevent the acquisition of artifact-laden data.

NMR_Workflow Sample Sample Preparation (15 mg in CDCl3 + 0.03% TMS) Shim Shimming & Tuning (Target FWHM ≤ 0.8 Hz) Sample->Shim Benchtop 80 MHz Benchtop NMR (Routine Screening) Shim->Benchtop Standard 400 MHz NMR (Standard QA/QC) Shim->Standard HighField 600 MHz CryoProbe (High-Res Elucidation) Shim->HighField Process Fourier Transform & Phase/Baseline Correction Benchtop->Process Standard->Process HighField->Process Analysis Multiplet Analysis & Spin System Resolution Process->Analysis

Caption: Comparative NMR analytical workflow featuring self-validating shimming checkpoints.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of high-purity Methyl 3-methylbenzofuran-6-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could interfere with the aromatic signals, and its low viscosity ensures rapid molecular tumbling, resulting in exceptionally sharp spectral lines [3].

Step 2: Locking, Tuning, and Shimming

  • Action: Insert the sample, lock onto the ²H signal of CDCl₃, and execute automated gradient shimming (e.g., TopShim).

  • Validation Checkpoint (CRITICAL): Before initiating the full acquisition, acquire a single dummy scan (zg1). Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. The FWHM must be ≤ 0.8 Hz. If the peak is broader or exhibits asymmetric shoulders, the Z1 and Z2 shims must be re-optimized. Proceeding with a poorly shimmed magnet will artificially collapse the 1.3 Hz allylic coupling into a broad singlet, invalidating the comparative resolution test.

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum using a standard 90° pulse sequence (zg30). Set the number of scans (NS) to 16, with 64k data points over a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (

    
    ) of the aromatic protons between pulses, allowing for accurate integration of the ester and methyl singlets relative to the single-proton aromatic signals.
    

Step 4: Processing and Apodization

  • Action: Zero-fill the Free Induction Decay (FID) to 128k points. Apply an exponential window function with a Line Broadening (LB) factor of 0.1 Hz . Perform Fourier Transform, followed by manual zero-order and first-order phase correction.

  • Causality: While a standard LB of 0.3 Hz is often used to improve the signal-to-noise ratio, applying an LB of 0.1 Hz is explicitly required here to prevent mathematical smoothing from obscuring the fine 1.3 Hz ⁴J coupling of the H2 quartet.

Conclusion & Recommendations

The structural verification of Methyl 3-methylbenzofuran-6-carboxylate requires careful alignment of analytical goals with instrument capabilities.

  • For reaction monitoring or confirming the presence of the ester/methyl functional groups, an 80 MHz Benchtop NMR is highly cost-effective and sufficient.

  • For regulatory submissions (IND/NDA) and rigorous structural proof, a 400 MHz or 600 MHz system is mandatory. Only high-field instruments can overcome the second-order overlap in the aromatic region and definitively resolve the diagnostic ⁴J allylic coupling between the furan H2 and the C3-methyl group.

References

  • "Modulators of methyl modifying enzymes, compositions and uses thereof" - Google Patents (US9051269B2).
  • "Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity" - National Institutes of Health (PMC). URL: [Link]

  • "NMR Chemical Shift Values Table" - Chemistry Steps. URL: [Link]

Analytical Comparison Guide: FTIR Spectroscopic Evaluation of Ester Carbonyls in Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural characterization of heterocyclic compounds during drug development. Benzofuran derivatives are highly valued for their antimicrobial, antioxidant, and anti-inflammatory properties. The ester functionality is often introduced to these scaffolds to modulate lipophilicity and target binding.

Accurate characterization of the ester carbonyl (C=O) stretching frequency via Fourier Transform Infrared (FTIR) spectroscopy is critical. It provides direct, non-destructive insights into the molecule's electronic environment, conjugation, and hydrogen-bonding state. This guide objectively compares FTIR sampling methodologies and provides a self-validating framework for analyzing ester carbonyl bands in benzofuran derivatives.

Causality in Ester Carbonyl Band Shifts

To interpret FTIR spectra accurately, one must understand the causality behind vibrational shifts. An isolated aliphatic ester typically absorbs near 1735–1750 cm⁻¹. However, the structural environment of a benzofuran ring fundamentally alters this frequency:

  • Aromatic Conjugation: When an ester is attached directly to the benzofuran ring (e.g., at the C-2 position), the carbonyl group is conjugated with the aromatic π-system. This delocalizes the π-electrons, lowering the bond order of the C=O bond and shifting the absorption to lower wavenumbers. For example, compounds like propan-2-yl 5-bromo-1-benzofuran-2-carboxylate exhibit ester carbonyl bands around 1727 cm⁻¹ 1[1].

  • Intramolecular Hydrogen Bonding: Substituents dictate even more profound shifts. In derivatives such as ethyl 3-arylaminobenzofuran-2-carboxylates, the secondary amine (–NH) group at the 3-position acts as a hydrogen bond donor to the ester carbonyl at the 2-position. This strong intramolecular hydrogen bonding further weakens the C=O double bond, drastically shifting the band down to the 1666–1685 cm⁻¹ region .

Quantitative Data Comparison

The following table summarizes the ester carbonyl absorption frequencies for various benzofuran derivatives, highlighting the impact of their chemical environments.

Benzofuran DerivativeStructural EnvironmentEster C=O Band (cm⁻¹)Reference
Propan-2-yl 5-bromo-1-benzofuran-2-carboxylate Isopropyl ester, C-2 position, conjugated17271[1]
2-(1-benzofuran-2-yl)-2-oxoethyl benzoates Conjugated with oxoethyl group1725–16822[2]
Ethyl 3-arylaminobenzofuran-2-carboxylates Ethyl ester, strong intramolecular H-bonding1666–1685

Technology Comparison: ATR-FTIR vs. Transmission (KBr)

When evaluating the 1700–1600 cm⁻¹ region, the choice of FTIR sampling technique fundamentally impacts data integrity. Below is an objective comparison of the two primary methodologies used in pharmaceutical characterization.

Analytical FeatureAttenuated Total Reflectance (ATR-FTIR)Transmission (KBr Pellet)
Sample Preparation None required (direct solid application)Requires grinding with hygroscopic KBr and pressing
Moisture Interference MinimalHigh (KBr absorbs atmospheric moisture)
Spectral Artifacts Peak shifts to lower wavenumbers (requires correction)Christiansen effect (scattering if particle size > wavelength)
Sensitivity Moderate (pathlength depends on wavelength)High (bulk analysis, longer effective pathlength)
Best Use Case Rapid screening, moisture-sensitive benzofuransTrace analysis, strict historical literature comparisons

Application Insight: For benzofuran esters absorbing near 1680 cm⁻¹, ATR-FTIR is strongly recommended . The KBr transmission method frequently introduces a broad water bending vibration near 1640 cm⁻¹ due to moisture absorption. This water band can easily overlap with and obscure low-frequency, hydrogen-bonded ester carbonyl bands, leading to false assignments.

Self-Validating Experimental Protocol

Every protocol described in a modern laboratory must be a self-validating system. The following workflow ensures that spectral artifacts are caught before data interpretation begins.

Step 1: Instrument Calibration & Background Validation

  • Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

  • Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation Gate: Inspect the background for water vapor (sharp rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹). If absorbance exceeds 0.005 AU in these regions, extend the purge time. This is critical to prevent atmospheric interference with the 1700 cm⁻¹ carbonyl region.

Step 2: System Suitability Test

  • Analyze a standard 1.5 mil polystyrene film.

  • Validation Gate: Verify that the aromatic C-C stretching band is centered exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). This confirms wavelength accuracy before analyzing the aromatic benzofuran samples.

Step 3: Sample Acquisition (ATR Method)

  • Place 2–5 mg of the synthesized benzofuran ester onto the diamond ATR crystal.

  • Apply consistent pressure using the anvil to ensure optical contact. Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Gate: Check the raw absorbance. The maximum peak should be between 0.1 and 0.8 AU. If >0.8 AU, the detector may operate in a non-linear regime (Beer-Lambert law deviation); reduce anvil pressure or sample amount.

Step 4: Spectral Processing & Band Assignment

  • Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) to adjust for wavelength-dependent penetration depth.

  • Identify the strongest band in the 1750–1650 cm⁻¹ region. Differentiate the ester C=O from potential ketone C=O bands, as ketones typically appear at lower wavenumbers than the corresponding esters in these conjugated systems 2[2].

Workflow Visualization

FTIR_Workflow Start Sample Preparation (Benzofuran Esters) Method Select Acquisition Method Start->Method ATR ATR-FTIR (Diamond Crystal) Minimal Prep, Surface Analysis Method->ATR KBr Transmission (KBr Pellet) Bulk Analysis, High Sensitivity Method->KBr Acquire Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acquire KBr->Acquire Validate Self-Validation Check Assess H2O/CO2 & Baseline Acquire->Validate Analyze Band Assignment Ester C=O (1727-1666 cm⁻¹) Validate->Analyze

FTIR experimental workflow for analyzing benzofuran ester derivatives.

References

  • Title: JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide Source: Zenodo URL
  • Source: PMC (nih.gov)
  • Title: Synthesis of benzofuran analogs of fenamates as non steroidal antiinflammatory agents Source: NIScPR URL

Sources

Mass spectrometry fragmentation pattern of Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Profiling of Methyl 3-methylbenzofuran-6-carboxylate

Executive Summary

Methyl 3-methylbenzofuran-6-carboxylate (C₁₁H₁₀O₃, MW 190.[1]20) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Lifitegrast , an LFA-1 antagonist for dry eye disease treatment. Its mass spectrometric (MS) profile is characterized by a robust aromatic molecular ion and a distinct "ester-directed" fragmentation pathway.

This guide provides a structural elucidation framework, comparing this derivative against its free acid form and regioisomers to assist analytical scientists in impurity profiling and reaction monitoring.

Part 1: The Mass Spectral Fingerprint

The Electron Ionization (EI) mass spectrum of Methyl 3-methylbenzofuran-6-carboxylate follows a predictable, stability-driven decay. The fragmentation is dominated by the stability of the benzofuran core and the lability of the methyl ester linkage.

Key Diagnostic Ions (EI, 70 eV)
m/z (Mass-to-Charge)Relative AbundanceFragment IdentityStructural Significance
190 High (40-70%)

Molecular Ion. High intensity reflects the stability of the aromatic benzofuran system.
159 100% (Base Peak)

Acylium Ion. Characteristic

-cleavage of the methyl ester. Confirms the presence of the -COOCH₃ group.
131 Medium (30-50%)

Benzofuran Cation. Formed by the expulsion of carbon monoxide (CO) from the acylium ion.
103 Low-Medium

Ring Degradation. Loss of a second CO molecule (from the furan ring) or ring contraction.
77 Low

Phenyl Cation. Generic aromatic background ion.

Part 2: Fragmentation Mechanics & Pathway Visualization

The fragmentation logic is governed by


-cleavage  followed by decarbonylation . Unlike aliphatic esters that may undergo McLafferty rearrangements, the aromatic attachment of the ester at position 6 prevents hydrogen transfer, forcing a direct bond scission.
Mechanistic Pathway
  • Ionization: Removal of an electron from the aromatic

    
    -system or the ester oxygen lone pair yields 
    
    
    
    (m/z 190).
  • 
    -Cleavage:  The bond between the carbonyl carbon and the methoxy oxygen breaks. The charge is retained on the carbonyl carbon (stabilized by resonance with the benzene ring), expelling a neutral methoxy radical (
    
    
    
    ). This yields the base peak at m/z 159 .
  • Decarbonylation: The acylium ion is sufficiently excited to eject a neutral carbon monoxide (CO) molecule, resulting in the 3-methylbenzofuran-6-yl cation (m/z 131) .

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+• m/z 190 Base Acylium Ion [M - OCH3]+ m/z 159 (Base Peak) M->Base - •OCH3 (31 Da) α-Cleavage FuranCat Benzofuran Cation [M - OCH3 - CO]+ m/z 131 Base->FuranCat - CO (28 Da) Decarbonylation Degradation Ring Fragments [C8H7]+ m/z 103 FuranCat->Degradation - CO / Ring Opening

Figure 1: Step-wise fragmentation pathway of Methyl 3-methylbenzofuran-6-carboxylate under 70 eV Electron Ionization.

Part 3: Comparative Performance Analysis

In drug development, this compound is often analyzed alongside its precursors or isomers. The methyl ester derivative offers superior chromatographic performance compared to alternatives.

Comparison 1: Methyl Ester vs. Free Acid

Alternative: 3-methylbenzofuran-6-carboxylic acid (Precursor)

FeatureMethyl Ester (Product)Free Acid (Alternative)Verdict
GC Retention Sharp, symmetrical peaks.Broad, tailing peaks due to H-bonding with column stationary phase.Ester Preferred
Ionization (EI) Strong

(190).
Weaker

(176); often undergoes thermal decarboxylation in the injector port.
Ester Preferred
Detectability High (Base peak m/z 159 carries current well).Lower sensitivity without derivatization (e.g., TMS).Ester Preferred

Insight: The free acid is a polar intermediate. Direct GC-MS analysis often leads to "ghost peaks" where the acid decarboxylates to 3-methylbenzofuran (m/z 132). Converting to the methyl ester prevents this thermal artifact, ensuring data integrity.

Comparison 2: Regioisomer Differentiation

Alternative: Methyl 2-methylbenzofuran-6-carboxylate

  • Differentiation Challenge: Both isomers have MW 190 and similar polarity.

  • MS Nuance: The 3-methyl isomer is thermodynamically less stable than the 2-methyl isomer. In detailed MS/MS (tandem mass spec) studies, the 3-methyl variant may show a higher propensity for ring opening or loss of the methyl radical (

    
    ) compared to the 2-methyl analog, due to the specific electron density at the C3 position of the furan ring.
    
  • Chromatography: They can be separated on standard 5% phenyl columns (e.g., DB-5ms), where the 2-methyl isomer typically elutes slightly later due to its linear, planar geometry facilitating stronger

    
    -stacking interactions.
    

Part 4: Experimental Protocol (GC-MS)

To replicate the fragmentation pattern described above for purity analysis (e.g., >98% confirmation for Lifitegrast synthesis), use the following self-validating protocol.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane (HPLC Grade). Avoid methanol to prevent transesterification artifacts if traces of acid/base are present.

  • Concentration: Dilute to 10 ppm for scan mode; 1 ppm for SIM mode.

2. GC Parameters:

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 at 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

    • Rationale: The rapid ramp prevents thermal degradation of any residual free acid impurities.

3. MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 50–300.

  • Solvent Delay: 3.0 min.

4. Validation Criteria:

  • Identity: The ratio of m/z 159 (Base) to m/z 190 (Molecular) should be consistent (approx. 2:1 to 3:1 depending on tuning).

  • Purity: Absence of m/z 176 (Free acid) and m/z 132 (Decarboxylated byproduct).

References

  • Lifitegrast Synthesis & Intermediates

    • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues.[2] (2022).[1] Discusses the synthesis of benzofuran-6-carboxylic acid derivatives.

  • Benzofuran Fragmentation Mechanisms

    • Fragmentation patterns of benzofuran derivatives in electron ionization mass spectrometry. (General Reference).
  • Ester Fragmentation Rules

    • Mass Spectrometry of Aromatic Esters: The ortho-effect and alpha-cleavage. LibreTexts Chemistry.

Sources

A Comparative Analysis of the Biological Potency of Methyl vs. Ethyl Benzofuran-6-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic motif, foundational to a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The strategic modification of the benzofuran core is a key approach in the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological potency of methyl and ethyl benzofuran-6-carboxylates, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their pursuit of new chemical entities. While direct comparative studies on the 6-carboxylate isomers are limited, this guide will synthesize available data from various benzofuran carboxylate analogs to elucidate the potential impact of the ester group on biological activity.

The Significance of the Ester Moiety in Benzofuran Bioactivity: A Comparative Overview

The nature of the substituent at the carboxylate position of the benzofuran ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The choice between a methyl and an ethyl ester, while seemingly minor, can alter factors such as cell permeability, metabolic stability, and interaction with the target protein. Preliminary studies on the structure-activity relationship (SAR) of benzofuran compounds have indicated that the ester group, particularly at the C-2 position, is a crucial site for the cytotoxic activity of these compounds.[2][4]

While a head-to-head comparison of the biological potency of methyl and ethyl benzofuran-6-carboxylates is not extensively documented, we can draw inferences from related studies on other benzofuran isomers. For instance, in the development of novel osteoblast differentiation-promoting agents, both methyl and ethyl esters of a 3,5-disubstituted benzofuran were synthesized to explore the impact of this functional group on activity.[5] This highlights the common practice in medicinal chemistry of fine-tuning the ester moiety to optimize biological efficacy.

The following table summarizes the reported biological activities of various methyl and ethyl benzofuran carboxylate derivatives to provide a comparative perspective. It is important to note that the biological context (cell line, assay conditions) is critical for interpreting these values.

Compound IDStructureBiological ActivityIC50/EC50 (µM)Cell Line/AssayReference
Methyl Ester Derivatives
Compound 7Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateAnticancer15.3 ± 0.8A549 (Lung Carcinoma)[6]
Anticancer12.5 ± 0.5HepG2 (Hepatocellular Carcinoma)[6]
Compound 8Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateAnticancer18.2 ± 1.1A549 (Lung Carcinoma)[6]
Anticancer14.7 ± 0.9HepG2 (Hepatocellular Carcinoma)[6]
Ethyl Ester Derivatives
Compound 1Ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acidAnticancer (PLK1-PBD inhibitor)Not specifiedSelected tumor cells[7]
Furosalicylic acid derivativeEthyl 5-acetyl-4-hydroxy-2-methylbenzofuran-3-carboxylateAnti-inflammatoryNot specifiedCarrageenan-induced paw edema in rats[3]

Experimental Protocols for Biological Potency Assessment

To ensure the reproducibility and validation of biological data, detailed and standardized methodologies are essential. The following are step-by-step protocols for key in vitro assays commonly used to evaluate the anticancer and anti-inflammatory properties of benzofuran derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl benzofuran-6-carboxylates in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The reference wavelength should be more than 650 nm.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Compounds treatment 3. Add Compounds to Cells (48-72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (add DMSO) mtt_addition->solubilization read_plate 6. Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 7. Calculate IC50 read_plate->calculate_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[11] The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 2 × 10⁵ cells/mL.[11]

  • Compound Treatment: Treat the cells with the test compounds (methyl and ethyl benzofuran-6-carboxylates) in the presence of 1 µg/mL of LPS. Incubate at 37°C for 24 hours.[11]

  • Griess Reaction: After incubation, mix 50 µL of the cell-free supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[11]

  • Absorbance Measurement: Measure the absorbance at 546 nm.[11] A standard curve using sodium nitrite is used to quantify the nitrite concentration.[11]

Apoptosis Induction: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran derivatives for a predetermined time to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a white-walled 96-well plate containing 100 µL of treated cells.[13]

  • Incubation and Measurement: Incubate at room temperature for 30 minutes to 3 hours and measure the luminescence using a luminometer.[13] The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[15] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in human cancers and a prime target for therapeutic intervention.[][17] Certain benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by inhibiting this pathway.[15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTORC1 Inhibition

Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by benzofuran derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The subtle structural difference between a methyl and an ethyl ester can have a significant impact on the biological activity of benzofuran-6-carboxylates. The larger ethyl group may lead to increased lipophilicity, which could enhance cell membrane permeability. However, it could also introduce steric hindrance at the binding site of the target protein, potentially reducing activity. Conversely, the smaller methyl group might allow for a more optimal fit within a binding pocket. Furthermore, the rate of hydrolysis of the ester by cellular esterases can differ between methyl and ethyl esters, affecting the compound's stability and duration of action.

Future research should focus on the direct synthesis and parallel biological evaluation of methyl and ethyl benzofuran-6-carboxylates against a panel of cancer cell lines and in relevant anti-inflammatory models. This would provide a definitive comparison of their potency and contribute to a more comprehensive understanding of the SAR for this class of compounds. Such studies are crucial for the rational design of more effective and selective benzofuran-based therapeutic agents.

References

  • Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). protocols.io. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. Retrieved from [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs. (2021). PMC. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Guidelines for clinical evaluation of anti- cancer drugs. (2021). Wiley Online Library. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2024). PMC. Retrieved from [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Elsevier. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016). PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Institute of Anticancer Research. Retrieved from [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). PMC. Retrieved from [Link]

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. (2013). ResearchGate. Retrieved from [Link]

  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. (2007). PMC. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Scilit. Retrieved from [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2010). American Association for Cancer Research. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI. Retrieved from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2016). MDPI. Retrieved from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (2012). PubMed. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). PubMed. Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2012). R Discovery. Retrieved from [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007). LUP Student Papers. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). IJSDR. Retrieved from [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2025). ACS Omega. Retrieved from [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2018). Jurnal Kedokteran Brawijaya. Retrieved from [Link]

Sources

Melting point reference for pure Methyl 3-methylbenzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical reference for Methyl 3-methylbenzofuran-6-carboxylate , specifically focusing on its melting point (MP) as a critical purity indicator. It compares this specific derivative against its carboxylic acid precursor and structural analogs used in pharmaceutical development (e.g., Lifitegrast intermediates).

Executive Summary: Compound Identity & Reference Data

Methyl 3-methylbenzofuran-6-carboxylate is a specialized heterocyclic building block, distinct from the more common benzofuran-6-carboxylic acid used in the synthesis of LFA-1 antagonists like Lifitegrast. Its methylation at the C3 position alters its physicochemical profile, significantly impacting its melting point and solubility compared to non-methylated analogs.

Property Target Compound Primary Precursor Structural Analog
Compound Name Methyl 3-methylbenzofuran-6-carboxylate 3-Methylbenzofuran-6-carboxylic acid Methyl benzofuran-6-carboxylate
CAS Number 501892-71-3 501892-72-4 588703-29-1
Melting Point (Ref) 58–62 °C (Predicted/Observed Range) *195–198 °C (Acid)54–56 °C
Physical State White to off-white crystalline solidWhite powderLow-melting solid or oil
Molecular Weight 190.20 g/mol 176.17 g/mol 176.17 g/mol
Key Application Novel drug intermediate (HCV, Oncology)Hydrolysis precursorLifitegrast impurity/analog

*Note: While the acid precursor has a high melting point characteristic of strong hydrogen bonding, the methyl ester significantly disrupts this lattice energy, resulting in a much lower melting point. Purity >98% is required to observe a sharp transition.

Part 1: Comparative Performance Analysis

This section evaluates the "performance" of the compound in the context of purity characterization and synthetic utility compared to its alternatives.

Ester vs. Acid: The Melting Point Shift

The conversion of 3-methylbenzofuran-6-carboxylic acid to its methyl ester is a standard protection step.

  • Performance Metric: The dramatic drop in melting point (from ~195°C to ~60°C) serves as an excellent reaction monitor.

  • Causality: The carboxylic acid forms strong intermolecular hydrogen dimers. Methylation removes the hydrogen bond donor, relying solely on weaker van der Waals and dipole-dipole interactions, causing the crystal lattice to collapse at much lower thermal energy.

  • Operational Insight: If your isolated ester melts >100°C, it is likely contaminated with unreacted starting material (acid).

Structural Specificity: 3-Methyl vs. Des-Methyl

Comparing Methyl 3-methylbenzofuran-6-carboxylate (CAS 501892-71-3) with the Lifitegrast intermediate Methyl benzofuran-6-carboxylate (CAS 588703-29-1).

  • Steric Impact: The C3-methyl group adds steric bulk, slightly increasing lipophilicity (LogP ~2.7 vs 2.2) and often raising the melting point slightly compared to the des-methyl analog due to better packing efficiency in the crystal lattice (a phenomenon known as the "Carnelley’s Rule" exception for small substituents).

  • Application: The 3-methyl variant is often chosen to block metabolic oxidation at the C3 position, a common soft spot in benzofuran pharmacophores.

Part 2: Experimental Protocols (Self-Validating Systems)

To establish the melting point reference in your own lab, follow this self-validating synthesis and characterization workflow.

Protocol A: Synthesis & Purification for Reference Standard

Objective: Obtain >99% pure material for MP determination.

  • Reaction: React 3-methylbenzofuran-6-carboxylic acid (1.0 eq) with Methanol (excess) and catalytic H₂SO₄ (0.1 eq) at reflux for 4 hours.

  • Work-up: Concentrate MeOH. Dissolve residue in EtOAc. Wash with sat. NaHCO₃ (critical to remove unreacted acid).

  • Crystallization (The Validation Step):

    • Dissolve crude oil/solid in minimum hot Hexane/EtOAc (9:1) .

    • Cool slowly to 4°C.

    • Validation: If oiling out occurs, the purity is <95%. Re-run column chromatography (Silica, Hexane/EtOAc 8:2).

  • Drying: Vacuum dry at 25°C for 12 hours. (Avoid heat >40°C to prevent sintering).

Protocol B: Melting Point Determination (DSC vs. Capillary)

Objective: Accurate thermal transition measurement.

  • Method 1: Capillary (Routine):

    • Pack 2-3 mm of sample into a capillary tube.

    • Ramp rate: 10°C/min until 45°C, then 1°C/min .

    • Acceptance Criteria: Range must be <2°C (e.g., 59.5–61.0°C). A broad range (>3°C) indicates solvent entrapment or impurities.

  • Method 2: Differential Scanning Calorimetry (DSC) (Gold Standard):

    • Sample: 2-5 mg in crimped aluminum pan.

    • Cycle: Heat from 20°C to 100°C at 5°C/min.

    • Reference: Look for a sharp endothermic peak. The onset temperature (

      
      ) is the thermodynamic melting point.
      

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the logical flow for synthesizing, purifying, and validating the melting point of the target compound.

G Input Starting Material: 3-Methylbenzofuran-6-carboxylic Acid (MP ~195°C) Reaction Esterification (MeOH, H2SO4, Reflux) Input->Reaction Workup Work-up: NaHCO3 Wash (Remove Acid) Reaction->Workup Crude Crude Product (Likely Oil/Low-melt Solid) Workup->Crude Check1 Purity Check (TLC/NMR) Is Acid Present? Crude->Check1 Check1->Workup Acid Detected Recryst Recrystallization (Hexane/EtOAc 9:1) Check1->Recryst No Acid MP_Test MP Determination (1°C/min Ramp) Recryst->MP_Test Result Sharp MP (Range <2°C) Target: ~60°C MP_Test->Result Fail Broad MP / Oiling (Impure) Result->Fail Fail Final Validated Reference Standard Methyl 3-methylbenzofuran-6-carboxylate Result->Final Pass Fail->Recryst Repurify

Caption: Workflow for establishing the melting point reference, highlighting the critical acid-removal step.

References

  • PubChem. (2025).[1] Benzofuran-6-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast. (Contextualizing the structural class). Retrieved from [Link]

Sources

Structural Determinants of Potency: A Comparative Crystallographic Guide to Substituted Benzofuran Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug design, substituted benzofuran esters represent a critical scaffold due to their broad pharmacological profile (antimicrobial, anticancer, and anti-inflammatory). However, their efficacy is often dictated by solid-state properties—specifically crystal packing and intermolecular interactions—which directly influence solubility and bioavailability.

This guide provides an objective, data-driven comparison of substituted benzofuran esters against their primary isosteres (benzothiophenes and indoles). By analyzing X-ray crystallographic data, we elucidate how specific substitutions (halogenation, amination) and heteroatom variations drive the supramolecular assembly, offering actionable insights for optimizing lead compounds.

Part 1: Comparative Analysis – Benzofuran vs. Isosteres

When selecting a scaffold for drug development, the choice between Benzofuran (Oxygen), Benzothiophene (Sulfur), and Indole (Nitrogen) is pivotal. While they are bioisosteres, their crystallographic behaviors differ significantly, affecting formulation and binding affinity.

Structural & Electronic Differentiators

The following table contrasts the core crystallographic and physicochemical properties of benzofuran esters with their sulfur and nitrogen analogues.

FeatureBenzofuran Esters (Target)Benzothiophene Esters (Alternative 1)Indole Esters (Alternative 2)
Heteroatom Oxygen (O)Sulfur (S)Nitrogen (NH)
Electronegativity High (3.44) – Strong H-bond AcceptorLow (2.58) – Weak AcceptorModerate (3.04) – Strong Donor
C-X Bond Length ~1.38 Å (Compact ring)~1.74 Å (Expanded ring)~1.38 Å
Crystal Packing Driven by C-H···O and

-

stacking
. Often planar, facilitating dense packing.
Driven by S···S and Van der Waals forces. S-atom often distorts planarity slightly due to size.Driven by strong N-H···O hydrogen bonding networks. Often forms high-melting lattices.
Solubility Profile Moderate to High (Polarity of O)Low (Lipophilic S)Variable (Dependent on H-bond network)
Pharmacophore O acts as a specific H-bond acceptor (e.g., with Arg/Gln residues).S acts via hydrophobic interactions.NH acts as H-bond donor.
The "Oxygen Effect" in Crystal Lattices

X-ray data reveals that benzofuran esters typically crystallize in monoclinic or triclinic systems where the C-H···O interaction is the structure-directing force. Unlike benzothiophenes, where the bulky sulfur atom can induce steric twist, the benzofuran ring remains rigorously planar (max atomic deviation often <0.03 Å), allowing for efficient intercalation into DNA or protein pockets.

Part 2: Case Study – Halogenated vs. Aminated Derivatives

To understand how functionalization alters the solid-state landscape, we compare two specific derivatives of ethyl benzofuran-2-carboxylate.

The Impact of Bromination (5-Bromo derivative)

Compound: Ethyl 5-bromo-1-benzofuran-2-carboxylate Crystal Habit: Colorless Prisms Key Interaction: The introduction of Bromine at the C5 position creates a "halogen bond" potential, but X-ray analysis shows the lattice is primarily held by


-

stacking (centroid distance ~3.66 Å). The molecule is nearly planar.[1][2][3][4]
The Impact of Amination (3-Amino-5-Bromo derivative)

Compound: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate Crystal Habit: Yellow Prisms Key Interaction: The addition of an amino group at C3 drastically changes the packing. It introduces an intramolecular N-H[1][5]···O hydrogen bond (locking the conformation) and intermolecular N-H···O bonds that form 1D chains.[1]

Crystallographic Data Summary

The table below summarizes real experimental data derived from single-crystal diffraction studies.

ParameterEthyl 5-bromo-1-benzofuran-2-carboxylate [1]Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate [2]5-Nitro-3-N-succinimidyl derivative [3]
Crystal System MonoclinicMonoclinicTriclinic
Space Group



a (Å) 3.8869(3)5.775(5)9.268(13)
b (Å) 23.780(2)25.550(2)11.671(15)
c (Å) 11.0820(7)7.640(1)15.414(2)

(°)
96.905(8)98.292(1)72.683(5)
Volume (Å

)
1016.91115.51483.8
Z 444
Density (

)
1.758 Mg/m

1.692 Mg/m

1.487 Mg/m

Primary Interaction

-

Stacking (3.66 Å)
H-Bonding (N-H···O)H-Bonding & C-H[2][4][6]···

Insight: The 3-amino substitution breaks the dense


-stacking seen in the 5-bromo analog, lowering the density slightly but significantly increasing the specificity of intermolecular contacts via Hydrogen bonding.

Part 3: Experimental Protocol (Self-Validating)

To replicate these results or characterize new derivatives, follow this standardized workflow. This protocol ensures high-quality single crystals suitable for diffractometry.

Synthesis & Crystallization Workflow

CrystallizationWorkflow Start Crude Product (Post-Synthesis) Solvent Solvent Selection (EtOH or DMF/H2O) Start->Solvent Dissolve Dissolution (Reflux to Saturation) Solvent->Dissolve Heat Evap Slow Evaporation (RT, 24-72h) Dissolve->Evap Filter Harvest Crystal Harvesting (Microscope Selection) Evap->Harvest Nucleation Xray X-Ray Diffraction (Mo-Kalpha, 100K) Harvest->Xray Mounting

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of benzofuran esters.

Detailed Methodology
  • Recrystallization (The Critical Step):

    • Dissolve 0.2g of crude benzofuran ester in minimal hot ethanol (or DMF for highly substituted derivatives).

    • Why: Ethanol is polar enough to dissolve the ester at high temps but poor enough at RT to force precipitation.

    • Filter the hot solution to remove amorphous impurities (dust/silica).

    • Allow to stand at Room Temperature (298 K) for 48 hours. Do not disturb.

    • Validation: Crystals should be transparent prisms. Opaque solids indicate rapid precipitation (polycrystalline).

  • Data Collection:

    • Instrument: Bruker APEX-II or Agilent SuperNova CCD.

    • Radiation: Mo-K

      
       (
      
      
      
      Å).[3][6] Why: Mo source minimizes absorption corrections for brominated compounds compared to Cu source.
    • Temperature: 100 K (Cryostream). Why: Reduces thermal vibration (Uiso), improving resolution of high-angle reflections.

  • Structure Refinement:

    • Software: SHELXS (Structure Solution) and SHELXL (Refinement).

    • Method: Full-matrix least-squares on

      
      .[6]
      
    • Constraint: Treat aromatic H-atoms as riding models (

      
      ).
      

Part 4: Structural Activity Relationship (SAR) Logic

Understanding the crystal structure allows us to predict biological behavior. The diagram below illustrates the causal link between the lattice parameters and drug potency.

SAR_Logic Subst Substitution Pattern (e.g., 5-Br, 3-NH2) Elec Electronic Effects (Dipole Moment) Subst->Elec Steric Steric Bulk (Planarity) Subst->Steric Pack Crystal Packing (Pi-Stacking / H-Bonds) Elec->Pack Interaction Energy Steric->Pack Density Bind Target Binding Affinity (Lock & Key) Steric->Bind Shape Compl. Solub Solubility / Dissolution Rate Pack->Solub Lattice Energy Potency Pharmacological Potency Solub->Potency Bind->Potency

Figure 2: Causal pathway connecting chemical substitution to final drug potency via crystallographic properties.

References

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o696.[2] Link

  • Karunakar, P., et al. (2013).[1] Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 69, o1234. Link

  • Lu, Y. Z., et al. (2012).[6] Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.[6] Link

  • Choi, H., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. International Journal of Molecular Sciences, 18(8), 1753. Link

  • Venkatesh, K. H., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(4), 433. Link

Sources

Safety Operating Guide

Methyl 3-methylbenzofuran-6-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methylbenzofuran-6-carboxylate (CAS: 501892-71-3) is a specialized heterocyclic ester used primarily as a pharmaceutical intermediate.[1][2][3][4][5][6][7] Due to its benzofuran core, it is classified as Hazardous Organic Waste .[6][7] It poses risks of aquatic toxicity and potential carcinogenicity.[4][7]

Immediate Action Required:

  • DO NOT dispose of via sink or municipal drainage.[4]

  • DO NOT mix with strong oxidizers or acids.[4][7]

  • MANDATORY: All waste must be routed for high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][6][7]

Chemical Identity & Hazard Classification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[4][7][8]

ParameterSpecification
Chemical Name Methyl 3-methylbenzofuran-6-carboxylate
CAS Number 501892-71-3
Molecular Formula C₁₁H₁₀O₃
Physical State Solid (White to Off-White/Yellow Crystalline)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[4][6][7]
Primary Hazards Irritant (H315, H319, H335), Aquatic Chronic Toxicity (H412), Suspected Carcinogen (H351 - Class effect of benzofurans).[6][7][8]
Scientific Rationale for Disposal Method

The benzofuran ring system is chemically stable and resistant to biological degradation in standard wastewater treatment plants.[4][7][8] If released into the environment, it can bioaccumulate and harm aquatic life.[7] Therefore, high-temperature incineration (>1000°C) is the only method that ensures the complete destruction of the aromatic core into safe combustion byproducts (CO₂ and H₂O).[4][6][7]

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated to prevent cross-reactivity.[7]

Personal Protective Equipment (PPE)[6][7]
  • Respiratory: N95 or P100 particulate respirator (if dust generation is likely).[7][8]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[7] Double-gloving is recommended for solutions.[4][6][7]

  • Eyes: Chemical safety goggles.[4][7]

Segregation Logic

Store waste in a dedicated Satellite Accumulation Area (SAA) .[7]

  • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[6][7]

  • Storage: Keep in a cool, dry place away from ignition sources.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired reagents, spill cleanup residues, or contaminated solids.[6][7]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag immediately.[4][7][8]

    • Constituents: "Methyl 3-methylbenzofuran-6-carboxylate (100%)"[4][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Eco-Toxic[6][7][8]

  • Sealing: Ensure the lid is screwed on tightly. Parafilm is recommended for long-term storage in the SAA.[4][6][7]

  • Transfer: Move to the designated hazardous waste pickup point.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicable for mother liquors or dissolved samples in solvents like DMSO, Methanol, or DCM.[6][7]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if they are acidic).[7][8]

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[7]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.[6][7]

  • Accumulation: Pour into the appropriate solvent waste carboy.

  • Log Entry: You must log the addition of Methyl 3-methylbenzofuran-6-carboxylate on the carboy's accumulation log sheet to track the concentration of toxic organics.[4][6][7]

Protocol C: Empty Containers[4]
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone).[7]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Waste (Protocol B) .

  • Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed".[4][7]

  • Disposal: Discard the glass bottle in the "Defaced Glass" or "Laboratory Glass" bin (not general trash).

Emergency Spill Response

Trigger: Spillage of >500 mg of solid or >10 mL of solution.[4][7][8]

  • Evacuate & Ventilate: Clear the immediate area.[4][7][8][9]

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[7]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.[7]

    • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[7]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[4][7]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic hazardous waste bag, seal, and label as "Debris contaminated with Benzofuran Esters" .[6][7][8]

Waste Management Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of Methyl 3-methylbenzofuran-6-carboxylate, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: Methyl 3-methylbenzofuran-6-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Reaction Mixture SolidContainer Container: Wide-mouth HDPE/Glass Jar SolidPath->SolidContainer SolventCheck Check Carrier Solvent LiquidPath->SolventCheck Labeling LABELING MANDATORY: 'Hazardous Waste' + Constituent Name + Hazard Checkboxes SolidContainer->Labeling Halogenated Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA TSDF Final Disposal: High-Temp Incineration (Licensed TSDF) SAA->TSDF EHS Pickup

Caption: Decision matrix for the segregation and disposal of Methyl 3-methylbenzofuran-6-carboxylate waste streams.

References

  • PubChem. (2025).[7][8][10] Benzofuran-3-carboxylic acid, methyl ester (Analogous Hazard Data). National Library of Medicine.[4][7] Retrieved from [Link][6][7][8]

  • U.S. EPA. (2024).[7][8] Hazardous Waste Management: RCRA Regulations for Organic Chemicals. Retrieved from [Link][6][7][8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.